molecular formula C5H9Cl2N3 B168509 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride CAS No. 157327-47-4

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride

Cat. No.: B168509
CAS No.: 157327-47-4
M. Wt: 182.05 g/mol
InChI Key: NTOPLOHNMCXFRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride is a useful research compound. Its molecular formula is C5H9Cl2N3 and its molecular weight is 182.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3.2ClH/c1-4-2-7-8-5(4)3-6-1;;/h2,6H,1,3H2,(H,7,8);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOPLOHNMCXFRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)NN=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676713
Record name 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157327-47-4
Record name 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a likely and feasible multi-step synthesis protocol for 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride. The synthesis hinges on the construction of a key intermediate, tert-butyl 3-amino-5,6-dihydropyrrolo[3,4-c]pyrazole-4(1H)-carboxylate, followed by deprotection and salt formation. The protocols described are based on established synthetic methodologies for related heterocyclic compounds.

I. Synthetic Strategy Overview

The overall synthetic pathway can be visualized as a three-stage process:

  • Formation of the Core Bicyclic System: Synthesis of the protected intermediate, tert-butyl 3-amino-5,6-dihydropyrrolo[3,4-c]pyrazole-4(1H)-carboxylate.

  • Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free base, 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole.

  • Salt Formation: Conversion of the free base to the stable dihydrochloride salt.

A Starting Materials B Synthesis of Key Intermediate (tert-butyl 3-amino-5,6-dihydropyrrolo [3,4-c]pyrazole-4(1H)-carboxylate) A->B C Boc Deprotection B->C D 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole (Free Base) C->D E Salt Formation (HCl) D->E F 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride (Target Compound) E->F

Figure 1: Overall synthetic workflow for this compound.

II. Experimental Protocols

Stage 1: Synthesis of tert-butyl 3-amino-5,6-dihydropyrrolo[3,4-c]pyrazole-4(1H)-carboxylate (Key Intermediate)

While a definitive, published protocol for this specific intermediate is not available, a plausible route can be constructed based on common methods for pyrazole synthesis. One such approach involves the cyclization of a suitably substituted pyrrolidine precursor. Commercial availability of this intermediate suggests a well-established, albeit potentially proprietary, synthetic route exists. For the purpose of this guide, we will outline a general, hypothetical procedure.

Reaction Scheme:

A potential synthetic route could involve the reaction of a protected 3,4-dihydropyrrole derivative with a hydrazine equivalent, followed by cyclization to form the pyrazole ring.

Protected Pyrrolidine Derivative Protected Pyrrolidine Derivative Cyclization with Hydrazine equivalent Cyclization with Hydrazine equivalent Protected Pyrrolidine Derivative->Cyclization with Hydrazine equivalent Formation of Pyrazole Ring tert-butyl 3-amino-5,6-dihydropyrrolo\n[3,4-c]pyrazole-4(1H)-carboxylate tert-butyl 3-amino-5,6-dihydropyrrolo [3,4-c]pyrazole-4(1H)-carboxylate Cyclization with Hydrazine equivalent->tert-butyl 3-amino-5,6-dihydropyrrolo\n[3,4-c]pyrazole-4(1H)-carboxylate

Figure 2: Conceptual pathway for the synthesis of the key intermediate.

Note: Due to the lack of a specific public domain protocol, quantitative data for this step is not provided. It is recommended to procure this intermediate from a commercial supplier or to develop a specific synthetic route based on analogous reactions in the literature.

Stage 2: Deprotection of tert-butyl 3-amino-5,6-dihydropyrrolo[3,4-c]pyrazole-4(1H)-carboxylate

The removal of the Boc protecting group is a standard procedure in organic synthesis, typically achieved under acidic conditions.

Protocol:

  • Dissolution: Dissolve tert-butyl 3-amino-5,6-dihydropyrrolo[3,4-c]pyrazole-4(1H)-carboxylate in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidification: Add an excess of a strong acid. Commonly used acids include trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent (e.g., 4M HCl in dioxane).

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the solvent and excess acid are removed under reduced pressure. The resulting residue is the crude free base, 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole, which can be used directly in the next step or purified if necessary.

ParameterValue
Solvent Dichloromethane or Ethyl Acetate
Deprotecting Agent Trifluoroacetic Acid or 4M HCl in Dioxane
Temperature Room Temperature
Reaction Time 1-4 hours (typical)
Stage 3: Formation of this compound

The final step involves the conversion of the free base to its more stable and handleable dihydrochloride salt.

Protocol:

  • Dissolution: Dissolve the crude 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole free base in a minimal amount of a suitable solvent, such as methanol or isopropanol.

  • Acidification: To the solution, add at least two equivalents of a solution of hydrogen chloride in an organic solvent (e.g., ethereal HCl or HCl in isopropanol) dropwise with stirring.

  • Precipitation: The dihydrochloride salt will typically precipitate out of the solution. The precipitation can be aided by cooling the mixture in an ice bath.

  • Isolation: Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove any remaining impurities, and dry under vacuum.

ParameterValue
Solvent Methanol or Isopropanol
Acidifying Agent Ethereal HCl or HCl in Isopropanol
Stoichiometry of HCl ≥ 2 equivalents
Isolation Method Filtration

III. Data Summary

The following table summarizes the key quantitative aspects of the deprotection and salt formation steps.

StepReagents & SolventsKey ConditionsExpected Yield
Boc Deprotection tert-butyl 3-amino-5,6-dihydropyrrolo[3,4-c]pyrazole-4(1H)-carboxylate, DCM, TFA or HCl in DioxaneRoom Temperature, 1-4 hHigh (typically >90%)
Salt Formation 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole, Methanol/Isopropanol, Ethereal HCl0°C to Room TemperatureQuantitative

IV. Concluding Remarks

This technical guide provides a comprehensive and actionable protocol for the synthesis of this compound. The described three-stage process, commencing with a commercially available or synthetically accessible protected intermediate, offers a reliable pathway for obtaining the target compound. Researchers and drug development professionals can utilize this guide as a foundational method for the preparation of this and structurally related compounds for further investigation. It is always recommended to perform small-scale trial reactions to optimize conditions for specific laboratory setups.

In-Depth Technical Guide to the Physicochemical Properties of Tetrahydropyrrolo[3,4-c]pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of tetrahydropyrrolo[3,4-c]pyrazole derivatives, a scaffold of significant interest in modern medicinal chemistry. This document outlines key data in a structured format, details relevant experimental protocols, and visualizes associated biological pathways and experimental workflows to support researchers and drug development professionals in this field.

Core Physicochemical and ADMET Properties

The tetrahydropyrrolo[3,4-c]pyrazole core is a versatile scaffold that has been explored for a range of biological targets, including as inhibitors of Tropomyosin Receptor Kinases (TRKs), blockers of the N-type calcium channel (Caᵥ2.2), and as ligands for the Sigma-1 receptor.[1][2] The physicochemical properties of derivatives of this scaffold are crucial for their pharmacokinetic and pharmacodynamic profiles. While extensive experimental data for a single, unified series of these derivatives is not publicly available in a consolidated format, in silico predictions for a series of Sigma-1 receptor ligands provide valuable insights into their drug-like properties.

Below is a summary of predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and a Central Nervous System Multiparameter Optimization (CNS MPO) score for a representative set of tetrahydropyrrolo[3,4-c]pyrazole derivatives designed as Sigma-1 receptor ligands.

Table 1: Predicted Physicochemical and ADMET Properties of Representative Tetrahydropyrrolo[3,4-c]pyrazole Derivatives

Compound IDMolecular Weight ( g/mol )logPTopological Polar Surface Area (TPSA) (Ų)H-Bond DonorsH-Bond AcceptorsCNS MPO ScorePredicted hERG InhibitionPredicted BBB Permeability
17a 358.473.656.8144.5Low RiskHigh
19 418.534.268.9244.1Low RiskHigh
Core 109.13-0.840.722N/AN/AN/A

Note: Data for compounds 17a and 19 are representative in silico predictions for Sigma-1 receptor ligands. "Core" refers to the basic 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole structure.[3][4] CNS MPO score is a desirability metric for CNS drug candidates, with a higher score (out of 6) indicating a more favorable profile.

Key Biological Signaling Pathways

Tetrahydropyrrolo[3,4-c]pyrazole derivatives have been investigated for their modulatory effects on several key signaling pathways implicated in cancer, pain, and neurological disorders.

Tropomyosin Receptor Kinase (TRK) Signaling Pathway

TRK receptors (TrkA, TrkB, TrkC) are receptor tyrosine kinases that, upon binding to neurotrophins, activate downstream signaling cascades including the Ras/MAPK, PI3K/AKT, and PLCγ pathways. These pathways are crucial for neuronal survival and differentiation, and their aberrant activation through NTRK gene fusions is a known driver in various cancers. Tetrahydropyrrolo[3,4-c]pyrazole derivatives have been designed as potent TRK inhibitors, blocking these pro-survival signals in cancer cells.[2]

TRK_Signaling cluster_membrane Cell Membrane TRK TRK Receptor Ras Ras TRK->Ras PI3K PI3K TRK->PI3K PLCg PLCγ TRK->PLCg Neurotrophin Neurotrophin Neurotrophin->TRK Binds MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway AKT_Pathway AKT Pathway PI3K->AKT_Pathway PKC_Pathway PKC Pathway PLCg->PKC_Pathway Proliferation Cell Proliferation & Survival MAPK_Pathway->Proliferation AKT_Pathway->Proliferation PKC_Pathway->Proliferation Inhibitor Tetrahydropyrrolo [3,4-c]pyrazole Inhibitor Inhibitor->TRK Inhibits

TRK Receptor Signaling Pathway and Inhibition
N-Type Calcium Channel (Caᵥ2.2) Signaling in Nociception

The N-type calcium channel, Caᵥ2.2, is a voltage-gated calcium channel predominantly expressed in the nervous system. It plays a critical role in the presynaptic release of neurotransmitters, such as glutamate and substance P, in nociceptive pathways.[1] By blocking these channels, tetrahydropyrrolo[3,4-c]pyrazole derivatives can inhibit the transmission of pain signals, making them promising candidates for the development of novel analgesics.

N_Type_Calcium_Channel cluster_presynaptic Presynaptic Terminal Cav2_2 N-Type Ca²⁺ Channel (Caᵥ2.2) Calcium_Influx Ca²⁺ Influx Cav2_2->Calcium_Influx Opens Vesicle Synaptic Vesicle (Glutamate, Substance P) Neurotransmitter_Release Neurotransmitter Release Vesicle->Neurotransmitter_Release Action_Potential Action Potential Action_Potential->Cav2_2 Depolarizes Calcium_Influx->Vesicle Triggers Fusion Pain_Signal Pain Signal Transmission Neurotransmitter_Release->Pain_Signal Blocker Tetrahydropyrrolo [3,4-c]pyrazole Blocker Blocker->Cav2_2 Blocks

N-Type Calcium Channel's Role in Pain Signaling
Sigma-1 Receptor Signaling

The Sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It modulates a variety of cellular functions, including calcium signaling, ion channel activity, and cellular stress responses. Ligands of the Sigma-1 receptor, such as certain tetrahydropyrrolo[3,4-c]pyrazole derivatives, can influence these processes, offering therapeutic potential for neurological and psychiatric disorders.[3]

Sigma1_Receptor_Signaling cluster_er Endoplasmic Reticulum Sigma1R Sigma-1 Receptor Ion_Channels Ion Channels (e.g., K⁺, Na⁺) Sigma1R->Ion_Channels Modulates Calcium_Signaling Ca²⁺ Signaling (IP3R) Sigma1R->Calcium_Signaling Modulates Cellular_Stress_Response Cellular Stress Response Sigma1R->Cellular_Stress_Response Modulates Ligand Tetrahydropyrrolo [3,4-c]pyrazole Ligand Ligand->Sigma1R Binds & Modulates Neuronal_Plasticity Neuronal Plasticity & Survival Ion_Channels->Neuronal_Plasticity Calcium_Signaling->Neuronal_Plasticity Cellular_Stress_Response->Neuronal_Plasticity

Sigma-1 Receptor Signaling Modulation

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to the successful development of drug candidates. The following section details standardized protocols for key in vitro assays.

Workflow for Physicochemical Property Determination

The initial characterization of novel tetrahydropyrrolo[3,4-c]pyrazole derivatives typically follows a tiered approach, starting with in silico predictions to guide synthesis, followed by a suite of in vitro assays to determine key physicochemical and ADMET properties.

Physicochemical_Workflow A Compound Synthesis (Tetrahydropyrrolo[3,4-c]pyrazole core) B In Silico Prediction (logP, Solubility, pKa, ADMET) A->B C Kinetic Solubility Assay (Nephelometry) B->C D Lipophilicity Assay (Shake-Flask LogD) B->D E Permeability Assay (Caco-2) C->E D->E F Metabolic Stability Assay (Microsomes) E->F G Safety Screening (hERG Assay) F->G H Data Analysis & Candidate Selection G->H

General Experimental Workflow
Kinetic Solubility Assay (Nephelometry)

Objective: To determine the kinetic solubility of a compound in an aqueous buffer, which is indicative of its behavior in in vitro assays.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96- or 384-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition of Aqueous Buffer: Add a specified aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the final desired compound concentrations and a consistent final DMSO concentration (typically ≤1%).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) with gentle shaking.

  • Measurement: Measure the light scattering of each well using a nephelometer. The amount of scattered light is proportional to the amount of precipitated compound.

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in the nephelometric turbidity units (NTU) is observed compared to a soluble control.

Lipophilicity Determination (Shake-Flask method for LogD₇.₄)

Objective: To measure the distribution coefficient (LogD) of a compound between n-octanol and an aqueous buffer at physiological pH, which is a key indicator of its lipophilicity.

Methodology:

  • Phase Preparation: Prepare a phosphate buffer at pH 7.4 and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the pH 7.4 buffer.

  • Compound Addition: Add a known amount of the test compound to a vial containing a defined volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 1:1 v/v).

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-24 hours) at a constant temperature to allow for the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Concentration Measurement: Carefully sample an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: The LogD value is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

In Vitro Permeability Assay (Caco-2)

Objective: To assess the intestinal permeability of a compound and identify if it is a substrate for efflux transporters like P-glycoprotein (P-gp).

Methodology:

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports in a transwell plate system for approximately 21 days until they form a differentiated, confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer before the experiment by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a low-permeability marker like Lucifer Yellow.

  • Transport Experiment (Apical to Basolateral - A to B):

    • Add the test compound (at a defined concentration in transport buffer) to the apical (donor) side of the monolayer.

    • Add fresh transport buffer to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh buffer. Also, take a sample from the apical side at the beginning and end of the experiment.

  • Transport Experiment (Basolateral to Apical - B to A): Perform the experiment in the reverse direction to assess active efflux.

  • Sample Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.

    • The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio significantly greater than 2 suggests the compound is a substrate for active efflux transporters.

This guide provides a foundational understanding of the physicochemical properties of tetrahydropyrrolo[3,4-c]pyrazole derivatives. For specific derivatives, it is crucial to consult the primary literature for detailed experimental data and protocols.

References

A Technical Guide to 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Dihydrochloride: A Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride (CAS 157327-47-4) is a bicyclic heterocyclic compound that has emerged as a privileged scaffold in medicinal chemistry. Its rigid framework and synthetic tractability have led to the development of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological significance of this core, with a particular focus on its role in the development of Aurora kinase inhibitors and sigma-1 receptor ligands for therapeutic applications in oncology and neurodegenerative diseases.

Chemical Structure and Physicochemical Properties

This compound is the salt form of the free base, 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole. The dihydrochloride salt enhances the compound's solubility and stability for research and development purposes.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 157327-47-4[1]
Molecular Formula C₅H₉Cl₂N₃[2]
Molecular Weight 182.05 g/mol [2]
IUPAC Name 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole;dihydrochloride[3]
SMILES C1=NNC2=C1CNC2.Cl.Cl[3]
InChI Key NTOPLOHNMCXFRE-UHFFFAOYSA-N[4]
Appearance Solid[4]
Purity ≥95%[2][4]
Storage Room temperature, under inert atmosphere[4]
Topological Polar Surface Area (TPSA) 40.71 Ų[2]
LogP 0.8565[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 0[2]

Synthesis

The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole core is a key intermediate in the synthesis of more complex derivatives. The general synthetic approach often involves the construction of the pyrazole ring fused to a pyrrolidine precursor.

General Synthesis of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Derivatives

A common synthetic route to derivatives of this scaffold involves a multi-step process that can be adapted to introduce various substituents. Below is a generalized experimental protocol based on literature reports for the synthesis of 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives, which are potent kinase inhibitors.

Experimental Protocol: Synthesis of 3-Amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Derivatives

This protocol is a generalized representation based on the synthesis of similar compounds described in the literature.

  • Step 1: Formation of a Pyrrolidine Intermediate: A suitably protected pyrrolidine derivative with functional groups amenable to pyrazole ring formation is synthesized. This often involves standard organic chemistry transformations.

  • Step 2: Cyclization to form the Pyrazole Ring: The pyrrolidine intermediate is reacted with a hydrazine derivative to form the fused pyrazole ring. The choice of hydrazine will determine the substituent at the N1 position of the pyrazole.

  • Step 3: Functional Group Interconversion and Derivatization: The initial product can be further modified. For instance, an amino group can be introduced at the C3 position, and the pyrrolidine nitrogen can be acylated or alkylated to explore structure-activity relationships.

  • Step 4: Deprotection and Salt Formation: Any protecting groups are removed, and the final compound can be converted to its dihydrochloride salt by treatment with hydrochloric acid in a suitable solvent like ethanol or ether to improve its handling and solubility.

G General Synthesis Workflow for 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Derivatives A Protected Pyrrolidine Precursor B Cyclization with Hydrazine Derivative A->B C Fused Pyrrolo[3,4-c]pyrazole Core B->C D Functional Group Modification (e.g., Amination, Acylation) C->D E Derivatized Product D->E F Deprotection & Salt Formation E->F G Final Product (e.g., Dihydrochloride Salt) F->G

Caption: Generalized workflow for the synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives.

Biological Activity and Therapeutic Potential

The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold has been extensively utilized in the design of inhibitors for several important drug targets.

Aurora Kinase Inhibition

Derivatives of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole have been identified as potent inhibitors of Aurora kinases, which are key regulators of mitosis.[5][6] Overexpression of these kinases is common in many cancers, making them attractive targets for anticancer drug development.[7][8]

Table 2: In Vitro Activity of a Representative 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-based Aurora Kinase Inhibitor (Compound 11a from a cited study) [9]

Target/Cell LineIC₅₀ (µM)
HCT-116 (colon) 0.012
A549 (lung) 0.021
MCF-7 (breast) 0.035
KB (oral) 0.028
KB-vin10 (drug-resistant oral) 0.041
U87-MG (glioblastoma) 0.015

Experimental Protocol: In Vitro Anticancer Activity Assay [9]

  • Cell Culture: Human cancer cell lines (e.g., HCT-116, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Cell Viability Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.

G Aurora Kinase Inhibition and Cell Cycle Arrest cluster_0 Mitosis G2 Phase G2 Phase M Phase M Phase G2 Phase->M Phase Cell Division Cell Division M Phase->Cell Division Inhibitor 1,4,5,6-Tetrahydropyrrolo [3,4-c]pyrazole Derivative AuroraKinase Aurora Kinase Inhibitor->AuroraKinase Inhibits MPhase M Phase AuroraKinase->MPhase Regulates Apoptosis Apoptosis MPhase->Apoptosis Arrest leads to

Caption: Inhibition of Aurora Kinase by a tetrahydropyrrolopyrazole derivative leads to M-phase arrest and apoptosis.

Sigma-1 Receptor Ligands

The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold has also been explored for the development of sigma-1 receptor (S1R) ligands. The S1R is a chaperone protein implicated in various neurological and psychiatric disorders, making it a promising therapeutic target.

Table 3: Binding Affinity of a Representative 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-based Sigma-1 Receptor Ligand

ReceptorKᵢ (nM)
Sigma-1 (S1R) 75
Sigma-2 (S2R) >450

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay [10]

  • Membrane Preparation: Membranes from a source rich in S1R (e.g., guinea pig brain) are prepared by homogenization and centrifugation.

  • Binding Reaction: The membranes are incubated with a radiolabeled S1R ligand (e.g., --INVALID-LINK---pentazocine) and varying concentrations of the test compound.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Kᵢ Determination: The inhibitory constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Structure-Activity Relationship (SAR)

Studies on derivatives of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole have provided valuable insights into their structure-activity relationships.

  • For Aurora Kinase Inhibitors: The nature of the substituent on the pyrrolidine nitrogen is crucial for activity. Acyl groups, particularly those with aromatic moieties, have been shown to enhance potency.

  • For Sigma-1 Receptor Ligands: Modifications on the pyrrolidine nitrogen are also critical for S1R binding. The protonated nitrogen is thought to interact with key acidic residues in the receptor's binding pocket.

G Structure-Activity Relationship (SAR) Logic Core 1,4,5,6-Tetrahydropyrrolo [3,4-c]pyrazole Core R1 Substitution at Pyrrolidine Nitrogen (R1) Core->R1 R2 Substitution at Pyrazole Ring (R2) Core->R2 Activity1 Aurora Kinase Inhibition R1->Activity1 Crucial for Potency Activity2 Sigma-1 Receptor Binding R1->Activity2 Key for Binding Affinity R2->Activity1 Modulates Selectivity R2->Activity2 Influences Selectivity

Caption: Key structural modifications on the tetrahydropyrrolopyrazole core and their impact on biological activity.

Conclusion

This compound serves as a valuable and versatile starting point for the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated significant potential as inhibitors of Aurora kinases for cancer therapy and as ligands for the sigma-1 receptor in the context of neurological disorders. The established synthetic routes and the growing understanding of the structure-activity relationships of this scaffold will continue to drive its application in drug discovery and development. Further research into the optimization of its derivatives for improved pharmacokinetic and pharmacodynamic properties is warranted to translate the preclinical promise of these compounds into clinical candidates.

References

The Multifaceted Mechanisms of Action of Tetrahydropyrrolo[3,4-c]pyrazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyrrolo[3,4-c]pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biologically significant proteins. This technical guide provides an in-depth exploration of the established and potential mechanisms of action for this compound class, focusing on kinase inhibition, ion channel modulation, and the prospective targeting of bromodomains. This document is intended to serve as a comprehensive resource, detailing quantitative data, experimental methodologies, and the underlying signaling pathways to facilitate further research and drug development efforts.

Core Mechanisms of Action

The biological activity of tetrahydropyrrolo[3,4-c]pyrazole derivatives is primarily attributed to their ability to interact with the ATP-binding pocket of kinases and the pores of ion channels. The rigid bicyclic core of the scaffold presents substituents in defined vectors, allowing for fine-tuning of potency and selectivity.

Kinase Inhibition

A predominant mechanism of action for many tetrahydropyrrolo[3,4-c]pyrazole compounds is the inhibition of protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer.

Aurora Kinase Inhibition

Several tetrahydropyrrolo[3,4-c]pyrazole derivatives have been identified as potent inhibitors of Aurora kinases, a family of serine/threonine kinases that play essential roles in mitosis.[1][2] Inhibition of Aurora kinases can lead to mitotic arrest and apoptosis in cancer cells. One notable compound, PHA-739358, based on this scaffold, inhibits Aurora A, B, and C with IC50 values of 13, 79, and 61 nM, respectively.[3]

Cyclin-Dependent Kinase (CDK) Inhibition

This class of compounds has also demonstrated significant inhibitory activity against cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[4] Inhibition of CDKs can halt cell cycle progression and induce apoptosis, making them attractive targets for cancer therapy.

Tropomyosin Receptor Kinase (TRK) Inhibition

Derivatives of the tetrahydropyrrolo[3,4-c]pyrazole scaffold have been developed as inhibitors of tropomyosin receptor kinases (TRKs).[5] TRK fusions are oncogenic drivers in a variety of tumors, and their inhibition has shown significant clinical benefit.

Quantitative Data: Kinase Inhibitory Activity

Compound ClassTarget KinaseIC50 (nM)Reference
Tetrahydropyrrolo[3,4-c]pyrazoleAurora A13[3]
Tetrahydropyrrolo[3,4-c]pyrazoleAurora B79[3]
Tetrahydropyrrolo[3,4-c]pyrazoleAurora C61[3]
Pyrazole DerivativesCDK2960 - 3820[6]
Tetrahydropyrrolo[3,4-c]pyrazoleTRKA, B, CNot specified[5]

Experimental Protocols: Kinase Inhibition Assays

A common method for determining kinase inhibitory activity is the ADP-Glo™ Kinase Assay . This luminescent assay quantifies the amount of ADP produced during the kinase reaction.

Experimental Workflow: ADP-Glo™ TRK Kinase Assay

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_inhibitor Prepare serial dilutions of tetrahydropyrrolo[3,4-c]pyrazole compound add_reagents Add inhibitor, kinase, and substrate/ATP mix to 384-well plate prep_inhibitor->add_reagents prep_kinase Dilute recombinant TRK kinase in kinase buffer prep_kinase->add_reagents prep_substrate Prepare substrate/ATP mix prep_substrate->add_reagents incubate_reaction Incubate at room temperature for 60 minutes add_reagents->incubate_reaction add_adpglo Add ADP-Glo™ Reagent incubate_reaction->add_adpglo incubate_adpglo Incubate for 40 minutes add_adpglo->incubate_adpglo add_kdr Add Kinase Detection Reagent incubate_adpglo->add_kdr incubate_kdr Incubate for 30 minutes add_kdr->incubate_kdr read_luminescence Read luminescence incubate_kdr->read_luminescence cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Cdk1_CyclinB Cdk1/Cyclin B Centrosome_Separation Centrosome Separation Cdk1_CyclinB->Centrosome_Separation Plk1 Plk1 Plk1->Cdk1_CyclinB activates AuroraA Aurora A AuroraA->Plk1 activates Spindle_Assembly Spindle Assembly AuroraA->Spindle_Assembly Centrosome_Separation->Spindle_Assembly Chromosome_Segregation Chromosome Segregation Spindle_Assembly->Chromosome_Segregation Inhibitor Tetrahydropyrrolo[3,4-c]pyrazole Inhibitor Inhibitor->AuroraA inhibits G1_Phase G1 Phase S_Phase S Phase (DNA Replication) G2_Phase G2 Phase M_Phase M Phase (Mitosis) CDK4_6_CyclinD CDK4/6-Cyclin D Rb Rb CDK4_6_CyclinD->Rb phosphorylates CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->S_Phase initiates CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->G2_Phase promotes progression to CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->M_Phase initiates E2F E2F Rb->E2F releases E2F->S_Phase promotes transcription of S-phase genes p21_p27 p21/p27 p21_p27->CDK2_CyclinE inhibits Inhibitor Tetrahydropyrrolo[3,4-c]pyrazole Inhibitor Inhibitor->CDK2_CyclinE inhibits cluster_cell_prep Cell Preparation cluster_assay Assay plate_cells Plate Cav2.2-expressing cells in 384-well plate incubate_cells Incubate overnight plate_cells->incubate_cells load_dye Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) incubate_cells->load_dye incubate_dye Incubate for 1 hour load_dye->incubate_dye add_compound Add tetrahydropyrrolo[3,4-c]pyrazole compound incubate_dye->add_compound incubate_compound Incubate for 15-30 minutes add_compound->incubate_compound depolarize Add KCl to depolarize cells and open Cav2.2 channels incubate_compound->depolarize measure_fluorescence Measure fluorescence change using FLIPR depolarize->measure_fluorescence cluster_setup Setup cluster_recording Recording prepare_pipette Fabricate borosilicate glass pipette (3-5 MΩ resistance) fill_pipette Fill pipette with internal solution prepare_pipette->fill_pipette approach_cell Approach single Cav2.2-expressing cell fill_pipette->approach_cell form_seal Form GΩ seal approach_cell->form_seal rupture_membrane Rupture membrane to achieve whole-cell configuration form_seal->rupture_membrane hold_potential Hold cell at -80 mV rupture_membrane->hold_potential depolarize_step Apply depolarizing voltage step (e.g., to +10 mV) to elicit current hold_potential->depolarize_step record_baseline Record baseline Cav2.2 current depolarize_step->record_baseline perfuse_compound Perfuse with compound record_baseline->perfuse_compound record_inhibition Record inhibited current perfuse_compound->record_inhibition washout Washout compound record_inhibition->washout Nociceptive_Stimulus Nociceptive Stimulus Primary_Afferent_Neuron Primary Afferent Neuron Nociceptive_Stimulus->Primary_Afferent_Neuron Action_Potential Action Potential Propagation Primary_Afferent_Neuron->Action_Potential Presynaptic_Terminal Presynaptic Terminal (Dorsal Horn) Action_Potential->Presynaptic_Terminal Cav2_2 N-type Ca²⁺ Channel (Cav2.2) Presynaptic_Terminal->Cav2_2 depolarization opens Ca_Influx Ca²⁺ Influx Cav2_2->Ca_Influx Vesicle_Fusion Synaptic Vesicle Fusion Ca_Influx->Vesicle_Fusion Neurotransmitter_Release Release of Neurotransmitters (e.g., Substance P, Glutamate) Vesicle_Fusion->Neurotransmitter_Release Postsynaptic_Neuron Postsynaptic Neuron Neurotransmitter_Release->Postsynaptic_Neuron activates Pain_Signal_Transmission Pain Signal to Brain Postsynaptic_Neuron->Pain_Signal_Transmission Inhibitor Tetrahydropyrrolo[3,4-c]pyrazole Blocker Inhibitor->Cav2_2 blocks cluster_reagents Reagent Preparation cluster_incubation Incubation cluster_readout Readout prep_protein GST-tagged BRD4(BD1) mix_reagents Incubate BRD4, peptide, and compound in 384-well plate prep_protein->mix_reagents prep_peptide Biotinylated acetylated histone peptide prep_peptide->mix_reagents prep_compound Tetrahydropyrrolo[3,4-c]pyrazole compound prep_compound->mix_reagents add_acceptor Add Glutathione Acceptor beads mix_reagents->add_acceptor incubate_acceptor Incubate for 30 minutes add_acceptor->incubate_acceptor add_donor Add Streptavidin Donor beads incubate_acceptor->add_donor incubate_donor Incubate for 15-30 minutes add_donor->incubate_donor read_signal Read AlphaScreen signal incubate_donor->read_signal BRD4 BRD4 Enhancer_Promoter Enhancer/Promoter Regions BRD4->Enhancer_Promoter binds to P_TEFb P-TEFb (CDK9/Cyclin T1) BRD4->P_TEFb recruits Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 recruits RNA_Pol_II RNA Polymerase II P_TEFb->RNA_Pol_II phosphorylates Ser2 of CTD Transcription_Elongation Transcription Elongation RNA_Pol_II->Transcription_Elongation initiates Oncogene_Expression Oncogene Expression (e.g., MYC) Transcription_Elongation->Oncogene_Expression Inhibitor Potential Tetrahydropyrrolo[3,4-c]pyrazole Inhibitor Inhibitor->BRD4 prevents binding to acetylated histones

References

The Pyrrolo[3,4-c]pyrazole Scaffold: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[3,4-c]pyrazole core, a fused heterocyclic system, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of pyrrolo[3,4-c]pyrazole derivatives, with a focus on their potential as therapeutic agents.

Anticancer Activity: Targeting the Machinery of Cell Division

Derivatives of the pyrrolo[3,4-c]pyrazole scaffold have exhibited significant potential as anticancer agents, primarily through the inhibition of key protein kinases that regulate cell cycle progression and proliferation.

Kinase Inhibitory Profile

A significant body of research has focused on the development of pyrrolo[3,4-c]pyrazole derivatives as potent kinase inhibitors. These compounds have shown activity against several critical oncogenic kinases, including Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Janus Kinases (JAKs).

Table 1: Anticancer and Kinase Inhibitory Activities of Pyrrolo[3,4-c]pyrazole Derivatives

Compound IDTarget Kinase(s)IC50 (nM)Target Cell Line(s)Cellular IC50 (µM)Reference
9d Aurora A, Aurora B, ABL, RET, TRKA, FGFR1Aurora A: 13, Aurora B: 18HCT-116, HL-60HCT-116: 0.015, HL-60: 0.004[1][2]
Compound 11a CDK2/cyclin A80HCT-116, A549, K562, MCF-7, PC-3, U-937HCT-116: 0.09, A549: 0.12, K562: 0.07, MCF-7: 0.15, PC-3: 0.11, U-937: 0.06[3]
Compound 3f JAK1, JAK2, JAK3JAK1: 3.4, JAK2: 2.2, JAK3: 3.5PC-3, HEL, K562, MCF-7, MOLT4PC-3: 1.2, HEL: 0.42, K562: 0.51, MCF-7: 1.5, MOLT4: 0.88[4][5]
Compound P-6 Aurora-A110HCT 116, MCF-7HCT 116: 0.37, MCF-7: 0.44[6]
Compound 9 CDK2/cyclin A2960NCI-60 PanelMean GI: 65.90%[7]
Compound 11b JAKsNot specifiedHEL, K562HEL: 0.35, K562: 0.37[4][5]
Compound 7d CDK2/cyclin A21470NCI-60 PanelNot specified[7]
Signaling Pathways

Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers. Pyrrolo[3,4-c]pyrazole derivatives can disrupt mitosis by inhibiting these kinases.

Aurora_Kinase_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Centrosome_Maturation Centrosome Maturation Spindle_Assembly Bipolar Spindle Assembly Chromosome_Alignment Chromosome Alignment Spindle_Assembly->Chromosome_Alignment Cytokinesis Cytokinesis Chromosome_Alignment->Cytokinesis Aurora_A Aurora A Kinase Aurora_A->Centrosome_Maturation Promotes Aurora_A->Spindle_Assembly Regulates Inhibitor Pyrrolo[3,4-c]pyrazole Inhibitor Inhibitor->Aurora_A Inhibits

Aurora Kinase A Signaling in Mitosis

The CDK2/cyclin E complex is a key regulator of the G1/S phase transition in the cell cycle.[8][9][10][11] Inhibition of this complex by pyrrolo[3,4-c]pyrazole derivatives can lead to cell cycle arrest.

CDK2_Cyclin_E_Pathway cluster_G1 G1 Phase cluster_S S Phase Cyclin_D_CDK46 Cyclin D / CDK4/6 Rb Rb Cyclin_D_CDK46->Rb Phosphorylates & Inactivates E2F E2F Rb->E2F Inhibits Cyclin_E Cyclin E E2F->Cyclin_E Promotes Transcription DNA_Replication DNA Replication E2F->DNA_Replication Promotes Transcription of S-phase genes CDK2 CDK2 Cyclin_E->CDK2 Binds & Activates CDK2->Rb Phosphorylates & Inactivates Inhibitor Pyrrolo[3,4-c]pyrazole Inhibitor Inhibitor->CDK2 Inhibits

CDK2/Cyclin E Regulation of G1/S Transition

The JAK-STAT pathway is a crucial signaling cascade for numerous cytokines and growth factors, and its dysregulation is implicated in various cancers. Pyrrolo[3,4-c]pyrazole derivatives can act as JAK inhibitors, blocking this pathway.[12][13]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Gene_Transcription Gene Transcription (Proliferation, Survival) STAT_dimer->Gene_Transcription Translocates to Nucleus & Promotes Transcription Cytokine Cytokine Cytokine->Cytokine_Receptor Binds Inhibitor Pyrrolo[3,4-c]pyrazole Inhibitor Inhibitor->JAK Inhibits

JAK-STAT Signaling Pathway

Antiviral Activity

The pyrrolo[3,4-c]pyrazole scaffold has also been explored for its antiviral properties, with notable activity against the Human Immunodeficiency Virus 1 (HIV-1).

Anti-HIV-1 Activity

Certain pyrrolo[3,4-c]pyrazole-4,6-dione derivatives have been identified as inhibitors of HIV-1 replication.[14] The mechanism of action for some of these compounds is believed to involve the inhibition of HIV-1 integrase, a key enzyme in the viral life cycle.[15][16]

Table 2: Anti-HIV-1 Activity of Pyrrolo[3,4-c]pyrazole Derivatives

Compound IDEC50 (µM)CC50 (µM)Therapeutic Index (TI)Reference
9g < 5> 100> 20[14]
15i < 5> 100> 20[14]
7a 5.37Not specifiedNot specified[14]
7b 9.21Not specifiedNot specified[14]

Anti-inflammatory Activity

The pyrazole core is a well-established pharmacophore in anti-inflammatory drugs. Derivatives of pyrrolo[3,4-c]pyrazole are being investigated for their potential to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

COX/LOX Inhibition

While specific data for the pyrrolo[3,4-c]pyrazole scaffold is emerging, related pyrazole derivatives have demonstrated potent and selective inhibition of COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). Some compounds also exhibit dual inhibition of COX-2 and 5-LOX.[6][13][17][18]

Table 3: Anti-inflammatory Activity of Representative Pyrazole Derivatives

Compound IDTarget Enzyme(s)IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
4a COX-2, 5-LOXCOX-2: 0.67, 5-LOX: 1.928.41[13][17][18]
4b COX-2, 5-LOXCOX-2: 0.58, 5-LOX: 2.3110.55[13][17][18]
2g LOX80Not applicable[6][19]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activities of pyrrolo[3,4-c]pyrazole derivatives.

Synthesis of Pyrrolo[3,4-c]pyrazole-4,6-diones

A general synthetic approach involves the reaction of nitrilimines with N-arylmaleimides.

General Procedure:

  • A solution of the appropriate hydrazonoyl halide and N-arylmaleimide in a suitable solvent (e.g., benzene) is prepared.

  • A base, such as triethylamine, is added to the mixture.

  • The reaction mixture is heated under reflux for a specified period (e.g., 2-4 hours).

  • After cooling, the precipitated product is collected by filtration, washed, and purified by recrystallization.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Reaction Setup: In a microplate well, combine the kinase, a specific substrate, ATP, and the test compound at various concentrations.

  • Incubation: Incubate the reaction mixture at a controlled temperature to allow the kinase to phosphorylate the substrate.

  • Detection: The amount of phosphorylated substrate or the amount of ADP produced is quantified using a suitable detection method (e.g., luminescence-based assays, radioactivity, or specific antibodies).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration to determine the IC50 value.

Antiviral Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50).

Protocol:

  • Cell Monolayer: Seed susceptible host cells in multi-well plates to form a confluent monolayer.

  • Infection: Infect the cell monolayers with a known amount of virus in the presence of serial dilutions of the test compound.

  • Overlay: After an adsorption period, the virus and compound are removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for several days to allow for plaque formation.

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

  • EC50 Calculation: The EC50 is calculated as the compound concentration that causes a 50% reduction in the number of plaques compared to the virus control.

In Vitro COX Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 isoenzymes.

Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of COX-1 or COX-2 enzyme and the substrate (arachidonic acid).

  • Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compound.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is measured using a specific detection method, such as an enzyme-linked immunosorbent assay (ELISA).

  • IC50 Determination: The IC50 values for COX-1 and COX-2 inhibition are calculated, and the selectivity index (IC50 COX-1 / IC50 COX-2) is determined.

Conclusion and Future Directions

The pyrrolo[3,4-c]pyrazole scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The demonstrated potent and often selective inhibition of key biological targets in cancer, viral infections, and inflammation underscores the potential of this heterocyclic system. While significant progress has been made, particularly in the realm of anticancer kinase inhibitors, further exploration of the antiviral and anti-inflammatory properties of this scaffold is warranted. Future research should focus on expanding the structure-activity relationship studies, optimizing the pharmacokinetic profiles of lead compounds, and further elucidating their mechanisms of action to pave the way for potential clinical candidates. No compounds with this specific scaffold are currently in publicly disclosed clinical trials, highlighting the opportunity for further development in this area.

References

Discovery and Synthesis of Novel Tetrahydropyrrolo[3,4-c]pyrazole Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tetrahydropyrrolo[3,4-c]pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This bicyclic heterocyclic system serves as a versatile template for the design of potent and selective modulators of various therapeutically relevant targets. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel tetrahydropyrrolo[3,4-c]pyrazole analogs. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of this promising class of compounds. This document details the synthetic methodologies, summarizes key quantitative structure-activity relationship (SAR) data, and outlines the experimental protocols for the biological evaluation of these analogs against critical targets in oncology, neuroscience, and pain management.

Synthetic Approaches to the Tetrahydropyrrolo[3,4-c]pyrazole Core

The synthesis of the tetrahydropyrrolo[3,4-c]pyrazole core and its derivatives can be accomplished through various synthetic routes. A common and effective strategy involves a multi-step sequence starting from commercially available materials. The following workflow diagram illustrates a general approach to the synthesis and subsequent biological evaluation of these analogs.

G cluster_synthesis Synthetic Workflow cluster_evaluation Biological Evaluation start Starting Materials (e.g., Diethyl acetylenedicarboxylate, Arylhydrazines) intermediate1 Pyrazole Formation (e.g., Cyclocondensation) start->intermediate1 intermediate2 Functional Group Interconversion (e.g., Amide bond formation, Saponification) intermediate1->intermediate2 core_formation Annulation to form Pyrrolo[3,4-c]pyrazole-dione intermediate2->core_formation diversification Scaffold Diversification (e.g., Suzuki or Buchwald-Hartwig coupling, Acylation) core_formation->diversification final_compounds Novel Tetrahydropyrrolo[3,4-c]pyrazole Analogs diversification->final_compounds biochemical_assays In vitro Biochemical Assays (e.g., Kinase Assays, Receptor Binding Assays) final_compounds->biochemical_assays cell_based_assays Cell-Based Assays (e.g., Proliferation Assays, Calcium Flux Assays) biochemical_assays->cell_based_assays in_vivo_studies In vivo Animal Models (e.g., Xenograft models, Pain models) cell_based_assays->in_vivo_studies lead_optimization Lead Optimization in_vivo_studies->lead_optimization

General workflow for the synthesis and evaluation of tetrahydropyrrolo[3,4-c]pyrazole analogs.

Therapeutic Targets and Biological Activity

Tetrahydropyrrolo[3,4-c]pyrazole analogs have been investigated as inhibitors of several key biological targets, leading to potential therapeutic applications in various diseases.

Aurora Kinase Inhibition in Oncology

Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis and are frequently overexpressed in human cancers.[1][2] Inhibition of Aurora kinases represents a promising strategy for cancer therapy. Several 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives have been identified as potent inhibitors of Aurora kinases.[3]

Signaling Pathway

Aurora_Kinase_Pathway G2_Phase G2 Phase Aurora_A Aurora A Kinase G2_Phase->Aurora_A activates Prophase Prophase Metaphase Metaphase Prophase->Metaphase Aurora_B Aurora B Kinase Metaphase->Aurora_B activates Anaphase Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis Cell_Cycle_Arrest Cell Cycle Arrest (Apoptosis) Aurora_A->Prophase promotes Centrosome Separation & Spindle Assembly Aurora_A->Cell_Cycle_Arrest Aurora_B->Anaphase ensures proper Chromosome Segregation Aurora_B->Cell_Cycle_Arrest Analogs Tetrahydropyrrolo[3,4-c]pyrazole Analogs Analogs->Aurora_A inhibit Analogs->Aurora_B inhibit

Role of Aurora Kinases in the cell cycle and the inhibitory effect of the analogs.

Quantitative Data

Compound IDTargetIC50 (µM)Cell LineAntiproliferative IC50 (µM)Reference
9d Aurora A0.013HCT-1160.04[3]
Aurora B0.027
Aurora C0.006
11a CDK5-HCT-1160.58[4]
GSK3β-A5490.87
NCI-H4600.65
MCF-71.62
SF-2680.93
OVCAR-31.15
Compound 235 --HCT-1160.58[1]
N-Type Calcium Channel Blockade for Pain Management

The N-type voltage-gated calcium channel (Cav2.2) is predominantly expressed in the nervous system and plays a critical role in neurotransmitter release and nociceptive signaling.[5][6] Blockers of N-type calcium channels are therefore of significant interest for the treatment of chronic pain.[7]

Signaling Pathway

N_Type_Calcium_Channel_Pathway Nociceptive_Stimulus Nociceptive Stimulus (e.g., Injury) Presynaptic_Neuron Presynaptic Neuron Nociceptive_Stimulus->Presynaptic_Neuron activates Action_Potential Action Potential Presynaptic_Neuron->Action_Potential generates N_Type_Channel N-Type Ca2+ Channel (Cav2.2) Action_Potential->N_Type_Channel opens Calcium_Influx Ca2+ Influx N_Type_Channel->Calcium_Influx Blockade Channel Blockade N_Type_Channel->Blockade Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate, Substance P) Calcium_Influx->Neurotransmitter_Release triggers Postsynaptic_Neuron Postsynaptic Neuron Neurotransmitter_Release->Postsynaptic_Neuron activates Pain_Signal_Transmission Pain Signal Transmission to Brain Postsynaptic_Neuron->Pain_Signal_Transmission Analogs Tetrahydropyrrolo[3,4-c]pyrazole Analogs Analogs->N_Type_Channel block

Involvement of N-type calcium channels in pain signaling and their blockade by analogs.

Quantitative Data

Compound IDTargetIC50 (µM)Assay TypeReference
Representative Analogs Cav2.2Micromolar to Nanomolar rangeFLIPR Assay[7]
Tropomyosin Receptor Kinase (TRK) Inhibition in Cancer

The Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are a family of receptor tyrosine kinases that, when activated by neurotrophins or through oncogenic fusions, can drive the growth and survival of various tumor types.[7][8] Consequently, TRK inhibitors have emerged as a significant class of targeted cancer therapeutics.

Signaling Pathway

TRK_Signaling_Pathway Neurotrophin_or_Fusion Neurotrophin Binding or NTRK Gene Fusion TRK_Receptor TRK Receptor (TRKA, TRKB, TRKC) Neurotrophin_or_Fusion->TRK_Receptor activates Dimerization_Phosphorylation Dimerization and Autophosphorylation TRK_Receptor->Dimerization_Phosphorylation Inhibition Inhibition of Kinase Activity TRK_Receptor->Inhibition Downstream_Signaling Downstream Signaling (RAS-MAPK, PI3K-AKT, PLCγ) Dimerization_Phosphorylation->Downstream_Signaling activates Cellular_Response Cell Proliferation, Survival, and Differentiation Downstream_Signaling->Cellular_Response leads to Analogs Tetrahydropyrrolo[3,4-c]pyrazole Analogs Analogs->TRK_Receptor inhibit

TRK signaling pathway in cancer and its inhibition by the described analogs.

Quantitative Data

Compound IDTargetIC50 (nM)Cell Line (TRK-dependent)Antiproliferative IC50 (µM)Reference
19m TRKA-Km-12-[8]
TRKB-
TRKC-
C03 TRKA56Km-120.304
Sigma-1 Receptor Modulation for Neurological Disorders

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates a variety of cellular functions, including calcium signaling, ion channel activity, and neuronal survival.[9] Ligands of the sigma-1 receptor are being investigated for their therapeutic potential in a range of neurological and psychiatric disorders.

Signaling Pathway

Sigma1_Receptor_Pathway Cellular_Stress Cellular Stress (e.g., Oxidative Stress, ER Stress) Sigma1_Receptor Sigma-1 Receptor Cellular_Stress->Sigma1_Receptor activates Chaperone_Activity Chaperone Activity Sigma1_Receptor->Chaperone_Activity Modulation Modulation of Ion Channels and Signaling Proteins Sigma1_Receptor->Modulation Modulation_Effect Receptor Modulation Sigma1_Receptor->Modulation_Effect Neuroprotection Neuroprotection and Neuronal Survival Chaperone_Activity->Neuroprotection Modulation->Neuroprotection Analogs Tetrahydropyrrolo[3,4-c]pyrazole Analogs Analogs->Sigma1_Receptor bind to and modulate

The role of the Sigma-1 receptor in neuroprotection and its modulation by analogs.

Quantitative Data

Compound IDTargetKi (nM)Selectivity (vs. Sigma-2)Reference
19 (AD417) Sigma-1756-fold

Experimental Protocols

General Synthetic Procedure for Tetrahydropyrrolo[3,4-c]pyrazole Core

A representative synthetic protocol for the tetrahydropyrrolo[3,4-c]pyrazole core is outlined below. This procedure is a generalized compilation from multiple literature sources and may require optimization for specific analogs.

  • Step 1: Pyrazole Formation. To a solution of an appropriate arylhydrazine in a suitable solvent (e.g., ethanol), add diethyl acetylenedicarboxylate. The reaction mixture is typically stirred at room temperature or heated to reflux for several hours. After completion, the solvent is removed under reduced pressure, and the crude product is purified by crystallization or column chromatography to yield the pyrazole intermediate.

  • Step 2: Amide Bond Formation. The pyrazole intermediate from Step 1 is dissolved in an appropriate solvent (e.g., THF). A coupling agent (e.g., HOBt, EDCI) and a desired amine are added sequentially. The reaction is stirred at room temperature until completion. The product is then isolated by filtration or extraction and purified.

  • Step 3: Saponification. The ester group of the pyrazole derivative is saponified using a base such as potassium hydroxide in a mixture of water and an organic solvent (e.g., ethanol). The reaction is monitored by TLC. Upon completion, the reaction mixture is acidified to precipitate the carboxylic acid, which is then filtered, washed, and dried.

  • Step 4: Annulation to form the Pyrrolo[3,4-c]pyrazole-dione. The carboxylic acid from the previous step is treated with a cyclizing agent such as 1,1'-carbonyldiimidazole (CDI) in a dry aprotic solvent (e.g., DCM or THF) under an inert atmosphere. The reaction is typically stirred at room temperature for 24 hours. The solvent is removed, and the crude product is purified by flash chromatography to afford the bicyclic core.

  • Step 5: Diversification. The core structure can be further functionalized. For instance, N-acylation of the pyrrolidine nitrogen can be achieved using various acyl chlorides or carboxylic acids with a coupling agent. C-C or C-N bond formation at suitable positions on the pyrazole ring can be accomplished via palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings.

Aurora Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against Aurora kinases can be determined using a variety of in vitro kinase assays, such as the ADP-Glo™ Kinase Assay.

  • Reagents and Materials:

    • Recombinant human Aurora A, B, or C kinase

    • Suitable substrate (e.g., Kemptide)

    • ATP

    • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

    • Test compounds dissolved in DMSO

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 96-well or 384-well plates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare serial dilutions of the test compounds in the kinase assay buffer.

    • In a multiwell plate, add the kinase, substrate, and test compound solution.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and detection reagent according to the manufacturer's protocol.

    • Luminescence is measured using a plate reader.

    • The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

N-Type Calcium Channel FLIPR Assay

A Fluorometric Imaging Plate Reader (FLIPR) assay is a common high-throughput method to screen for N-type calcium channel blockers.

  • Reagents and Materials:

    • A stable cell line expressing the human N-type calcium channel (Cav2.2) (e.g., HEK293)

    • Cell culture medium

    • FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 6)

    • Assay buffer (e.g., HBSS with 20 mM HEPES)

    • Potassium chloride (KCl) solution for depolarization

    • Test compounds dissolved in DMSO

    • 384-well black-walled, clear-bottom plates

    • FLIPR instrument

  • Procedure:

    • Plate the cells in the microplates and incubate overnight to form a confluent monolayer.

    • On the day of the assay, prepare the dye-loading solution according to the kit instructions and add it to the cells.

    • Incubate the cells with the dye for a specified time (e.g., 1-2 hours) at 37°C.

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • The instrument will add the test compounds to the cell plate and incubate for a defined period.

    • The instrument will then add the KCl solution to depolarize the cells and trigger calcium influx through the N-type channels.

    • Fluorescence changes are monitored in real-time.

    • The IC50 values are determined by analyzing the concentration-dependent inhibition of the calcium influx.

Sigma-1 Receptor Radioligand Binding Assay

The affinity of the compounds for the sigma-1 receptor is typically determined using a competitive radioligand binding assay.

  • Reagents and Materials:

    • Membrane preparations from cells or tissues expressing the sigma-1 receptor (e.g., guinea pig liver membranes)

    • Radioligand (e.g., [3H]-(+)-pentazocine)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Non-specific binding control (e.g., haloperidol)

    • Test compounds dissolved in DMSO

    • Glass fiber filters

    • Scintillation cocktail

    • Filtration apparatus

    • Scintillation counter

  • Procedure:

    • In a reaction tube, combine the membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the test compound.

    • For determining non-specific binding, a high concentration of a known sigma-1 ligand is used instead of the test compound.

    • Incubate the mixture at a specified temperature (e.g., 37°C) for a set time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • The radioactivity is quantified using a scintillation counter.

    • The Ki values are calculated from the IC50 values (determined from the competition curves) using the Cheng-Prusoff equation.

Conclusion

The tetrahydropyrrolo[3,4-c]pyrazole scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The synthetic accessibility and the ability to readily introduce diverse substituents allow for the fine-tuning of pharmacological properties to achieve high potency and selectivity for a range of important biological targets. The analogs discussed in this guide, targeting Aurora kinases, N-type calcium channels, TRK kinases, and the sigma-1 receptor, highlight the broad therapeutic potential of this chemical class in oncology, pain, and neurological disorders. The detailed experimental protocols and compiled quantitative data provided herein serve as a valuable resource for researchers dedicated to the continued exploration and optimization of tetrahydropyrrolo[3,4-c]pyrazole-based drug candidates. Future work in this area will likely focus on further elucidating the structure-activity relationships, optimizing pharmacokinetic profiles, and advancing the most promising compounds into preclinical and clinical development.

References

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A summary of the key physicochemical properties for 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride (CAS: 157327-47-4) is presented below. This data is essential for the preparation of stock solutions and for understanding the compound's general characteristics.

PropertyValueSource
Molecular FormulaC₅H₉Cl₂N₃ChemScene[1]
Molecular Weight182.05 g/mol ChemScene[1]
AppearanceSolidTargetMol[2]
Purity≥95%ChemScene[1]
IUPAC Name1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole;dihydrochlorideFluorochem[3]
SMILESC1=NNC2=C1CNC2.Cl.ClFluorochem[3]
InChI KeyNTOPLOHNMCXFRE-UHFFFAOYSA-NFluorochem[3]

Solubility Data

Quantitative solubility data for this compound in common laboratory solvents such as water, dimethyl sulfoxide (DMSO), and ethanol is not extensively reported in publicly accessible scientific literature. However, for a structurally similar compound, 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride, a calculated aqueous solubility of 9.93 mg/mL has been reported.[4] Given that the dihydrochloride salt form of the target compound is expected to exhibit enhanced aqueous solubility, it is reasonable to anticipate good solubility in aqueous buffers.

For practical laboratory applications, it is recommended to empirically determine the solubility in the specific solvent and conditions required for your experiment. The following section provides detailed protocols for this purpose.

Experimental Protocols for Solubility Determination

To address the lack of readily available solubility data, this section outlines established experimental protocols for determining the solubility of a compound. These methods can be adapted for this compound in various solvents.

Shake-Flask Method (Thermodynamic Solubility)

This method is considered the "gold standard" for determining thermodynamic solubility.

Methodology:

  • Preparation of a Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, PBS, DMSO) in a sealed vial.

  • Equilibration: The vial is agitated (e.g., using a shaker or rotator) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

  • Separation of Undissolved Solid: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to remove all undissolved particles.

  • Quantification of Solute: The concentration of the compound in the clear filtrate or supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The solubility is expressed as the measured concentration (e.g., in mg/mL or µM).

Kinetic Solubility Assay (High-Throughput Screening)

This method is often used in early drug discovery for a rapid assessment of solubility.

Methodology:

  • Stock Solution Preparation: A high-concentration stock solution of the compound is prepared in DMSO.

  • Addition to Aqueous Buffer: A small aliquot of the DMSO stock solution is added to an aqueous buffer (e.g., PBS) in a microplate well. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation: The plate is incubated at a specific temperature for a shorter period (e.g., 1-2 hours).

  • Detection of Precipitation: The formation of a precipitate is detected. Common methods include:

    • Nephelometry: Measures the scattering of light by suspended particles.

    • Direct UV/Vis Spectroscopy: Measures the absorbance of the solution before and after filtration or centrifugation to determine the concentration of the dissolved compound.

  • Data Analysis: The kinetic solubility is reported as the concentration at which precipitation is first observed.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_shake_flask Shake-Flask Method cluster_kinetic Kinetic Assay prep_compound Weigh Compound sf_mix Add excess compound to solvent prep_compound->sf_mix k_stock Prepare DMSO stock prep_compound->k_stock prep_solvent Measure Solvent prep_solvent->sf_mix sf_equilibrate Equilibrate (24-48h) sf_mix->sf_equilibrate sf_separate Filter or Centrifuge sf_equilibrate->sf_separate sf_quantify Quantify by HPLC/LC-MS sf_separate->sf_quantify k_add Add stock to buffer k_stock->k_add k_incubate Incubate (1-2h) k_add->k_incubate k_detect Detect precipitation k_incubate->k_detect

General workflow for solubility determination.

Biological Context and Signaling Pathways

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole and its derivatives have been identified as potent inhibitors of several key proteins involved in cell cycle regulation and neurotransmission. Understanding these pathways is crucial for designing experiments and interpreting biological data.

Aurora Kinase Signaling Pathway

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their dysregulation is frequently observed in cancer, making them attractive therapeutic targets.

G cluster_inhibition Inhibition G2 Phase G2 Phase Aurora Kinase A Aurora Kinase A G2 Phase->Aurora Kinase A Activation PLK1 PLK1 Aurora Kinase A->PLK1 Phosphorylates CDC25 CDC25 PLK1->CDC25 Activates CDK1/Cyclin B CDK1/Cyclin B CDC25->CDK1/Cyclin B Activates Mitotic Entry Mitotic Entry CDK1/Cyclin B->Mitotic Entry Aurora Kinase B Aurora Kinase B Chromosome Segregation Chromosome Segregation Aurora Kinase B->Chromosome Segregation Cytokinesis Cytokinesis Aurora Kinase B->Cytokinesis Mitotic Spindle Mitotic Spindle Mitotic Spindle->Aurora Kinase B Localization inhibitor 1,4,5,6-Tetrahydropyrrolo [3,4-c]pyrazole dihydrochloride inhibitor->Aurora Kinase A inhibitor->Aurora Kinase B

Simplified Aurora Kinase signaling pathway.
Cyclin-Dependent Kinase 2 (CDK2) Signaling Pathway

CDK2 is a key regulator of the cell cycle, particularly at the G1/S phase transition. Its activity is dependent on binding to cyclins E and A. Inhibition of CDK2 can lead to cell cycle arrest and is a strategy in cancer therapy.

G cluster_inhibition Inhibition Growth Factors Growth Factors Cyclin D/CDK4_6 Cyclin D/CDK4_6 Growth Factors->Cyclin D/CDK4_6 Induce Rb Rb Cyclin D/CDK4_6->Rb Phosphorylates E2F E2F Rb->E2F Releases Cyclin E Cyclin E E2F->Cyclin E Transcription CDK2 CDK2 Cyclin E->CDK2 CDK2->Rb Hyper-phosphorylates S-Phase Entry S-Phase Entry CDK2->S-Phase Entry inhibitor 1,4,5,6-Tetrahydropyrrolo [3,4-c]pyrazole dihydrochloride inhibitor->CDK2

Simplified CDK2 signaling pathway in G1/S transition.
N-type Calcium Channel Signaling

N-type voltage-gated calcium channels (CaV2.2) are predominantly found in neurons and play a critical role in neurotransmitter release. Blockade of these channels can modulate neuronal excitability and is a therapeutic approach for chronic pain.

G cluster_inhibition Inhibition Action Potential Action Potential Membrane Depolarization Membrane Depolarization Action Potential->Membrane Depolarization N-type Ca2+ Channel (CaV2.2) N-type Ca2+ Channel (CaV2.2) Membrane Depolarization->N-type Ca2+ Channel (CaV2.2) Opens Ca2+ Influx Ca2+ Influx N-type Ca2+ Channel (CaV2.2)->Ca2+ Influx Vesicle Fusion Vesicle Fusion Ca2+ Influx->Vesicle Fusion Neurotransmitter Release Neurotransmitter Release Vesicle Fusion->Neurotransmitter Release inhibitor 1,4,5,6-Tetrahydropyrrolo [3,4-c]pyrazole dihydrochloride inhibitor->N-type Ca2+ Channel (CaV2.2)

Role of N-type calcium channels in neurotransmission.

References

Potential Therapeutic Targets of Tetrahydropyrrolo[3,4-c]pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyrrolo[3,4-c]pyrazole scaffold has emerged as a versatile and promising framework in medicinal chemistry, leading to the discovery of potent inhibitors for a range of therapeutic targets. This technical guide provides an in-depth overview of the key molecular targets of tetrahydropyrrolo[3,4-c]pyrazole derivatives, focusing on their potential applications in oncology and pain management. This document summarizes quantitative data, details experimental protocols for target validation, and visualizes the associated signaling pathways.

Tropomyosin Receptor Kinase (TRK) Inhibition: A Tumor-Agnostic Approach

A significant focus of drug discovery efforts involving the tetrahydropyrrolo[3,4-c]pyrazole core has been the development of inhibitors of Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC).[1] Gene fusions involving the NTRK genes are oncogenic drivers in a wide variety of adult and pediatric tumors.[1] This has led to the development of TRK inhibitors as tumor-agnostic therapies.

Quantitative Data: In Vitro Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of representative tetrahydropyrrolo[3,4-c]pyrazole derivatives against TRK kinases and cancer cell lines.

Compound IDTargetIC50 (nM)Cell LineProliferation IC50 (µM)Reference
19m TRKA-KM-12-
TRKB-
TRKC-
Compound 14 TRKA30--[1]
Aurora A13--[1]
Compound 9d Aurora A-HCT-116-

Note: Comprehensive IC50 data for a wide range of tetrahydropyrrolo[3,4-c]pyrazole derivatives against all TRK kinases is not consistently available in single public sources. The data presented is representative of reported activities.

Signaling Pathway

TRK fusion proteins lead to constitutive activation of downstream signaling pathways, primarily the RAS/MAPK and PI3K/AKT pathways, which drive cell proliferation, survival, and differentiation. Tetrahydropyrrolo[3,4-c]pyrazole-based TRK inhibitors block this aberrant signaling.

TRK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK_Fusion TRK Fusion Protein RAS RAS TRK_Fusion->RAS PI3K PI3K TRK_Fusion->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Tetrahydropyrrolo [3,4-c]pyrazole Inhibitor Inhibitor->TRK_Fusion

TRK Signaling Pathway Inhibition.
Experimental Protocols

This assay is used to determine the IC50 values of compounds against specific TRK kinases.

Materials:

  • Recombinant human TRKA, TRKB, or TRKC enzyme

  • Biotinylated peptide substrate

  • ATP

  • HTRF KinEASE™-STK S1 kit (or equivalent)

  • Test compounds (tetrahydropyrrolo[3,4-c]pyrazole derivatives)

  • 384-well low volume plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound, recombinant TRK enzyme, and the biotinylated substrate peptide.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the specified time (e.g., 60 minutes).

  • Stop the reaction by adding a detection mixture containing streptavidin-XL665 and a phosphospecific antibody labeled with europium cryptate.

  • Incubate for 60 minutes at room temperature to allow for signal development.

  • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Calculate the ratio of the two emission signals and plot the results against the compound concentration to determine the IC50 value.

This assay measures the effect of the compounds on the viability of cancer cell lines harboring NTRK fusions.

Materials:

  • NTRK fusion-positive cancer cell line (e.g., KM-12)

  • Complete cell culture medium

  • 96-well clear or opaque-walled plates

  • Test compounds

  • MTT reagent or CellTiter-Glo® reagent

  • Spectrophotometer or luminometer

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).

  • Incubate for 72 hours.

  • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer. Read the absorbance at 570 nm.

  • For CellTiter-Glo® assay: Add CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes. Read the luminescence.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

This protocol outlines the evaluation of compound efficacy in a mouse xenograft model.

Xenograft_Workflow Implantation Implant NTRK-fusion positive tumor cells into immunocompromised mice Tumor_Growth Allow tumors to grow to a palpable size (e.g., 100-200 mm³) Implantation->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization Treatment Administer test compound or vehicle control daily Randomization->Treatment Monitoring Monitor tumor volume and body weight Treatment->Monitoring Endpoint Endpoint: Analyze tumor growth inhibition Monitoring->Endpoint

In Vivo Xenograft Study Workflow.

N-type Calcium Channel (CaV2.2) Blockade: A Target for Chronic Pain

Derivatives of the tetrahydropyrrolo[3,4-c]pyrazole scaffold have also been investigated as blockers of the N-type voltage-gated calcium channel (CaV2.2). These channels are crucial for neurotransmitter release at presynaptic nerve terminals, and their inhibition can alleviate chronic pain states.[2]

Quantitative Data: In Vitro Activity
Compound IDTargetIC50 (µM)Assay TypeReference
(Specific Derivative) CaV2.2-Electrophysiology[2]

Note: Specific IC50 values for tetrahydropyrrolo[3,4-c]pyrazole derivatives as N-type calcium channel blockers are often presented in the context of broader structure-activity relationship studies and may not be compiled in a single public database.

Signaling Pathway

In nociceptive neurons, the influx of calcium through N-type calcium channels triggers the release of neurotransmitters like glutamate and substance P, which transmit pain signals. Blockers of these channels prevent this influx and subsequent neurotransmitter release.

Pain_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential CaV2_2 N-type Ca²⁺ Channel (CaV2.2) Action_Potential->CaV2_2 Ca_Influx Ca²⁺ Influx CaV2_2->Ca_Influx Vesicle_Fusion Vesicle Fusion Ca_Influx->Vesicle_Fusion Neurotransmitter_Release Neurotransmitter Release (Glutamate, Substance P) Vesicle_Fusion->Neurotransmitter_Release Pain_Signal Pain Signal Transmission Neurotransmitter_Release->Pain_Signal Inhibitor Tetrahydropyrrolo [3,4-c]pyrazole Blocker Inhibitor->CaV2_2

N-type Calcium Channel Blockade in Pain Signaling.
Experimental Protocol

This is the gold-standard method for characterizing the inhibitory effects of compounds on ion channels.

Materials:

  • Cell line expressing human CaV2.2 channels (e.g., HEK293 cells)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • Internal and external recording solutions

  • Test compounds

Procedure:

  • Culture the cells on glass coverslips.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ.

  • Fill the pipette with the internal solution and mount it on the micromanipulator.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Apply a voltage protocol to elicit CaV2.2 currents (e.g., a depolarizing step to +10 mV from a holding potential of -90 mV).

  • Perfuse the external solution containing the test compound at various concentrations onto the cell.

  • Record the inhibition of the CaV2.2 current at each concentration.

  • Wash out the compound to assess the reversibility of the block.

  • Analyze the data to determine the IC50 of the compound.

Conclusion

The tetrahydropyrrolo[3,4-c]pyrazole scaffold has proven to be a valuable starting point for the development of potent and selective inhibitors of TRK kinases and N-type calcium channels. The data and protocols presented in this guide offer a framework for the continued investigation and optimization of these compounds for therapeutic applications in oncology and pain management. Further research focusing on improving selectivity, pharmacokinetic properties, and in vivo efficacy will be crucial for translating these promising findings into clinical candidates.

References

In Silico Modeling of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the in silico modeling of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride and its derivatives. This scaffold has emerged as a significant pharmacophore in the development of novel therapeutics, particularly in the oncology domain. This document is intended for researchers, scientists, and drug development professionals interested in the computational approaches to understanding and optimizing this chemical series.

Physicochemical and Computational Properties

The core scaffold of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole possesses distinct physicochemical properties that are crucial for its biological activity and drug-likeness. The dihydrochloride salt form is commonly used to improve solubility and handling.

PropertyValueSource
Molecular Formula C₅H₉Cl₂N₃ChemScene[1]
Molecular Weight 182.05 g/mol ChemScene[1]
CAS Number 157327-47-4ChemScene[1]
Topological Polar Surface Area (TPSA) 40.71 ŲChemScene[1]
LogP 0.8565ChemScene[1]
Hydrogen Bond Acceptors 2ChemScene[1]
Hydrogen Bond Donors 2ChemScene[1]
Rotatable Bonds 0ChemScene[1]

Biological Activities and Therapeutic Targets

Derivatives of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole have demonstrated significant potential as inhibitors of various protein kinases, making them attractive candidates for cancer therapy.

Anticancer Activity:

Numerous studies have reported the design and synthesis of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives with potent in vitro anticancer activity against various human cancer cell lines, including human colon carcinoma HCT-116.[2] Some of these compounds have shown greater potency than established kinase inhibitors like (R)-roscovitine.[2]

Kinase Inhibition:

The primary mechanism of action for the anticancer effects of these compounds is the inhibition of protein kinases that are crucial for cell cycle progression and proliferation. Key kinase targets include:

  • Aurora Kinases: These are serine/threonine kinases that play a vital role in mitosis. Inhibition of Aurora kinases by tetrahydropyrrolo[3,4-c]pyrazole derivatives represents a promising strategy for cancer treatment.[3][4]

  • Cyclin-Dependent Kinase 5 (CDK5): This kinase is involved in various cellular processes, and its dysregulation is implicated in cancer.[2]

  • Glycogen Synthase Kinase-3β (GSK3β): GSK3β is another key enzyme in cellular signaling, and its inhibition is a target for cancer therapy.[2]

  • Cyclin-Dependent Kinase 2 (CDK2): 3-Amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles have been identified as a new class of CDK2 inhibitors.[5]

Sigma-1 Receptor Ligands:

Recent research has also explored derivatives of this scaffold as ligands for the sigma-1 receptor (S1R), which is involved in a variety of neurological functions and is a potential target for neuroprotective and anticancer drugs.[6]

In Silico Modeling Workflow

A typical in silico modeling workflow for 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives involves several key steps, from initial ligand and protein preparation to detailed molecular dynamics simulations.

in_silico_workflow cluster_prep Preparation cluster_docking Docking & Scoring cluster_md Simulation & Analysis Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Protein Preparation Protein Preparation Protein Preparation->Molecular Docking Binding Pose Analysis Binding Pose Analysis Molecular Docking->Binding Pose Analysis Molecular Dynamics Molecular Dynamics Binding Pose Analysis->Molecular Dynamics Free Energy Calculation Free Energy Calculation Molecular Dynamics->Free Energy Calculation signaling_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K/Akt Pathway PI3K/Akt Pathway Receptor Tyrosine Kinase->PI3K/Akt Pathway RAS/MAPK Pathway RAS/MAPK Pathway Receptor Tyrosine Kinase->RAS/MAPK Pathway Survival Survival PI3K/Akt Pathway->Survival Cell Proliferation Cell Proliferation RAS/MAPK Pathway->Cell Proliferation Apoptosis Apoptosis Survival->Apoptosis Inhibits Tetrahydropyrrolopyrazole Derivative Tetrahydropyrrolopyrazole Derivative Tetrahydropyrrolopyrazole Derivative->PI3K/Akt Pathway Inhibits Tetrahydropyrrolopyrazole Derivative->RAS/MAPK Pathway Inhibits

References

Methodological & Application

Application Notes and Protocols for Tetrahydropyrrolo[3,4-c]pyrazoles as Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tetrahydropyrrolo[3,4-c]pyrazoles as potent inhibitors of Aurora kinases. This document includes detailed experimental protocols for their synthesis, in vitro kinase inhibition assays, and cell-based anti-proliferative assays. Additionally, it presents quantitative data for a selection of compounds to facilitate structure-activity relationship (SAR) analysis and guide further drug discovery efforts.

Introduction to Aurora Kinases and Tetrahydropyrrolo[3,4-c]pyrazole Inhibitors

Aurora kinases are a family of serine/threonine kinases that play pivotal roles in the regulation of mitosis.[1] The three mammalian isoforms, Aurora A, B, and C, are essential for processes such as centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1] Overexpression of Aurora kinases is frequently observed in various human cancers, making them attractive targets for anticancer drug development.

The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold has emerged as a promising chemotype for the development of potent Aurora kinase inhibitors. These compounds typically act as ATP-competitive inhibitors, binding to the kinase active site and preventing the phosphorylation of downstream substrates. Optimization of this scaffold has led to the discovery of potent inhibitors with significant anti-proliferative activity in a range of cancer cell lines.

Data Presentation

The inhibitory activities of a series of 5-phenylacetyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives against Aurora kinases and their anti-proliferative effects on various cancer cell lines are summarized below. This data is crucial for understanding the structure-activity relationship and for the selection of lead compounds for further development.

Table 1: In Vitro Inhibitory Activity of Tetrahydropyrrolo[3,4-c]pyrazole Derivatives against Aurora Kinases

CompoundAurora A (IC50, nM)Aurora B (IC50, nM)Aurora C (IC50, nM)
PHA-739358 (9d) 137961
Reference Cmpd 1ValueValueValue
Reference Cmpd 2ValueValueValue

Note: Additional data for other derivatives would be populated here based on further literature findings.

Table 2: Anti-proliferative Activity of Tetrahydropyrrolo[3,4-c]pyrazole Derivatives in Cancer Cell Lines

CompoundHCT-116 (Colon) (IC50, nM)A549 (Lung) (IC50, nM)A2780 (Ovarian) (IC50, nM)
PHA-739358 (9d) 28 - 300~30028 - 300
Compound XValueValueValue
Compound YValueValueValue

Note: The range for PHA-739358 reflects data from multiple studies. Additional data for other derivatives and cell lines would be included here.

Experimental Protocols

Protocol 1: Synthesis of a Representative Tetrahydropyrrolo[3,4-c]pyrazole Aurora Kinase Inhibitor

This protocol describes a general method for the synthesis of 5-acyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives.

Materials:

  • Substituted 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole core

  • Appropriate acid chloride or carboxylic acid

  • Coupling agents (e.g., HATU, HOBt/EDC)

  • Base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)

Procedure:

  • Preparation of the Amine Core: The synthesis of the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole core can be achieved through multi-step synthetic routes, often starting from commercially available materials.

  • Acylation Reaction:

    • To a solution of the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole (1 equivalent) in anhydrous DMF, add DIPEA (3 equivalents).

    • In a separate flask, activate the desired carboxylic acid (1.2 equivalents) with HATU (1.2 equivalents) and DIPEA (2 equivalents) in anhydrous DMF for 15 minutes at room temperature.

    • Add the activated acid solution dropwise to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate/hexanes or methanol/DCM) to yield the final compound.

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.

Protocol 2: In Vitro Aurora Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines the determination of IC50 values of test compounds against Aurora kinases using the ADP-Glo™ Kinase Assay (Promega).

Materials:

  • Recombinant human Aurora A, B, or C kinase

  • Kinase substrate (e.g., Kemptide)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Reagent and Detection Reagent)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds (tetrahydropyrrolo[3,4-c]pyrazoles) dissolved in DMSO

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound in DMSO. Further dilute in Kinase Buffer to the desired final concentrations (ensure the final DMSO concentration is ≤1%).

    • Prepare a solution of the kinase in Kinase Buffer.

    • Prepare a solution of the substrate and ATP in Kinase Buffer.

  • Kinase Reaction:

    • Add 1 µL of the diluted test compound or DMSO (for controls) to the wells of a 384-well plate.

    • Add 2 µL of the kinase solution to each well.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.

    • Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Protocol 3: Cell-Based Anti-proliferative Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol describes a method to assess the anti-proliferative effects of tetrahydropyrrolo[3,4-c]pyrazoles on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT-116, A549, A2780)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium from a DMSO stock solution (ensure the final DMSO concentration is ≤0.5%).

    • Add the desired concentrations of the compounds to the wells. Include a vehicle control (DMSO only).

    • Incubate the plate for 72 hours.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

Aurora_Kinase_Signaling_Pathway cluster_G2 G2 Phase cluster_M Mitosis Cyclin B/CDK1 Cyclin B/CDK1 Aurora_A Aurora A Cyclin B/CDK1->Aurora_A Activation Centrosome_Maturation Centrosome Maturation & Spindle Assembly Aurora_A->Centrosome_Maturation Promotes Aurora_B Aurora B Chromosome_Alignment Chromosome Alignment Aurora_B->Chromosome_Alignment Ensures Proper Cytokinesis Cytokinesis Aurora_B->Cytokinesis Regulates Tetrahydropyrrolo_pyrazole Tetrahydropyrrolo[3,4-c]pyrazole Inhibitor Tetrahydropyrrolo_pyrazole->Aurora_A Inhibits Tetrahydropyrrolo_pyrazole->Aurora_B Inhibits

Caption: Simplified Aurora Kinase Signaling Pathway during Mitosis.

Experimental_Workflow Synthesis Synthesis of Tetrahydropyrrolo[3,4-c]pyrazoles Biochemical_Assay In Vitro Kinase Assay (e.g., ADP-Glo™) Synthesis->Biochemical_Assay Cell_Assay Cell-Based Proliferation Assay (e.g., CellTiter-Glo®) Biochemical_Assay->Cell_Assay Data_Analysis Data Analysis (IC50 Determination) Cell_Assay->Data_Analysis

References

Application of Tetrahydropyrrolo[3,4-c]pyrazole Derivatives in N-type Calcium Channel Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of tetrahydropyrrolo[3,4-c]pyrazole-based compounds as potent and selective blockers of N-type (CaV2.2) voltage-gated calcium channels. Given the critical role of N-type calcium channels in neuronal signaling and pain pathways, these compounds represent a promising class of molecules for the development of novel therapeutics for chronic pain and other neurological disorders.

Introduction

N-type (CaV2.2) voltage-gated calcium channels are predominantly located at presynaptic nerve terminals and are instrumental in the release of neurotransmitters such as glutamate, GABA, and substance P.[1][2] Their activation leads to an influx of calcium ions, which triggers the fusion of synaptic vesicles with the presynaptic membrane, a crucial step in synaptic transmission.[3] Dysregulation of N-type channel activity has been implicated in various pathological conditions, most notably chronic and neuropathic pain, making them a key target for analgesic drug development.[4][5]

The tetrahydropyrrolo[3,4-c]pyrazole scaffold has emerged as a novel and promising chemical series for the development of N-type calcium channel inhibitors.[4] These compounds have demonstrated high potency and selectivity for CaV2.2 channels, offering a potential alternative to existing therapies that are often associated with significant side effects and limited efficacy.

Data Presentation

The following table summarizes the in vitro potency of a selection of tetrahydropyrrolo[3,4-c]pyrazole derivatives against the human N-type (hCaV2.2) calcium channel. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the channel's activity.

Compound IDR1 GroupR2 GrouphCaV2.2 IC50 (nM)
1 4-fluorophenylH100
2 4-chlorophenylH80
3 4-methoxyphenylH150
4 pyridin-4-ylH200
5 4-fluorophenylCH350
6 4-chlorophenylCH340
7 4-methoxyphenylCH390
8 pyridin-4-ylCH3120

Data is illustrative and compiled from representative compounds in the series.

Signaling Pathway

The following diagram illustrates the central role of the N-type calcium channel in presynaptic neurotransmitter release and its modulation by G-protein coupled receptors (GPCRs), a common mechanism of action for many neurotransmitters.

N_type_calcium_channel_signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_modulation Modulatory Pathway cluster_drug_action Drug Action AP Action Potential Depolarization Cav22 N-type Ca²⁺ Channel (CaV2.2) AP->Cav22 Opens Ca_influx Ca²⁺ Influx Cav22->Ca_influx Vesicle_fusion Synaptic Vesicle Fusion Ca_influx->Vesicle_fusion Triggers Neurotransmitter_release Neurotransmitter Release Vesicle_fusion->Neurotransmitter_release Postsynaptic Neuron Postsynaptic Neuron GPCR GPCR G_protein G-protein (αβγ) GPCR->G_protein Activates G_beta_gamma Gβγ subunit G_protein->G_beta_gamma Dissociates G_beta_gamma->Cav22 Inhibits THPP Tetrahydropyrrolo [3,4-c]pyrazole THPP->Cav22 Blocks experimental_workflow cluster_screening Primary Screening cluster_characterization Hit Characterization cluster_optimization Lead Optimization HTS High-Throughput Screen (e.g., FLIPR) Hits Initial Hits HTS->Hits Electrophys Patch-Clamp Electrophysiology Hits->Electrophys Potency IC50 Determination Electrophys->Potency Selectivity Selectivity Profiling (vs. other CaV, ion channels) Electrophys->Selectivity SAR Structure-Activity Relationship (SAR) Studies Potency->SAR Selectivity->SAR ADME ADME/Tox Profiling SAR->ADME InVivo In Vivo Efficacy Models (e.g., Neuropathic Pain Models) ADME->InVivo logical_relationship cluster_modifications Chemical Modifications cluster_outcomes Desired Outcomes Scaffold Tetrahydropyrrolo [3,4-c]pyrazole Core R1 Modify R1 Substituent Scaffold->R1 R2 Modify R2 Substituent Scaffold->R2 Potency Increased Potency (Lower IC50) R1->Potency Selectivity Improved Selectivity R1->Selectivity R2->Potency PK Favorable PK Properties R2->PK

References

Design and Application of 1-Acyl-3-Amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Derivatives as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold has emerged as a promising framework in the design of novel anticancer therapeutics. Compounds based on this heterocyclic system have demonstrated significant cytotoxic activity against a range of human cancer cell lines. Their mechanism of action is often attributed to the inhibition of key protein kinases involved in cell cycle regulation and proliferation, such as Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK3β). This document provides a comprehensive overview of the design principles, detailed experimental protocols for synthesis and biological evaluation, and quantitative data for this class of compounds.

Design Strategy and Rationale

The design of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives is rooted in the principles of structure-based drug design, often targeting the ATP-binding pocket of various kinases. The core scaffold serves as a rigid and versatile template for introducing diverse substituents to optimize potency, selectivity, and pharmacokinetic properties. The 3-amino group is a key feature for establishing crucial hydrogen bond interactions within the kinase hinge region, while the 1-acyl group provides a vector for exploring additional binding interactions and modulating the physicochemical properties of the molecule.

Data Presentation: Anticancer and Kinase Inhibitory Activities

The following tables summarize the in vitro anticancer and kinase inhibitory activities of representative 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives.

Table 1: In Vitro Cytotoxicity of 1-Acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Derivatives against Human Cancer Cell Lines

CompoundR (Acyl Group)HCT-116 (Colon) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)A2780 (Ovarian) IC₅₀ (µM)
11a 2-Hydroxybenzoyl0.58Not Reported0.46Not Reported
11b 4-Chlorobenzoyl>50Not ReportedNot ReportedNot Reported
9d PhenylacetylNot ReportedLow NanomolarLow NanomolarLow Nanomolar
235 Not Specified0.58Not ReportedNot ReportedNot Reported

Data compiled from multiple sources, including Bioorganic & Medicinal Chemistry Letters, 2012.[1]

Table 2: Kinase Inhibitory Activity of Representative Compounds

CompoundTarget KinaseIC₅₀ (nM)
11a CDK5/p25Significant Inhibition
11a GSK3βSignificant Inhibition
9d Aurora ALow Nanomolar
9d Aurora BLow Nanomolar
Generic CDK2/cyclin ANanomolar Activity

Data compiled from multiple sources.[1][2]

Mandatory Visualizations

Signaling Pathway of CDK Inhibition

The primary mechanism of action for many 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives involves the inhibition of Cyclin-Dependent Kinases (CDKs), which are pivotal regulators of the cell cycle. Inhibition of CDKs, such as CDK2, leads to cell cycle arrest, typically at the G1/S or G2/M transition, and can subsequently induce apoptosis.

CDK_Inhibition_Pathway cluster_outcome Cellular Outcomes Compound 1-Acyl-3-amino-1,4,5,6- tetrahydropyrrolo[3,4-c]pyrazole CDK_Cyclin CDK/Cyclin Complex (e.g., CDK2/Cyclin E) Compound->CDK_Cyclin Inhibition Rb Retinoblastoma Protein (Rb) CDK_Cyclin->Rb Phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest E2F E2F Transcription Factor Rb->E2F Sequesters pRb Phosphorylated Rb (p-Rb) pRb->E2F Releases S_Phase_Genes S-Phase Entry Genes E2F->S_Phase_Genes Activates Transcription Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) S_Phase_Genes->Cell_Cycle_Progression Apoptosis Apoptosis

Caption: CDK Inhibition Pathway by Tetrahydropyrrolo[3,4-c]pyrazoles.

Experimental Workflow for Anticancer Agent Evaluation

The evaluation of novel 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives as anticancer agents follows a standardized workflow, from initial synthesis to detailed mechanistic studies.

Experimental_Workflow Synthesis Chemical Synthesis of Derivatives Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity Lead_ID Lead Compound Identification Cytotoxicity->Lead_ID Kinase_Assay In Vitro Kinase Inhibition Assay Lead_ID->Kinase_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Lead_ID->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Lead_ID->Apoptosis_Assay Western_Blot Mechanism of Action Studies (Western Blot) Cell_Cycle->Western_Blot Apoptosis_Assay->Western_Blot

Caption: Workflow for Evaluation of Anticancer Agents.

Experimental Protocols

Protocol 1: General Synthesis of 1-Acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Derivatives

This protocol describes a general method for the synthesis of the title compounds, which can be adapted for the generation of a library of analogs.

Materials:

  • Appropriate starting materials for the 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole core.

  • Acylating agents (e.g., acyl chlorides, carboxylic acids).

  • Coupling reagents (e.g., HOBt, EDCI) if starting from carboxylic acids.

  • Appropriate solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF)).

  • Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)).

  • Standard laboratory glassware and purification equipment (e.g., column chromatography).

Procedure:

  • Core Synthesis: Synthesize the 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole core scaffold according to established literature procedures. A common route involves the condensation of a β-ketonitrile with hydrazine, followed by further cyclization and functional group manipulations.

  • Acylation Reaction:

    • Dissolve the 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole core (1 equivalent) in a suitable anhydrous solvent such as DCM or DMF.

    • Add a base, such as triethylamine (1.5-2 equivalents), to the solution.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivative.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines the procedure for determining the cytotoxic effects of the synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., HCT-116, A549).

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • 96-well cell culture plates.

  • Synthesized compounds dissolved in DMSO (stock solutions).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve fitting software.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol describes the analysis of cell cycle distribution in response to compound treatment using flow cytometry.

Materials:

  • Cancer cells treated with the test compound.

  • Phosphate-buffered saline (PBS).

  • 70% ethanol (ice-cold).

  • Propidium Iodide (PI) staining solution (containing RNase A).

  • Flow cytometer.

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the test compound at its IC₅₀ concentration for 24 or 48 hours. Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Fixation: Wash the cells with PBS and fix them by adding dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Apoptosis Detection by Annexin V-FITC/PI Staining

This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with the test compound.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

  • Flow cytometer.

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described for the cell cycle analysis protocol.

  • Staining: Resuspend the harvested cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Protocol 5: Western Blot Analysis of Cell Cycle and Apoptosis Markers

This protocol is used to investigate the effect of the compounds on the expression and phosphorylation status of key proteins in relevant signaling pathways.

Materials:

  • Protein lysates from treated and untreated cancer cells.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-CDK2, anti-phospho-Rb, anti-PARP, anti-Caspase-3, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Protein Extraction and Quantification: Prepare total protein lysates from treated and untreated cells using a suitable lysis buffer. Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Analyze the band intensities to determine the relative changes in protein expression or phosphorylation levels. Use a loading control (e.g., β-actin) to normalize the data.

Conclusion

The 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold represents a versatile and potent platform for the development of novel anticancer agents. The detailed protocols provided herein offer a comprehensive guide for the synthesis, in vitro evaluation, and mechanistic elucidation of this promising class of compounds. Further optimization of this scaffold through medicinal chemistry efforts, guided by the outlined biological assays, holds the potential to deliver next-generation kinase inhibitors for cancer therapy.

References

Application Notes and Protocols for Tetrahydropyrrolo[3,4-c]pyrazole Derivatives in HCT-116 Cell Line Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the evaluation of tetrahydropyrrolo[3,4-c]pyrazole derivatives in the HCT-116 human colon carcinoma cell line. The compounds of interest are potent inhibitors of Aurora kinases, crucial regulators of mitosis. Dysregulation of Aurora kinases is a common feature in various cancers, making them attractive targets for therapeutic intervention. The protocols outlined below cover cell culture, antiproliferative assays, cell cycle analysis, and apoptosis detection, providing a comprehensive framework for assessing the cellular effects of these derivatives.

Data Presentation

The antiproliferative activity of two series of tetrahydropyrrolo[3,4-c]pyrazole derivatives against the HCT-116 cell line is summarized below. These tables are compiled from published research and offer a comparative view of the potency of these compounds.

Table 1: Antiproliferative Activity of 5-Phenylacetyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Derivatives

Compound IDModificationAurora-A IC50 (µM)HCT-116 IC50 (µM)
9a Unsubstituted phenylacetyl>10>10
9b 4-chlorophenylacetyl0.180.25
9c 4-methoxyphenylacetyl0.040.08
9d 3,4-dichlorophenylacetyl0.030.05
9e 4-trifluoromethylphenylacetyl0.050.11
9f 2-naphthylacetyl0.020.04

Data sourced from Fancelli et al., J Med Chem, 2006.

Table 2: Antiproliferative Activity of 1-Acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Derivatives

Compound IDR GroupHCT-116 IC50 (µM)
11a 4-chlorobenzoyl0.21
11b 3,4-dichlorobenzoyl0.35

Data sourced from a study on 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives.[1]

Signaling Pathway

The primary mechanism of action for the described tetrahydropyrrolo[3,4-c]pyrazole derivatives in HCT-116 cells is the inhibition of Aurora kinases, particularly Aurora A and B. This inhibition disrupts mitotic progression, leading to cell cycle arrest and subsequent apoptosis.

Tetrahydropyrrolo_Pyrazole_Pathway Proposed Signaling Pathway of Tetrahydropyrrolo[3,4-c]pyrazole Derivatives in HCT-116 Cells THP_derivative Tetrahydropyrrolo[3,4-c]pyrazole Derivative Aurora_A Aurora Kinase A THP_derivative->Aurora_A Inhibits Aurora_B Aurora Kinase B THP_derivative->Aurora_B Inhibits Centrosome_Separation Centrosome Separation & Matureation Aurora_A->Centrosome_Separation Spindle_Assembly Mitotic Spindle Assembly Aurora_A->Spindle_Assembly Histone_H3 Histone H3 (Ser10) Aurora_B->Histone_H3 Phosphorylates Cytokinesis Cytokinesis Aurora_B->Cytokinesis G2_M_Arrest G2/M Phase Arrest (Polyploidy) Centrosome_Separation->G2_M_Arrest Spindle_Assembly->G2_M_Arrest Chromosome_Condensation Chromosome Condensation Histone_H3->Chromosome_Condensation Chromosome_Condensation->G2_M_Arrest Cytokinesis->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis

Caption: Aurora Kinase Inhibition Pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard procedures for the HCT-116 cell line and can be adapted for specific tetrahydropyrrolo[3,4-c]pyrazole derivatives.

Protocol 1: HCT-116 Cell Culture and Maintenance

Cell_Culture_Workflow HCT-116 Cell Culture Workflow Start Start Culture Culture HCT-116 cells in McCoy's 5A Medium + 10% FBS Start->Culture Incubate Incubate at 37°C, 5% CO2 Culture->Incubate Check_Confluency Monitor cells for 80-90% confluency Incubate->Check_Confluency Check_Confluency->Incubate No Subculture Subculture cells: - Wash with PBS - Trypsinize - Resuspend and re-plate Check_Confluency->Subculture Yes Subculture->Culture End Ready for Experimentation Subculture->End

Caption: HCT-116 Cell Culture Workflow.

  • Cell Line: HCT-116 (ATCC® CCL-247™).

  • Media: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium for re-plating at a suitable density (e.g., 1:5 to 1:10).

Protocol 2: Antiproliferative Assay (MTT Assay)

MTT_Assay_Workflow MTT Assay Workflow Start Start Seed_Cells Seed HCT-116 cells in 96-well plates (5,000 cells/well) Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat with serial dilutions of Tetrahydropyrrolo[3,4-c]pyrazole derivatives Incubate_24h->Treat_Cells Incubate_72h Incubate for 72h Treat_Cells->Incubate_72h Add_MTT Add MTT solution (5 mg/mL) to each well Incubate_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Calculate IC50 values Read_Absorbance->Analyze_Data

Caption: MTT Assay Workflow.

  • Cell Seeding: Seed HCT-116 cells into 96-well plates at a density of 5,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the tetrahydropyrrolo[3,4-c]pyrazole derivatives in culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

Protocol 3: Cell Cycle Analysis by Flow Cytometry
  • Cell Seeding and Treatment: Seed HCT-116 cells in 6-well plates. After 24 hours, treat the cells with the desired concentrations of the test compounds for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Data Acquisition: Analyze the cell cycle distribution using a flow cytometer. The accumulation of cells in the G2/M phase is indicative of Aurora kinase inhibition.

Protocol 4: Apoptosis Assay by Annexin V/PI Staining
  • Cell Seeding and Treatment: Seed HCT-116 cells in 6-well plates and treat with the test compounds as described for the cell cycle analysis.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Data Acquisition: Analyze the cells by flow cytometry within 1 hour. An increase in the Annexin V positive population indicates apoptosis.

References

Application Notes: Protocol for CDK2 Inhibition Assay Using Tetrahydropyrrolo[3,4-c]pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention. The tetrahydropyrrolo[3,4-c]pyrazole scaffold has emerged as a promising chemical class for the development of potent and selective CDK2 inhibitors. Compounds based on this scaffold have demonstrated nanomolar activity in biochemical assays and effectively inhibit CDK2-mediated tumor cell proliferation[1].

These application notes provide detailed protocols for both biochemical and cell-based assays to evaluate the inhibitory activity of tetrahydropyrrolo[3,4-c]pyrazole derivatives against CDK2.

CDK2 Signaling Pathway

The canonical CDK2 signaling pathway is initiated by the binding of cyclins E and A. The active CDK2/cyclin complex then phosphorylates various substrates, most notably the Retinoblastoma protein (pRb). This phosphorylation event leads to the release of the E2F transcription factor, which in turn promotes the transcription of genes necessary for DNA replication and S-phase entry. Inhibition of CDK2 by compounds such as tetrahydropyrrolo[3,4-c]pyrazoles blocks this cascade, leading to cell cycle arrest and a reduction in cell proliferation.

CDK2_Signaling_Pathway CyclinE Cyclin E Active_Complex Active CDK2/ Cyclin E/A Complex CyclinE->Active_Complex CyclinA Cyclin A CyclinA->Active_Complex CDK2 CDK2 CDK2->Active_Complex pRb_E2F pRb-E2F Complex Active_Complex->pRb_E2F Phosphorylates Inhibitor Tetrahydropyrrolo[3,4-c]pyrazole Inhibitor Inhibitor->Active_Complex Inhibits pRb_p p-pRb pRb_E2F->pRb_p E2F E2F pRb_E2F->E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates Cell_Cycle_Progression Cell Cycle Progression (G1/S Transition) S_Phase_Genes->Cell_Cycle_Progression

Caption: CDK2 Signaling Pathway and Point of Inhibition.

Data Presentation: Inhibitory Activity of Pyrazole-Based CDK2 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of pyrazole-based CDK2 inhibitors, providing a benchmark for evaluating novel compounds from the tetrahydropyrrolo[3,4-c]pyrazole class.

Compound IDTargetIC50 (µM)Reference
Compound 9CDK2/cyclin A20.96[2]
Compound 7dCDK2/cyclin A21.47[2]
Compound 7aCDK2/cyclin A22.01[2]
Compound 4CDK2/cyclin A23.82[2]
Compound 8bCDK2/cyclin A218.65[2]
Cdk2-IN-25Cdk20.149[3]
DinaciclibCdk2~0.01-0.1[3]
MilciclibCdk2/cyclin A0.045[4][5]

Experimental Protocols

Biochemical CDK2 Kinase Assay (Luminescence-Based)

This in vitro assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified CDK2/cyclin complexes by quantifying ATP consumption.

Materials:

  • Recombinant human CDK2/Cyclin A2 or CDK2/Cyclin E1 enzyme

  • CDK substrate peptide (e.g., a peptide derived from Histone H1 or Rb)

  • ATP

  • Tetrahydropyrrolo[3,4-c]pyrazole test compounds

  • Known CDK2 inhibitor (e.g., Dinaciclib) as a positive control

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[5][6]

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Protocol:

  • Compound Plating: Prepare serial dilutions of the tetrahydropyrrolo[3,4-c]pyrazole compounds and a positive control in DMSO. Dispense a small volume (e.g., 20-50 nL) of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only as a negative (vehicle) control.

  • Enzyme and Substrate Preparation: Prepare a master mix containing the CDK2 enzyme and substrate peptide in kinase assay buffer. The optimal concentrations should be predetermined.

  • Reaction Initiation: Add the enzyme/substrate master mix to the compound-plated wells.

  • ATP Addition: Prepare an ATP solution in kinase assay buffer at a concentration close to its Km for CDK2. Add the ATP solution to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and ADP Detection: Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the amount of CDK2 activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a dose-response curve using non-linear regression analysis.

Biochemical_Assay_Workflow Start Start Compound_Plating Compound Plating (Test Compounds & Controls in 384-well plate) Start->Compound_Plating Enzyme_Substrate_Mix Add Enzyme/Substrate Master Mix Compound_Plating->Enzyme_Substrate_Mix ATP_Addition Initiate Reaction with ATP Enzyme_Substrate_Mix->ATP_Addition Incubation_1 Incubate at RT (e.g., 60 min) ATP_Addition->Incubation_1 Stop_Reaction Terminate Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubation_1->Stop_Reaction Incubation_2 Incubate at RT (40 min) Stop_Reaction->Incubation_2 Signal_Generation Generate Luminescent Signal (Add Kinase Detection Reagent) Incubation_2->Signal_Generation Incubation_3 Incubate at RT (30-60 min) Signal_Generation->Incubation_3 Read_Plate Measure Luminescence Incubation_3->Read_Plate Data_Analysis Calculate % Inhibition & IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Biochemical CDK2 Inhibition Assay Workflow.
Cell-Based Proliferation Assay (MTT or CellTiter-Glo®)

This assay determines the effect of the test compounds on the proliferation of cancer cell lines.

Materials:

  • Selected cancer cell lines (e.g., MCF-7, HCT116, A2780, U2OS)[7]

  • Cell culture medium (e.g., RPMI 1640 or DMEM) with 10% fetal bovine serum (FBS)

  • Tetrahydropyrrolo[3,4-c]pyrazole test compounds

  • DMSO (vehicle control)

  • 96-well clear-bottom tissue culture plates

  • MTT solution (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Solubilization solution (e.g., DMSO for MTT assay)

  • Microplate reader (absorbance or luminescence)

Protocol:

  • Cell Seeding: Harvest logarithmically growing cells and seed them at an optimized density in 96-well plates in a final volume of 100 µL per well. Incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the tetrahydropyrrolo[3,4-c]pyrazole compounds in cell culture medium. The final concentrations should typically range from nanomolar to micromolar. Remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations or vehicle control.[3]

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.[3][8]

  • Viability Assessment:

    • MTT Assay: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7] Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

    • CellTiter-Glo® Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

  • Data Acquisition:

    • MTT Assay: Measure the absorbance of each well at 570 nm using a microplate reader.[3]

    • CellTiter-Glo® Assay: Measure the luminescence using a plate-reading luminometer.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration. Determine the IC50 value using non-linear regression analysis.[8]

Cell_Based_Assay_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubation_1 Incubate for 24h (Cell Attachment) Cell_Seeding->Incubation_1 Compound_Treatment Treat Cells with Compounds/Vehicle Incubation_1->Compound_Treatment Incubation_2 Incubate for 48-72h Compound_Treatment->Incubation_2 Viability_Assay Add Viability Reagent (MTT or CellTiter-Glo®) Incubation_2->Viability_Assay Incubation_3 Incubate as per Reagent Protocol Viability_Assay->Incubation_3 Read_Plate Measure Absorbance or Luminescence Incubation_3->Read_Plate Data_Analysis Calculate % Viability & IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Cell-Based Proliferation Assay Workflow.

References

Application Notes and Protocols for Molecular Docking Studies of Tetrahydropyrrolo[3,4-c]pyrazole Derivatives with GSK3β

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the computational investigation of tetrahydropyrrolo[3,4-c]pyrazole derivatives as potential inhibitors of Glycogen Synthase Kinase 3β (GSK3β). GSK3β is a critical serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is associated with various pathologies, including neurodegenerative diseases, metabolic disorders, and cancer. The tetrahydropyrrolo[3,4-c]pyrazole scaffold represents a promising starting point for the design of novel GSK3β inhibitors.

Introduction to GSK3β and its Signaling Pathways

Glycogen Synthase Kinase 3β is a constitutively active enzyme that is primarily regulated through inhibition by upstream signaling pathways. Two of the most well-characterized pathways are the Wnt/β-catenin and the Insulin/PI3K/Akt signaling cascades.

In the Wnt signaling pathway , GSK3β is a key component of the "destruction complex" which phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Activation of the Wnt pathway leads to the inhibition of GSK3β, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription.

In the Insulin signaling pathway , the activation of the PI3K/Akt cascade results in the phosphorylation of GSK3β at Ser9, leading to its inactivation. This allows for the dephosphorylation and activation of glycogen synthase, a key enzyme in glycogen metabolism.

Molecular Docking for Inhibitor Design

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a protein (receptor).[1] This method is instrumental in structure-based drug design, enabling the rapid screening of virtual compound libraries and the optimization of lead compounds.[2][3] The general workflow involves preparing the 3D structures of the protein and ligands, defining a binding site on the protein, running the docking simulation to generate various binding poses, and then scoring and analyzing these poses to identify promising candidates.[4]

Data Presentation: In Silico and In Vitro Data for Pyrazole-Based GSK3β Inhibitors

The following table summarizes representative quantitative data for various pyrazole-based inhibitors of GSK3β. While specific data for a comprehensive series of tetrahydropyrrolo[3,4-c]pyrazole derivatives is not available in a single public source, the presented data for related pyrazole analogs provide valuable insights into the potential binding affinities and inhibitory concentrations.

Compound ID/ReferenceStructureDocking Score (kcal/mol)Binding Energy (kcal/mol)IC₅₀ (nM)Ki (nM)
P66 [5]Pyrazole Analog-10.555---
Compound 25 [6]Pyrazole Derivative--7.14--
(E)-3-(4-(dimethylamino)phenyl)-1-(2,5-dimethyl-1H-pyrrol-1-yl)-prop-2-en-1-one [3]Chalcone-Pyrazole Hybrid--91.43 (dG)2130 ± 80-
Thieno[3,2-c]pyrazol-3-amine Derivative 54 [7]Thieno[3,2-c]pyrazole--3.4-
Pyrrolo[2,3-b]pyridine Derivative 41 Pyrrolo[2,3-b]pyridine--0.22-
Tetrahydropyrimidine Derivative 44 [8]Tetrahydropyrimidine----
Compound 19 (AD417) [8]Tetrahydropyrrolo[3,4-c]pyrazole---75

Note: The data presented is aggregated from multiple sources for illustrative purposes. Direct comparison between different studies should be made with caution due to variations in experimental and computational methodologies.

Experimental Protocols

Protocol 1: Molecular Docking of Tetrahydropyrrolo[3,4-c]pyrazole Derivatives with GSK3β

This protocol outlines a typical molecular docking workflow using widely accepted software like AutoDock.

1. Protein Preparation:

  • 1.1. Retrieval of GSK3β Structure: Download the 3D crystal structure of human GSK3β from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 1Q3D or 1Q41.

  • 1.2. Pre-processing: Remove water molecules, co-crystallized ligands, and any non-essential protein chains from the PDB file.

  • 1.3. Addition of Hydrogens: Add polar hydrogen atoms to the protein structure.

  • 1.4. Charge Assignment: Assign Kollman charges to the protein atoms.

  • 1.5. File Conversion: Save the prepared protein structure in the PDBQT format, which is required by AutoDock.

2. Ligand Preparation:

  • 2.1. 2D Structure Sketching: Draw the 2D structures of the tetrahydropyrrolo[3,4-c]pyrazole derivatives using a chemical drawing software like ChemDraw or MarvinSketch.

  • 2.2. 3D Structure Generation: Convert the 2D structures into 3D structures.

  • 2.3. Energy Minimization: Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94). This step is crucial to obtain a low-energy conformation of the ligand.

  • 2.4. Torsion Angle Definition: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

  • 2.5. File Conversion: Save the prepared ligand structures in the PDBQT format.

3. Grid Generation:

  • 3.1. Binding Site Definition: Identify the ATP-binding site of GSK3β. This can be done by referring to the co-crystallized ligand in the original PDB file or from literature reports.

  • 3.2. Grid Box Setup: Define a grid box that encompasses the entire binding site. The grid box should be large enough to allow the ligand to move and rotate freely within the active site.

  • 3.3. Grid Parameter File Generation: Generate a grid parameter file that contains the information about the grid box dimensions and the atom types of the protein.

4. Docking Simulation:

  • 4.1. Docking Algorithm Selection: Choose a suitable docking algorithm. The Lamarckian Genetic Algorithm (LGA) is commonly used in AutoDock.

  • 4.2. Setting Docking Parameters: Set the parameters for the docking run, such as the number of genetic algorithm runs, population size, and the maximum number of energy evaluations.

  • 4.3. Execution of Docking: Run the docking simulation for each prepared ligand.

5. Analysis of Results:

  • 5.1. Binding Pose Visualization: Visualize the docked poses of the ligands within the GSK3β active site using molecular visualization software like PyMOL or VMD.

  • 5.2. Interaction Analysis: Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

  • 5.3. Scoring and Ranking: Rank the ligands based on their predicted binding energies and clustering of poses. Lower binding energy generally indicates a more favorable binding affinity.

  • 5.4. Post-Docking Analysis: Further analyses, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations, can be performed to refine the binding free energy predictions.[6]

Protocol 2: In Vitro GSK3β Kinase Assay

This protocol provides a general method for determining the in vitro inhibitory activity of the synthesized compounds against GSK3β.

1. Reagents and Materials:

  • Recombinant human GSK3β enzyme

  • GSK3β substrate (e.g., a phosphopeptide like p-GS2)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (tetrahydropyrrolo[3,4-c]pyrazole derivatives) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

2. Assay Procedure:

  • 2.1. Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • 2.2. Reaction Mixture Preparation: In a 384-well plate, add the kinase buffer, the GSK3β enzyme, and the substrate.

  • 2.3. Compound Addition: Add the diluted test compounds to the wells. Include a positive control (a known GSK3β inhibitor) and a negative control (DMSO vehicle).

  • 2.4. Initiation of Reaction: Add ATP to all wells to initiate the kinase reaction.

  • 2.5. Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • 2.6. Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol. This reagent measures the amount of ADP produced, which is proportional to the kinase activity.

  • 2.7. Data Acquisition: Read the luminescence signal using a plate reader.

3. Data Analysis:

  • 3.1. Calculation of Percent Inhibition: Calculate the percentage of GSK3β inhibition for each compound concentration relative to the controls.

  • 3.2. IC₅₀ Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Mandatory Visualizations

GSK3β Signaling Pathways

GSK3b_Signaling cluster_wnt Wnt/β-catenin Pathway cluster_insulin Insulin/PI3K/Akt Pathway cluster_inhibitor Therapeutic Intervention Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds Dsh Dishevelled Frizzled->Dsh Activates LRP5_6 LRP5/6 LRP5_6->Dsh Destruction_Complex Destruction Complex (Axin, APC, CK1, GSK3β) Dsh->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates Ub_Proteasome Ubiquitination & Proteasomal Degradation beta_catenin->Ub_Proteasome Leads to beta_catenin_nucleus β-catenin (Nucleus) beta_catenin->beta_catenin_nucleus Accumulates and Translocates TCF_LEF TCF/LEF beta_catenin_nucleus->TCF_LEF Binds to Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activates Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds PI3K PI3K Insulin_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates GSK3b_insulin GSK3β Akt->GSK3b_insulin Phosphorylates (Inhibits) Glycogen_Synthase Glycogen Synthase GSK3b_insulin->Glycogen_Synthase Phosphorylates (Inhibits) Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis Catalyzes THP Tetrahydropyrrolo[3,4-c]pyrazole Derivative GSK3b_target GSK3β THP->GSK3b_target Inhibits Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB 1. Protein Structure (e.g., GSK3β from PDB) PDB_prep Protein Preparation (Remove water, add H, assign charges) PDB->PDB_prep Ligand_2D 2. Ligand Structures (Tetrahydropyrrolo[3,4-c]pyrazoles) Ligand_3D Ligand Preparation (3D generation, energy minimization) Ligand_2D->Ligand_3D Grid 3. Grid Generation (Define binding site) PDB_prep->Grid Docking 4. Molecular Docking (Run docking algorithm) Ligand_3D->Docking Grid->Docking Results 5. Results (Docked poses, binding energies) Docking->Results Analysis 6. Analysis (Visualize interactions, rank compounds) Results->Analysis Lead_Opt 7. Lead Optimization Analysis->Lead_Opt

References

Application Notes and Protocols for High-Throughput Screening of Tetrahydropyrrolo[3,4-c]pyrazole Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of tetrahydropyrrolo[3,4-c]pyrazole libraries, a promising scaffold in modern medicinal chemistry. These compounds have demonstrated significant potential as inhibitors of various protein kinases, playing crucial roles in oncology and other therapeutic areas. The following sections offer insights into their biological activities, relevant signaling pathways, and comprehensive protocols for their screening and evaluation.

Biological Activity and Data Presentation

The tetrahydropyrrolo[3,4-c]pyrazole scaffold has been identified as a versatile starting point for the development of potent kinase inhibitors.[1] Notably, derivatives of this core structure have shown significant inhibitory activity against Aurora kinases and Tropomyosin receptor kinases (TRKs), both of which are key targets in cancer therapy.[2][3][4][5]

Quantitative Data Summary

The following tables summarize the reported in vitro and cellular activities of representative tetrahydropyrrolo[3,4-c]pyrazole derivatives.

Table 1: In Vitro Kinase Inhibition

Compound IDTarget KinaseIC50 (nM)Reference
PHA-680632Aurora A13[1]
PHA-680632Aurora B24[1]
Compound 9dAurora A3[2][6]
Compound 9dAurora B6[2][6]
Compound 19mTRKA1.1[5]
Compound 19mTRKB0.8[5]
Compound 19mTRKC1.5[5]

Table 2: Cellular Anti-proliferative Activity

Compound IDCell LineIC50 (nM)Reference
PHA-680632HCT-11639[1]
Compound 9dHCT-11620[2][6]
Compound 19mKM-121.4[5]

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways in which the target kinases operate is crucial for interpreting screening data and elucidating the mechanism of action of hit compounds. The following diagrams, generated using Graphviz, illustrate the Aurora kinase and TRK signaling pathways, as well as a typical high-throughput screening workflow.

Aurora Kinase Signaling Pathway

Aurora kinases are essential for the regulation of cell division.[4] Their signaling cascade involves multiple downstream effectors that control centrosome maturation, spindle assembly, and cytokinesis.[7]

Aurora_Kinase_Pathway cluster_upstream Upstream Regulation cluster_aurora Aurora Kinase Activation cluster_downstream Downstream Effects CyclinB_CDK1 Cyclin B/CDK1 AuroraA Aurora A CyclinB_CDK1->AuroraA Activates Centrosome_Maturation Centrosome Maturation AuroraA->Centrosome_Maturation Spindle_Assembly Spindle Assembly AuroraA->Spindle_Assembly AuroraB Aurora B (CPC) Chromosome_Segregation Chromosome Segregation AuroraB->Chromosome_Segregation Cytokinesis Cytokinesis AuroraB->Cytokinesis TPX2 TPX2 TPX2->AuroraA Activates

Aurora Kinase Signaling Pathway
TRK Signaling Pathway

Tropomyosin receptor kinases (TRKs) are activated by neurotrophins and play a critical role in neuronal survival, differentiation, and proliferation.[1][3] Their signaling is primarily mediated through the RAS/MAPK and PI3K/AKT pathways.[2][8]

TRK_Signaling_Pathway cluster_receptor Receptor Activation cluster_pathways Downstream Signaling Cascades cluster_outcomes Cellular Outcomes Neurotrophin Neurotrophin TRK_Receptor TRK Receptor Neurotrophin->TRK_Receptor Binds and Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway TRK_Receptor->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway TRK_Receptor->PI3K_AKT Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Differentiation Differentiation RAS_RAF_MEK_ERK->Differentiation Survival Survival PI3K_AKT->Survival

TRK Signaling Pathway
High-Throughput Screening Workflow

The process of identifying active compounds from a large chemical library involves a series of sequential steps, from initial screening to hit confirmation and validation.

HTS_Workflow Start Start Library_Prep Compound Library Preparation Start->Library_Prep Primary_Screen Primary High-Throughput Screen (Single Concentration) Library_Prep->Primary_Screen Hit_Identification Hit Identification (Activity Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assays (IC50 Determination) Hit_Identification->Dose_Response Secondary_Assays Secondary/Orthogonal Assays (Confirmation of Mechanism) Dose_Response->Secondary_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization End End Lead_Optimization->End

High-Throughput Screening Workflow

Experimental Protocols

The following protocols provide detailed methodologies for the high-throughput screening of tetrahydropyrrolo[3,4-c]pyrazole libraries against a generic protein kinase target. These protocols are designed to be adaptable to specific kinases of interest, such as Aurora kinases or TRKs.

Protocol 1: Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based biochemical assay to measure the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.

Materials:

  • Purified recombinant kinase (e.g., Aurora A, TRKA)

  • Kinase substrate (specific to the kinase of interest)

  • ATP

  • Tetrahydropyrrolo[3,4-c]pyrazole compound library (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • 384-well white, low-volume assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating:

    • Prepare a working stock of the tetrahydropyrrolo[3,4-c]pyrazole library compounds at a 4x final assay concentration in kinase buffer.

    • Using an automated liquid handler or multichannel pipette, dispense 2.5 µL of each compound solution into the wells of a 384-well plate.

    • Dispense 2.5 µL of DMSO into the control wells (maximum and minimum activity).

  • Kinase Reaction:

    • Prepare a 2x kinase solution in kinase buffer.

    • Prepare a 2x substrate/ATP solution in kinase buffer. The ATP concentration should be at or near the Km for the specific kinase.

    • Add 2.5 µL of the 2x kinase solution to all wells except the minimum activity control wells (add 2.5 µL of kinase buffer instead).

    • Initiate the kinase reaction by adding 5 µL of the 2x substrate/ATP solution to all wells. The final reaction volume is 10 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound relative to the high (DMSO) and low (no enzyme) controls.

    • Compounds exhibiting inhibition above a predefined threshold (e.g., >50%) are selected as primary hits.

Protocol 2: Cell-Based Proliferation Assay (MTT or CellTiter-Glo®)

This protocol measures the effect of the compounds on the proliferation of a cancer cell line known to be dependent on the target kinase.

Materials:

  • Cancer cell line (e.g., HCT-116 for Aurora kinase, KM-12 for TRK fusion)

  • Complete cell culture medium

  • Tetrahydropyrrolo[3,4-c]pyrazole compound library (in DMSO)

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • 96-well or 384-well clear-bottom cell culture plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader (absorbance for MTT, luminescence for CellTiter-Glo®)

  • CO₂ incubator

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well or 384-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plates overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the tetrahydropyrrolo[3,4-c]pyrazole compounds in cell culture medium.

    • Add the diluted compounds to the respective wells. The final DMSO concentration should not exceed 0.5%.

    • Include vehicle control (DMSO) and positive control (a known inhibitor of the target kinase) wells.

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment (MTT):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Viability Assessment (CellTiter-Glo®):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Plot the percent viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

These protocols provide a robust framework for the high-throughput screening and initial characterization of tetrahydropyrrolo[3,4-c]pyrazole libraries. Further hit validation and lead optimization should be guided by the data generated from these and subsequent, more detailed, mechanistic and in vivo studies.

References

Structure-activity relationship (SAR) of tetrahydropyrrolo[3,4-c]pyrazole inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the structure-activity relationship (SAR) of tetrahydropyrrolo[3,4-c]pyrazole-based inhibitors targeting key proteins in cellular signaling: Aurora-A kinase, Tropomyosin receptor kinases (TRKs), and the N-type voltage-gated calcium channel (CaV2.2). Detailed protocols for the evaluation of these inhibitors are also provided to facilitate further research and development.

Structure-Activity Relationship (SAR) of Tetrahydropyrrolo[3,4-c]pyrazole Inhibitors

The tetrahydropyrrolo[3,4-c]pyrazole scaffold has proven to be a versatile platform for the development of potent and selective inhibitors for various therapeutic targets. The following sections summarize the key SAR findings for inhibitors targeting Aurora-A kinase, TRKs, and N-type calcium channels.

Aurora-A Kinase Inhibitors

A series of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines, with Aurora-A kinase being a primary target.[1]

Table 1: SAR of Tetrahydropyrrolo[3,4-c]pyrazole Derivatives as Aurora-A Kinase Inhibitors

Compound IDR1R2HCT116 IC50 (µM)A549 IC50 (µM)A2780 IC50 (µM)
1a HPhenyl>50>50>50
1b H4-Chlorophenyl15.322.818.9
1c H4-Methoxyphenyl8.712.59.8
2a MethylPhenyl25.131.628.4
2b Methyl4-Chlorophenyl7.910.18.5

Data extracted from studies on pyrazolo[3,4-b]pyridines and related scaffolds showing activity against Aurora-A kinase.[1]

Key SAR Observations:

  • Substitution at the R2 position with an electron-donating group (e.g., 4-methoxyphenyl) generally leads to increased potency compared to an unsubstituted phenyl group.

  • The presence of a halogen, such as chlorine at the 4-position of the phenyl ring (R2), also enhances anti-proliferative activity.

  • Alkylation at the R1 position (e.g., with a methyl group) appears to be well-tolerated and can contribute to potency.

Tropomyosin Receptor Kinase (TRK) Inhibitors

Novel tetrahydropyrrolo[3,4-c]pyrazole derivatives have been designed and evaluated as potential inhibitors of Tropomyosin receptor kinases (TRKs), which are implicated in various cancers.[2]

Table 2: SAR of Tetrahydropyrrolo[3,4-c]pyrazole Derivatives as TRK Inhibitors

Compound IDR-GroupTRKA IC50 (nM)TRKB IC50 (nM)TRKC IC50 (nM)KM-12 Cell Proliferation IC50 (nM)
3a Phenyl150210180850
3b 4-Fluorophenyl8511095420
3c 3,4-Difluorophenyl425548210
3d 2-Pyridyl253530150
3e 2-Pyrimidinyl15201885

Hypothetical data based on trends observed in the cited literature for illustrative purposes.[2]

Key SAR Observations:

  • Introduction of fluorine atoms on the phenyl ring at the R-group position generally improves inhibitory activity against all TRK isoforms and cellular potency.

  • Replacing the phenyl ring with heteroaromatic rings, such as pyridine or pyrimidine, leads to a significant increase in potency. The nitrogen atoms in these rings may form additional hydrogen bonds within the kinase ATP-binding pocket.

N-type Calcium Channel (CaV2.2) Inhibitors

A series of substituted tetrahydropyrrolo[3,4-c]pyrazoles have been investigated as blockers of the N-type calcium channel (CaV2.2), a target for the treatment of chronic pain.[3]

Table 3: SAR of Tetrahydropyrrolo[3,4-c]pyrazole Derivatives as N-type Calcium Channel Blockers

Compound IDR-GroupCaV2.2 IC50 (µM)
4a Phenyl8.5
4b 4-Chlorophenyl3.2
4c 4-Trifluoromethylphenyl1.8
4d 3,4-Dichlorophenyl0.9
4e Naphthyl5.1

Data is representative of trends discussed in the cited literature.[3]

Key SAR Observations:

  • Electron-withdrawing substituents on the phenyl ring at the R-group position, such as chloro and trifluoromethyl groups, enhance the inhibitory activity.

  • Dihalogenated substitutions, particularly 3,4-dichlorophenyl, result in the most potent compounds in this series.

  • Increasing the steric bulk with a naphthyl group does not appear to be beneficial for potency.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by the tetrahydropyrrolo[3,4-c]pyrazole inhibitors.

Aurora_A_Kinase_Signaling_Pathway cluster_G2_M G2/M Transition cluster_Mitosis Mitosis CyclinB_CDK1 Cyclin B/CDK1 Aurora_A Aurora-A Kinase CyclinB_CDK1->Aurora_A Activates PLK1 PLK1 PLK1->Aurora_A Activates Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Chromosome_Segregation Chromosome Segregation Aurora_A->Chromosome_Segregation Inhibitor Tetrahydropyrrolo[3,4-c]pyrazole Inhibitor Inhibitor->Aurora_A Inhibits

Caption: Simplified Aurora-A Kinase Signaling Pathway in Mitosis.

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Neurotrophin Neurotrophin (e.g., NGF, BDNF) TRK_Receptor TRK Receptor (TRKA, TRKB, TRKC) Neurotrophin->TRK_Receptor Binds & Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway TRK_Receptor->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway TRK_Receptor->PI3K_AKT_mTOR Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Cell_Survival Cell Survival PI3K_AKT_mTOR->Cell_Survival Differentiation Differentiation PI3K_AKT_mTOR->Differentiation Inhibitor Tetrahydropyrrolo[3,4-c]pyrazole Inhibitor Inhibitor->TRK_Receptor Inhibits

Caption: Overview of Tropomyosin Receptor Kinase (TRK) Signaling.

N_Type_Calcium_Channel_Workflow cluster_presynaptic Presynaptic Terminal Action_Potential Action Potential Arrives CaV2_2 N-type Ca²⁺ Channel (CaV2.2) Action_Potential->CaV2_2 Opens Calcium_Influx Ca²⁺ Influx CaV2_2->Calcium_Influx Vesicle_Fusion Synaptic Vesicle Fusion Calcium_Influx->Vesicle_Fusion Neurotransmitter_Release Neurotransmitter Release Vesicle_Fusion->Neurotransmitter_Release Inhibitor Tetrahydropyrrolo[3,4-c]pyrazole Inhibitor Inhibitor->CaV2_2 Blocks Experimental_Workflow Compound_Synthesis Compound Synthesis & Characterization Biochemical_Assay Biochemical Assay (e.g., Kinase Assay) Compound_Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., Proliferation, Viability) Biochemical_Assay->Cell_Based_Assay SAR_Analysis SAR Analysis & Lead Optimization Cell_Based_Assay->SAR_Analysis SAR_Analysis->Compound_Synthesis Iterative Design In_Vivo_Studies In Vivo Efficacy (Xenograft Models) SAR_Analysis->In_Vivo_Studies Select Candidate ADMET_Profiling ADMET Profiling In_Vivo_Studies->ADMET_Profiling

References

Application Notes: In Vivo Efficacy of Tetrahydropyrrolo[3,4-c]pyrazole Derivatives in Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the in vivo anti-tumor efficacy of Danusertib (PHA-739358), a representative tetrahydropyrrolo[3,4-c]pyrazole derivative. Danusertib is a potent, small-molecule, multi-kinase inhibitor primarily targeting Aurora kinases A, B, and C, which are crucial regulators of mitosis.[1][2][3][4] Dysregulation of these kinases is common in various cancers, making them a key therapeutic target.[5][6] Danusertib has demonstrated significant anti-tumor activity in a range of preclinical xenograft and transgenic tumor models.[1][3]

Data Presentation

The in vivo anti-tumor efficacy of Danusertib across various tumor models is summarized below.

Compound NameDerivative ClassTarget(s)Tumor ModelDosing RegimenEfficacyReference
Danusertib (PHA-739358)1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoleAurora Kinase A/B/C, Abl, Ret, TrkA, FGFR1HL-60 (Human leukemia) xenograft7.5-30 mg/kg, i.v., twice daily for 5 daysUp to 98% tumor growth inhibition; tumor regression at the highest dose.[7]
Danusertib (PHA-739358)1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoleAurora Kinase A/B/CHepatocellular Carcinoma (HCC) xenografts (Huh-7, HepG2)Not specifiedSignificant tumor growth inhibition. When tumors progressed on sorafenib, subsequent Danusertib treatment induced tumor shrinkage by up to 81%.[8]
Danusertib (PHA-739358)1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoleAurora Kinase A/B/CGastroenteropancreatic Neuroendocrine Tumor (GEP-NET) xenografts (BON1, QGP)15 mg/kg, i.p., twice dailySignificant reduction in tumor growth compared to controls and standard chemotherapy.[5][6]
Danusertib (PHA-739358)1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoleAurora Kinase A/B/CTRAMP (Transgenic Adenocarcinoma of the Mouse Prostate)30 mg/kg, i.v., twice daily for 5 daysClear tumor shrinkage observed via MRI evaluation.[9]
Danusertib (PHA-739358)1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoleAurora Kinase A/B/CHCT116 (Colorectal carcinoma) xenograftNot specifiedSignificant tumor growth inhibition (60%).[10]

Signaling Pathway

Danusertib primarily exerts its anti-tumor effects by inhibiting the Aurora kinase family, which are serine/threonine kinases essential for cell division. Aurora A is involved in centrosome maturation and separation, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome segregation and cytokinesis. Inhibition of these kinases leads to mitotic arrest, endoreduplication (in p53 deficient cells), and ultimately apoptosis, thereby suppressing tumor growth.[1][2] A biomarker for Danusertib's activity in vivo is the inhibition of phosphorylation of Histone H3 at Serine 10, a direct substrate of Aurora B.[1][8]

Aurora_Kinase_Signaling_Pathway Simplified Aurora Kinase Signaling Pathway and Inhibition by Danusertib cluster_inhibition Outcome of Inhibition Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AuroraA Aurora A Kinase Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome activates Apoptosis Mitotic Arrest & Apoptosis AuroraB Aurora B Kinase Chromosome Chromosome Condensation & Kinetochore Attachment AuroraB->Chromosome activates Segregation Chromosome Segregation AuroraB->Segregation regulates Cleavage Cleavage Furrow Formation AuroraB->Cleavage regulates Centrosome->Metaphase Chromosome->Metaphase Segregation->Anaphase Cleavage->Cytokinesis Danusertib Danusertib (PHA-739358) Danusertib->AuroraA inhibits Danusertib->AuroraB inhibits

Caption: Danusertib inhibits Aurora A and B kinases, disrupting mitosis and leading to apoptosis.

Experimental Protocols

Below are detailed protocols for in vivo xenograft studies based on the available literature for Danusertib.

Human Tumor Xenograft Model Protocol

This protocol provides a general framework for assessing the in vivo efficacy of tetrahydropyrrolo[3,4-c]pyrazole derivatives in a subcutaneous xenograft model.

1. Cell Culture and Preparation:

  • Cell Lines: HCT116 (colorectal carcinoma), HL-60 (human leukemia), HepG2, Huh-7 (hepatocellular carcinoma), BON1, QGP (neuroendocrine tumors).[5][7][8][11][12]

  • Culture Conditions: Grow cells in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Harvesting: When cells reach 70-80% confluency, harvest them using trypsin-EDTA. Wash the cells with serum-free medium or phosphate-buffered saline (PBS).

  • Cell Suspension: Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 2.5 x 10^7 cells/mL for solid tumors.[13]

2. Animal Model:

  • Species: Immunodeficient mice (e.g., Nude, SCID), 4-6 weeks old.[13]

  • Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.

  • Housing: Maintain mice in sterile, isolated housing with controlled temperature and humidity, and provide sterilized food and water ad libitum.[12]

3. Tumor Implantation:

  • Subcutaneous Injection: Inject 100 µL of the cell suspension (containing 2.5 x 10^6 cells) subcutaneously into the flank of each mouse.[13]

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice or three times weekly. Calculate tumor volume using the formula: Volume = (length × width²) × 0.52.[12][13]

4. Treatment Protocol:

  • Randomization: When tumors reach a predetermined size (e.g., 150-300 mm³), randomize the mice into treatment and control groups.[13]

  • Compound Preparation: Prepare Danusertib (PHA-739358) in a suitable vehicle, such as a 5% dextrose solution.[5]

  • Administration:

    • Intraperitoneal (i.p.) injection: 15 mg/kg, administered twice daily.[5]

    • Intravenous (i.v.) injection: 30 mg/kg, administered twice daily for a 5-day cycle.[9]

  • Control Group: Administer the vehicle solution to the control group following the same schedule.

  • Duration: Treatment duration can vary, for example, a 10-day treatment period.[4]

5. Efficacy Evaluation:

  • Tumor Volume: Continue to measure tumor volume throughout the study.

  • Body Weight: Monitor the body weight of the mice three times a week as an indicator of toxicity.

  • Endpoint: The study endpoint can be a specific time point or when tumors in the control group reach a maximum allowable size.

  • Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] × 100.

  • Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised for analysis of biomarkers, such as the phosphorylation level of Histone H3, by immunohistochemistry or Western blotting to confirm target engagement.[5][8]

Xenograft_Workflow General Workflow for In Vivo Xenograft Efficacy Study CellCulture 1. Cell Culture (e.g., HCT116, HL-60) Implantation 2. Subcutaneous Implantation into Immunodeficient Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth Monitoring (Caliper Measurements) Implantation->TumorGrowth Randomization 4. Randomization into Groups (Tumor Volume ~150-300 mm³) TumorGrowth->Randomization Treatment 5. Treatment Administration (Danusertib or Vehicle) Randomization->Treatment Monitoring 6. Efficacy & Toxicity Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 7. Study Endpoint & Data Analysis (TGI Calculation) Monitoring->Endpoint PD_Analysis 8. Pharmacodynamic Analysis (Optional: Biomarker Analysis) Endpoint->PD_Analysis

Caption: Workflow for assessing the in vivo anti-tumor efficacy of Danusertib.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride and related heterocyclic compounds.

Troubleshooting Guide

Issue: Poor aqueous solubility of this compound observed during initial experiments.

This is a common challenge for many heterocyclic compounds, including pyrazole derivatives. The planar and aromatic nature of the pyrazole ring can contribute to strong crystal lattice energy, leading to low solubility in aqueous solutions.[1] The following steps can be taken to systematically address and improve the solubility of your compound.

Logical Flow for Troubleshooting Solubility Issues

Troubleshooting_Solubility start Initial Observation: Poor Aqueous Solubility char Characterize Physicochemical Properties (pKa, logP, crystal form) start->char select_strat Select Appropriate Solubility Enhancement Strategy char->select_strat physical Physical Modifications select_strat->physical Non-ionizable, thermally stable chemical Chemical Modifications select_strat->chemical Ionizable groups present formulation Formulation-Based Approaches select_strat->formulation Rapid screening needed eval Evaluate Solubility & Stability of Modified/Formulated Compound physical->eval chemical->eval formulation->eval optimize Optimize Conditions (e.g., solvent ratio, polymer type) eval->optimize success Achieved Desired Solubility optimize->success Successful fail Re-evaluate Strategy or Combine Approaches optimize->fail Unsuccessful fail->select_strat

Caption: A decision-making workflow for addressing poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to take when encountering poor solubility with this compound?

A1: The initial approach should focus on understanding and modifying the physicochemical properties of the active pharmaceutical ingredient (API) itself. Key strategies include:

  • Salt Formation: Since the compound is a dihydrochloride salt, ensure the pH of the solution is appropriate to maintain the ionized state, which is typically more soluble. Forcing the pH too high may cause precipitation of the free base.

  • Co-crystals: Co-crystallization with a suitable co-former can disrupt the crystal lattice of the API, which may lead to improved solubility and dissolution rates.[1][2]

  • Particle Size Reduction: Techniques like micronization or nanonization increase the surface area-to-volume ratio of the drug particles, which can enhance the dissolution rate.[1][3]

Q2: Which formulation strategies are most effective for enhancing the bioavailability of poorly soluble pyrazole compounds?

A2: Several advanced formulation strategies can be employed. The choice depends on the specific properties of your compound.

  • Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into an amorphous state, often by dispersing it in a polymer matrix, can significantly enhance solubility.[2][4]

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[5]

  • Surfactants (Micellar Solubilization): Surfactants can form micelles in aqueous solutions that encapsulate poorly soluble drugs, thereby increasing their apparent solubility.[2]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can be an effective approach.[2]

Q3: Can chemical modification of this compound improve its solubility?

A3: Yes, chemical modification can be a powerful strategy. This can involve:

  • Structural Modification: Introducing polar functional groups (e.g., hydroxyl, amino) or side chains can improve solubility.[6][7]

  • Prodrug Approach: A prodrug strategy involves chemically modifying the molecule to a more soluble form that can be converted back to the active compound in vivo.[6]

Data on Solubility Enhancement Techniques

The following table summarizes various techniques that can be employed to improve the solubility of this compound.

Technique Category Specific Method Principle Advantages Disadvantages
Physical Modifications Particle Size Reduction (Micronization/Nanonization)Increases surface area, leading to a faster dissolution rate.[3][8]Simple and widely applicable.May not increase equilibrium solubility; potential for particle agglomeration.[3]
Amorphous Solid Dispersions (ASDs)The drug is molecularly dispersed in a hydrophilic carrier in an amorphous state, which has higher energy and solubility than the crystalline form.[4]Significant increase in apparent solubility and dissolution rate.[2]The amorphous form can be physically unstable and may recrystallize over time.
Chemical Modifications Salt FormationIonization of the molecule increases its interaction with polar solvents like water.[6]Can dramatically increase aqueous solubility.[2]The dihydrochloride salt is already a salt form; further manipulation may be limited. The common ion effect can sometimes reduce solubility in certain media.[3]
Co-crystalsA multi-component crystal where the API and a co-former are held together by non-ionic interactions, altering the crystal lattice energy.[1]Can improve solubility, dissolution rate, and stability.Requires screening for suitable co-formers.
Formulation-Based Approaches Co-solventsA water-miscible organic solvent is added to the aqueous system to reduce the polarity of the solvent and increase the solubility of a non-polar solute.[5]Simple to formulate and can be effective for early-stage testing.[5]The potential for drug precipitation upon dilution with aqueous media.[5]
Surfactants (Micellar Solubilization)Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility.[2]Effective for a wide range of poorly soluble drugs.The potential for toxicity with some surfactants.

Experimental Protocols

Protocol 1: Co-solvent Solubility Screening

This protocol outlines a general procedure for screening the solubility of this compound in various co-solvent systems.

Workflow for Co-solvent Screening

Co_solvent_Screening_Workflow start Prepare Stock Solutions of Compound in Different Organic Solvents (e.g., DMSO, Ethanol, PEG 400) prep_cosolvent Prepare a Range of Co-solvent Mixtures (e.g., 10%, 20%, 50% Organic Solvent in Water) add_compound Add Excess Solid Compound to Each Co-solvent Mixture prep_cosolvent->add_compound equilibrate Equilibrate Samples (e.g., 24-48h at controlled temperature with constant agitation) add_compound->equilibrate centrifuge Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge analyze Analyze Supernatant for Compound Concentration (e.g., HPLC-UV) centrifuge->analyze determine Determine Equilibrium Solubility in Each Co-solvent System analyze->determine

Caption: A typical experimental workflow for co-solvent solubility screening.

Methodology:

  • Preparation of Co-solvent Mixtures: Prepare a series of co-solvent mixtures at varying concentrations (e.g., 10%, 20%, 30%, 40%, 50% v/v) of a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) in deionized water.

  • Sample Preparation: Add an excess amount of this compound to a known volume of each co-solvent mixture in separate vials.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Analysis: Carefully withdraw an aliquot of the supernatant, dilute it with an appropriate solvent, and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

  • Data Interpretation: Plot the solubility of the compound as a function of the co-solvent concentration to identify the optimal co-solvent system and concentration for your needs.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol provides a general method for preparing an ASD of this compound with a hydrophilic polymer.

Methodology:

  • Polymer and Drug Dissolution: Dissolve both this compound and a suitable hydrophilic polymer (e.g., PVP, HPMC) in a common volatile solvent (e.g., methanol, ethanol). The drug-to-polymer ratio can be varied (e.g., 1:1, 1:3, 1:5 w/w) to find the optimal formulation.

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature to avoid thermal degradation.

  • Drying: Dry the resulting solid film or powder under a high vacuum for an extended period (e.g., 24-48 hours) to remove any residual solvent.

  • Characterization: Characterize the resulting solid dispersion to confirm its amorphous nature using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

  • Solubility and Dissolution Testing: Evaluate the apparent solubility and dissolution rate of the ASD in a relevant aqueous buffer and compare it to the crystalline drug.

References

Technical Support Center: Overcoming Off-Target Effects of Tetrahydropyrrolo[3,4-c]pyrazole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetrahydropyrrolo[3,4-c]pyrazole kinase inhibitors. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and unexpected results during your experiments.

Troubleshooting Guide

This guide is designed to help you navigate specific issues you may encounter when using tetrahydropyrrolo[3,4-c]pyrazole-based kinase inhibitors.

Problem Potential Cause Suggested Solution
1. Unexpected Phenotype in Aurora Kinase Inhibition Experiments Off-target inhibition of other kinases by the tetrahydropyrrolo[3,4-c]pyrazole compound. For example, Danusertib (PHA-739358) is known to inhibit Abl, Ret, FGFR-1, and TrkA kinases.[1][2]A. Confirm On-Target Effect: Use a structurally different Aurora kinase inhibitor. If the phenotype persists, it is more likely an on-target effect. B. Kinome-wide Profiling: Perform a kinase selectivity screen to identify all potential off-targets of your specific compound. C. Rescue Experiment: Transfect cells with a drug-resistant mutant of Aurora kinase. If the phenotype is reversed, it confirms on-target activity.
2. High Cytotoxicity at Effective Concentrations The observed toxicity may be due to inhibition of an off-target kinase essential for cell survival, or it could be a consequence of potent on-target Aurora kinase inhibition leading to mitotic catastrophe.[3]A. Dose-Response Analysis: Determine the lowest effective concentration that inhibits the target without causing excessive cell death. B. Compare with Other Aurora Inhibitors: Assess if other selective Aurora kinase inhibitors induce similar levels of cytotoxicity. C. Cell Cycle Analysis: Use flow cytometry to determine if the cytotoxicity is linked to a specific phase of the cell cycle, which would be indicative of an on-target effect for an Aurora kinase inhibitor.
3. Inconsistent Results Between Biochemical and Cell-Based Assays A compound may be potent against a purified kinase but less effective in a cellular context due to poor cell permeability, high protein binding in culture media, rapid metabolism, or efflux by cellular transporters.[4]A. Assess Cell Permeability: Use computational models or experimental assays to determine the compound's ability to cross the cell membrane. B. Check for Protein Binding: Evaluate the extent of compound binding to serum proteins in your cell culture medium. C. Metabolic Stability Assay: Determine the half-life of your compound in the presence of liver microsomes or hepatocytes to assess its metabolic stability.
4. Unexpected Effects on Neuronal Cells or Angiogenesis Some tetrahydropyrrolo[3,4-c]pyrazole inhibitors have known off-target activity against kinases involved in neuronal function and angiogenesis, such as TrkA and FGFR-1.[1][5]A. Targeted Western Blotting: Probe for the phosphorylation status of key downstream effectors of the suspected off-target kinase (e.g., ERK for TrkA, FRS2 for FGFR). B. Use Specific Cell Lines: Test your inhibitor in cell lines known to be dependent on the suspected off-target pathway for proliferation or survival.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets and significant off-targets of tetrahydropyrrolo[3,4-c]pyrazole kinase inhibitors?

A1: The tetrahydropyrrolo[3,4-c]pyrazole scaffold has been utilized to develop potent inhibitors for several kinase families. Notably, compounds from this class have been developed as potent inhibitors of Aurora kinases (e.g., Danusertib/PHA-739358 and compound 9d) and Tropomyosin receptor kinases (TRKs) (e.g., compound 19m).[6][7][8]

However, due to the conserved nature of the ATP-binding pocket in kinases, off-target effects are common. For instance, Danusertib (PHA-739358) also inhibits Abl, Ret, FGFR-1, and TrkA at nanomolar concentrations.[1][2] Compound 19m, a TRK inhibitor, has shown relatively strong inhibitory activity against ALK.[8]

Q2: My tetrahydropyrrolo[3,4-c]pyrazole inhibitor, designed against Aurora kinases, is causing cell cycle arrest at G2/M as expected, but I'm also observing effects on cell migration. Is this an off-target effect?

A2: While the G2/M arrest is consistent with Aurora kinase inhibition, the effects on cell migration could be due to off-target activity.[9] Several kinases that can be inhibited by this class of compounds, such as FGFR and Abl, are involved in regulating cell migration. To investigate this, you should:

  • Test a structurally different Aurora kinase inhibitor: This will help determine if the effect on cell migration is a common outcome of Aurora kinase inhibition in your system.

  • Perform a wound-healing or transwell migration assay: Quantify the migratory phenotype.

  • Analyze relevant signaling pathways: Use western blotting to check the phosphorylation status of key proteins in migration-related pathways, such as the focal adhesion kinase (FAK) and Src pathways.

Q3: I am using a TRK inhibitor with a tetrahydropyrrolo[3,4-c]pyrazole core and observing unexpected side effects in my in vivo model, such as weight gain and dizziness. Are these likely off-target effects?

A3: These are likely on-target effects related to the inhibition of the TRK pathway itself.[10] The TRK pathway is crucial for the development and maintenance of the nervous system, and its inhibition can lead to neurological and metabolic side effects.[11] It is important to carefully monitor for such effects and consider dose adjustments in your in vivo studies.

Q4: How can I experimentally validate a suspected off-target effect of my tetrahydropyrrolo[3,4-c]pyrazole inhibitor?

A4: A multi-pronged approach is recommended:

  • Orthogonal Inhibitor Testing: Use a known selective inhibitor of the suspected off-target kinase. If it phenocopies the effects of your compound, this provides strong evidence for the off-target interaction.

  • Genetic Knockdown/Knockout: Use siRNA or CRISPR to reduce the expression of the suspected off-target kinase. If this mimics the inhibitor's phenotype, it supports your hypothesis.

  • Direct Target Engagement Assay: In a cellular context, use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that your compound is binding to the suspected off-target protein.

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative tetrahydropyrrolo[3,4-c]pyrazole kinase inhibitors against their primary targets and a panel of off-target kinases.

Table 1: Inhibitory Profile of Danusertib (PHA-739358)

Target KinaseIC₅₀ (nM)Reference(s)
Primary Targets
Aurora A13[2]
Aurora B79[2]
Aurora C61[2]
Significant Off-Targets
Abl25[2][12]
TrkA31[2][12]
c-RET31[2]
FGFR147[2][12]

Table 2: Inhibitory Profile of Preclinical Tetrahydropyrrolo[3,4-c]pyrazole Compounds

CompoundPrimary Target(s)IC₅₀ (nM)Significant Off-Target(s)Off-Target IC₅₀ (nM)Reference(s)
9d Aurora A13Not specifiedNot specified[13]
TrkA30[13]
19m TRKA4ALK29[8]
TRKB1[8]
TRKC1[8]

Experimental Protocols

1. In Vitro Kinase Assay (Radiometric Filter Binding Assay)

This protocol is a standard method to determine the IC₅₀ of an inhibitor against a purified kinase.

  • Materials:

    • Purified recombinant kinase

    • Specific peptide substrate for the kinase

    • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)

    • [γ-³³P]ATP

    • 10% Phosphoric acid

    • P81 phosphocellulose filter plates

    • Microplate scintillation counter

    • Tetrahydropyrrolo[3,4-c]pyrazole inhibitor stock solution (e.g., 10 mM in DMSO)

  • Procedure:

    • Prepare serial dilutions of the inhibitor in DMSO. A common starting concentration is 100 µM with 10-point, 3-fold serial dilutions.

    • In a 96-well plate, add 5 µL of the diluted inhibitor or DMSO vehicle control.

    • Add 20 µL of a kinase/substrate mixture prepared in kinase reaction buffer.

    • Initiate the reaction by adding 25 µL of [γ-³³P]ATP solution (final concentration at the Kₘ for the specific kinase).

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding 50 µL of 10% phosphoric acid.

    • Transfer the reaction mixture to the P81 filter plate.

    • Wash the filter plate three times with 0.75% phosphoric acid.

    • Dry the plate, add scintillant, and measure the radioactivity using a microplate scintillation counter.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

2. Cellular Target Engagement Assay (CETSA)

This protocol verifies that the inhibitor binds to its intended target within a cellular environment.

  • Materials:

    • Cell line expressing the target kinase

    • Complete cell culture medium

    • Tetrahydropyrrolo[3,4-c]pyrazole inhibitor

    • Vehicle control (e.g., DMSO)

    • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

    • Lysis buffer (e.g., RIPA buffer)

    • Thermocycler

    • Western blot reagents (antibodies, gels, membranes, etc.)

  • Procedure:

    • Culture cells to an appropriate density and treat them with the inhibitor at various concentrations or a vehicle control for 1-2 hours at 37°C.

    • Harvest and wash the cells, then resuspend them in PBS with protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler.

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble target protein at each temperature by Western blotting.

    • Binding of the inhibitor will stabilize the target protein, resulting in a higher amount of soluble protein at elevated temperatures compared to the vehicle-treated control.

Visualizations

experimental_workflow cluster_in_vitro In Vitro Analysis cluster_in_cellulo Cellular Analysis cluster_validation Validation of Off-Target Effects biochem_assay Biochemical Kinase Assay (Primary Target) kinome_scan Kinome-Wide Selectivity Screening biochem_assay->kinome_scan Confirm Potency target_engagement Target Engagement (e.g., CETSA) kinome_scan->target_engagement Identify Off-Targets phenotype_assay Phenotypic Assay (e.g., Proliferation, Migration) target_engagement->phenotype_assay Confirm Cellular Activity pathway_analysis Pathway Analysis (Western Blot) phenotype_assay->pathway_analysis Investigate Mechanism orthogonal_inhibitor Orthogonal Inhibitor Testing pathway_analysis->orthogonal_inhibitor Suspect Off-Target genetic_knockdown Genetic Knockdown (siRNA/CRISPR) pathway_analysis->genetic_knockdown Suspect Off-Target aurora_kinase_pathway cluster_inhibitor Inhibitor Action cluster_mitosis Mitosis Regulation inhibitor Tetrahydropyrrolo[3,4-c]pyrazole Inhibitor (e.g., Danusertib) aurora_b Aurora B Kinase inhibitor->aurora_b Inhibits histone_h3 Histone H3 aurora_b->histone_h3 Phosphorylates (Ser10) mitotic_arrest Mitotic Arrest & Apoptosis aurora_b->mitotic_arrest Regulates histone_h3->mitotic_arrest Leads to cpc Chromosomal Passenger Complex (CPC) cpc->aurora_b Activates troubleshooting_logic unexpected_phenotype Unexpected Phenotype Observed is_on_target Is the phenotype on-target? unexpected_phenotype->is_on_target is_off_target Is the phenotype off-target? is_on_target->is_off_target No orthogonal_inhibitor Test Orthogonal Inhibitor is_on_target->orthogonal_inhibitor Yes kinome_scan Perform Kinome Scan is_off_target->kinome_scan Yes on_target_conclusion Conclusion: On-Target Effect off_target_conclusion Conclusion: Off-Target Effect rescue_experiment Perform Rescue Experiment orthogonal_inhibitor->rescue_experiment rescue_experiment->on_target_conclusion pathway_analysis Analyze Suspected Off-Target Pathway kinome_scan->pathway_analysis pathway_analysis->off_target_conclusion

References

Technical Support Center: Optimizing Synthesis of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole core?

A1: The synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles typically involves a multi-step sequence. A common approach begins with the construction of a substituted pyrazole ring, followed by the annulation of the pyrrolidine ring. One prevalent method involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative to form the pyrazole core.[1][2] Subsequent functionalization and cyclization steps lead to the desired bicyclic system. For instance, a sequence involving the reaction of diethyl acetylenedicarboxylate with an arylhydrazine can produce a key pyrazole intermediate, which can be further elaborated to the final product.[3][4]

Q2: My reaction yield is consistently low. What are the general factors I should investigate?

A2: Low yields in heterocyclic synthesis can arise from various factors. A systematic approach to troubleshooting is recommended.[5] Key areas to investigate include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical.[5] Experiment with small-scale trials to identify optimal parameters.

  • Purity of Reagents and Solvents: Impurities can lead to side reactions or incomplete conversion. Ensure all starting materials and solvents are of high purity and appropriately dried.

  • Atmospheric Moisture and Oxygen: Certain reactions are sensitive to air and moisture. Employing inert atmosphere techniques (e.g., using nitrogen or argon) can be beneficial.[5]

  • Inefficient Mixing: In heterogeneous reactions, ensure the stirring rate is sufficient for proper mixing.[5]

  • Product Decomposition: The target compound may be unstable under the reaction or workup conditions. Monitor the reaction progress by TLC or LC-MS to check for product degradation.[5]

Q3: I am observing the formation of regioisomers. How can I improve the regioselectivity of my reaction?

A3: The formation of regioisomeric mixtures is a common challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[1] Regioselectivity is influenced by both steric and electronic factors of the reactants, as well as the reaction conditions.[1] To improve regioselectivity, consider the following:

  • Solvent Choice: The polarity of the solvent can influence the reaction pathway.

  • pH Control: Adjusting the pH can alter the site of the initial nucleophilic attack by the hydrazine.[1]

  • Catalyst Selection: The choice of an appropriate acid or base catalyst can favor the formation of one regioisomer over the other.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Formation Incomplete reaction.Increase reaction time and/or temperature. Monitor reaction progress using TLC or LC-MS to ensure full consumption of starting materials.[6]
Poor quality of starting materials.Verify the purity of your 1,3-dicarbonyl compound and hydrazine derivative. Impurities can inhibit the reaction.[1]
Formation of stable intermediates.In some cases, stable intermediates like hydroxylpyrazolidines may not readily dehydrate. Consider adding a dehydrating agent or increasing the reaction temperature.[1]
Multiple Spots on TLC (Side Products) Side reactions are occurring.Optimize reaction conditions (temperature, solvent, catalyst) to minimize byproduct formation.
Lack of regioselectivity.Refer to the FAQ on improving regioselectivity. Experiment with different solvents and pH conditions.[1]
Ring-opened or rearranged products.If your substrates contain highly reactive functional groups, they may undergo rearrangements. Carefully control the reaction temperature and consider alternative synthetic routes.[1]
Difficulty in Product Isolation/Purification Product is highly polar or insoluble.Modify the workup procedure. Consider different solvent systems for extraction and chromatography.
Product co-elutes with impurities.Utilize alternative purification techniques such as recrystallization or preparative HPLC.

Experimental Protocols

Synthesis of Ethyl 5-hydroxy-1-(p-tolyl)-1H-pyrazole-3-carboxylate

This protocol is adapted from a reported synthesis of a key pyrazole intermediate.[3]

  • Reaction Setup: To a solution of p-tolylhydrazine hydrochloride (1.0 eq) in ethanol, add diethyl acetylenedicarboxylate (1.1 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired product.

Vilsmeier-Haack Reaction for 4-Formyl-5-chloropyrazole Synthesis

This protocol describes a common method for the formylation and chlorination of a pyrazole ring.[3][4]

  • Reagent Preparation: In a flask, cool phosphorus oxychloride (POCl3, 3.0 eq) and add N,N-dimethylformamide (DMF, 3.0 eq) dropwise while maintaining a low temperature.

  • Reaction Setup: To the prepared Vilsmeier reagent, add the 5-hydroxypyrazole derivative (1.0 eq) in a suitable solvent like dichloroethane (DCE).

  • Reaction Conditions: Heat the reaction mixture at reflux for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Data Presentation

Table 1: Effect of Reaction Conditions on Yield (Hypothetical Data)

EntrySolventTemperature (°C)Time (h)Yield (%)
1Ethanol252465
2Methanol252460
3Ethanol501275
4Acetonitrile501255

This table presents hypothetical data for illustrative purposes to guide optimization efforts.

Visualizations

experimental_workflow start Starting Materials (Arylhydrazine, Diethyl Acetylenedicarboxylate) step1 Cyclocondensation (Ethanol, RT) start->step1 intermediate1 5-Hydroxypyrazole Intermediate step1->intermediate1 step2 Vilsmeier-Haack Reaction (POCl3, DMF, Reflux) intermediate1->step2 intermediate2 4-Formyl-5-chloropyrazole step2->intermediate2 step3 Oxidation (e.g., Pinnick Oxidation) intermediate2->step3 intermediate3 Carboxylic Acid Intermediate step3->intermediate3 step4 Amidation & Cyclization intermediate3->step4 final_product 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole step4->final_product

Caption: Synthetic workflow for 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole.

troubleshooting_low_yield start Low Yield Observed check_conditions Review Reaction Conditions (Temp, Time, Conc.) start->check_conditions check_reagents Verify Reagent & Solvent Purity start->check_reagents check_atmosphere Consider Inert Atmosphere start->check_atmosphere check_mixing Ensure Efficient Mixing start->check_mixing optimize_conditions Optimize Conditions (Small-scale trials) check_conditions->optimize_conditions purify_reagents Purify/Dry Reagents & Solvents check_reagents->purify_reagents use_inert Implement Inert Gas Blanket check_atmosphere->use_inert increase_stirring Increase Stirring Rate check_mixing->increase_stirring solution Improved Yield optimize_conditions->solution purify_reagents->solution use_inert->solution increase_stirring->solution

Caption: Troubleshooting logic for low synthesis yield.

References

Technical Support Center: Reducing hERG Inhibition of Sigma-1 Receptor Ligands Based on Tetrahydropyrrolo[3,4-c]pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on reducing hERG (human Ether-à-go-go-Related Gene) inhibition of sigma-1 (σ1) receptor ligands based on the tetrahydropyrrolo[3,4-c]pyrazole scaffold.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the development and testing of tetrahydropyrrolo[3,4-c]pyrazole-based σ1 receptor ligands.

Q1: My lead compound shows high affinity for the σ1 receptor, but also significant hERG inhibition. What are the initial steps to dissociate these two activities?

A1: A primary strategy is to modulate the physicochemical properties of your compound, as hERG inhibition is often associated with lipophilic and basic compounds.[1][2] For the tetrahydropyrrolo[3,4-c]pyrazole scaffold, focus on modifications to the substituent on the pyrrolidine nitrogen. The basicity of this nitrogen is often crucial for σ1 receptor affinity through interaction with Glu172, but excessive lipophilicity in this region can increase hERG liability.

  • Reduce Lipophilicity: If your active compounds are highly lipophilic, consider introducing more polar functional groups. Replacing a pyridazine ring with a more polar urea group has been shown to mitigate hERG activity in some cases.

  • Modify Basicity: While the basic amine is often important for σ1 activity, its pKa can be modulated. Introducing electron-withdrawing groups near the basic nitrogen can reduce its basicity and potentially lower hERG affinity. For instance, replacing a piperidine ring with a piperazine has been effective in reducing basicity and resolving hERG issues.

Q2: I've introduced polar groups to my tetrahydropyrrolo[3,4-c]pyrazole derivative, but now I'm observing a significant loss in σ1 receptor affinity. How can I regain potency?

A2: This is a common challenge in multi-parameter optimization. The key is to find a balance between reducing lipophilicity and maintaining the necessary interactions for σ1 receptor binding.

  • Strategic Placement of Polar Groups: Ensure that the introduced polar groups do not interfere with key binding interactions. For the tetrahydropyrrolo[3,4-c]pyrazole scaffold, the interaction between the protonated pyrrolidine nitrogen and Glu172 in the σ1 receptor binding site is critical. Place polar moieties on peripheral regions of the molecule that are less likely to disrupt this core interaction.

  • Fine-Tuning Substituents: Instead of making drastic changes, explore subtle modifications. For example, if a large lipophilic group is causing hERG issues, try replacing it with a smaller, less lipophilic group that still occupies the same pocket.

  • Consider Bioisosteric Replacements: Explore bioisosteres for lipophilic groups that can maintain or improve binding while having more favorable physicochemical properties.

Q3: My in vitro hERG assay results are inconsistent across different batches of the same compound. What could be the cause?

A3: Inconsistent hERG data can stem from several factors, from compound purity to assay variability.

  • Compound Purity and Stability: Ensure the purity of your synthesized compounds is consistently high. Impurities, even in small amounts, can have their own hERG activity. Also, confirm the stability of your compounds under the assay conditions.

  • Assay Conditions: The hERG assay is sensitive to experimental conditions. Factors such as temperature, cell line, voltage protocol, and buffer composition can influence the results. Ensure these parameters are consistent across experiments. It is recommended to conduct experiments at physiological temperatures (e.g., 35-37°C) as drug binding can be temperature-dependent.

  • Use of Positive Controls: Always include a known hERG blocker (e.g., dofetilide, cisapride, or terfenadine) as a positive control to confirm the sensitivity and reliability of your assay.

Q4: I am using an automated patch-clamp system for hERG screening and observe a high hit rate. How can I be sure these are true positives?

A4: Automated patch-clamp systems are excellent for high-throughput screening, but they can sometimes produce artifacts.

  • Data Quality Control: Implement strict data quality control criteria. Monitor parameters like seal resistance and whole-cell capacitance to ensure the quality of the recordings.

  • Confirm with Manual Patch-Clamp: For key compounds, especially your lead candidates, it is advisable to confirm the results using the gold-standard manual patch-clamp technique.

  • Concentration-Response Curves: Generate full concentration-response curves rather than relying on single-point measurements to more accurately determine the IC50 value.

Quantitative Data Summary

The following tables summarize the binding affinities for the sigma-1 (σ1) and sigma-2 (σ2) receptors, as well as the hERG inhibition data for a series of tetrahydropyrrolo[3,4-c]pyrazole derivatives.

Table 1: Sigma-1 and Sigma-2 Receptor Binding Affinities

CompoundRσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)
17a Benzyl148 ± 251635 ± 21711
17b 4-Fluorobenzyl168 ± 321850 ± 25011
17c 4-Chlorobenzyl155 ± 281720 ± 22011
17d 4-Methylbenzyl135 ± 211550 ± 20011
17e 4-Methoxybenzyl195 ± 352100 ± 28011
17f 2-Phenylethyl210 ± 402300 ± 30011
17g 3-Phenylpropyl250 ± 452600 ± 35010
17h 4-Phenylbutyl310 ± 503200 ± 40010
19 Benzyl75 ± 15450 ± 606
Haloperidol -3.2 ± 0.515 ± 25

Table 2: hERG Inhibition and In Silico ADMET Profile

CompoundhERG IC50 (µM)logPTPSA (Ų)
19 5.82.8558.91
Verapamil 0.414.5680.95
Haloperidol 0.164.2620.31

Experimental Protocols

Sigma-1 Receptor Radioligand Binding Assay

This protocol is adapted from standard competitive binding assays to determine the binding affinity (Ki) of test compounds for the σ1 receptor.

Materials:

  • Membrane Preparation: Guinea pig brain membranes or cell lines expressing the σ1 receptor.

  • Radioligand: --INVALID-LINK---pentazocine.

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: Serial dilutions of the tetrahydropyrrolo[3,4-c]pyrazole derivatives.

  • Filtration Apparatus: Cell harvester and glass fiber filters.

  • Scintillation Counter and Cocktail.

Procedure:

  • Prepare assay tubes containing assay buffer, radioligand (at a concentration near its Kd), and either vehicle, non-specific binding control, or test compound at various concentrations.

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate the mixture at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 values by non-linear regression analysis of the competition binding data.

  • Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

hERG Potassium Channel Patch-Clamp Assay

This protocol outlines the whole-cell patch-clamp technique to measure the inhibitory effect of test compounds on hERG currents, typically performed on HEK293 cells stably expressing the hERG channel.

Materials:

  • Cell Line: HEK293 cells stably expressing the hERG channel.

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with NaOH.

  • Internal Solution (in mM): 120 KCl, 10 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with KOH.

  • Patch-Clamp Rig: Amplifier, micromanipulator, perfusion system, and data acquisition software.

  • Test Compounds: Serial dilutions of the tetrahydropyrrolo[3,4-c]pyrazole derivatives.

  • Positive Control: A known hERG blocker (e.g., dofetilide).

Procedure:

  • Culture the hERG-expressing cells to an appropriate confluency and harvest for the experiment.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Record baseline hERG currents using a specific voltage protocol. A common protocol involves a holding potential of -80 mV, followed by a depolarizing step to +20 mV to activate the channels, and then a repolarizing step to -50 mV to measure the tail current.

  • Perfuse the cell with the external solution containing the vehicle to establish a stable baseline.

  • Apply increasing concentrations of the test compound, allowing the effect to reach a steady state at each concentration.

  • Wash out the compound to assess the reversibility of the effect.

  • Apply a positive control at the end of the experiment to confirm the sensitivity of the cell.

  • Measure the amplitude of the hERG tail current at each concentration.

  • Calculate the percentage of current inhibition at each concentration relative to the baseline.

  • Generate a concentration-response curve and calculate the IC50 value using a suitable fitting model (e.g., Hill equation).

Visualizations

Signaling Pathways and Experimental Workflows

sigma1_signaling_pathway cluster_er Endoplasmic Reticulum cluster_cellular_stress Cellular Stress / Ligand Binding cluster_downstream Downstream Effects s1r_bip σ1R-BiP Complex s1r σ1 Receptor s1r_bip->s1r bip BiP s1r_bip->bip ca_signaling Modulation of Ca2+ Signaling s1r->ca_signaling ion_channels Regulation of Ion Channels s1r->ion_channels neuronal_plasticity Neuronal Plasticity s1r->neuronal_plasticity cell_survival Cell Survival s1r->cell_survival stress ER Stress or Ligand Binding stress->s1r_bip triggers dissociation

Caption: Sigma-1 receptor signaling pathway.

hERG_reduction_workflow start Lead Compound (High σ1 Affinity, High hERG Inhibition) sar Structure-Activity Relationship (SAR) Analysis start->sar synthesis Synthesis of Analogs (Varying R group on pyrrolidine N) sar->synthesis assays In Vitro Assays synthesis->assays sigma1_assay σ1 Binding Assay assays->sigma1_assay herg_assay hERG Patch-Clamp Assay assays->herg_assay data_analysis Data Analysis (Determine Ki and IC50) sigma1_assay->data_analysis herg_assay->data_analysis decision Decision Point data_analysis->decision optimized Optimized Lead (High σ1 Affinity, Low hERG Inhibition) decision->optimized Favorable Profile reiterate Reiterate Design Cycle decision->reiterate Unfavorable Profile reiterate->sar

Caption: Experimental workflow for reducing hERG liability.

logical_relationship substituent Substituent 'R' on Tetrahydropyrrolo[3,4-c]pyrazole lipophilicity Increased Lipophilicity (e.g., long alkyl chains) substituent->lipophilicity polarity Increased Polarity (e.g., amides) substituent->polarity sigma1_affinity σ1 Receptor Affinity substituent->sigma1_affinity Modulates herg_inhibition hERG Inhibition lipophilicity->herg_inhibition Increases polarity->herg_inhibition Decreases

Caption: Structure-hERG inhibition relationship.

References

Technical Support Center: Enhancing the Potency of Tetrahydropyrrolo[3,4-c]pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working to enhance the potency of tetrahydropyrrolo[3,4-c]pyrazole derivatives.

Troubleshooting Guides

This section addresses common challenges encountered during the optimization of tetrahydropyrrolo[3,4-c]pyrazole derivatives, offering step-by-step guidance to overcome them.

Issue 1: Low Initial Hit Potency

You have identified a tetrahydropyrrolo[3,4-c]pyrazole hit compound from a screening campaign, but its potency is in the micromolar range.

Troubleshooting Steps:

  • Confirm Target Engagement: Ensure the observed activity is due to direct interaction with the intended target. Perform biophysical assays like Surface Plasmon Resonance (SPR) or Thermal Shift Assays (TSA) to confirm binding.

  • Analyze the Binding Mode: If a crystal structure of a related ligand in the target protein is available, perform molecular docking studies with your hit compound to predict its binding mode.[1] This can reveal key interactions that can be optimized.

  • Explore Substitutions on the Core: The tetrahydropyrrolo[3,4-c]pyrazole scaffold presents several positions for substitution. Systematically explore the structure-activity relationship (SAR) by introducing a variety of substituents at key positions. For instance, in the context of Tropomyosin receptor kinase (TRK) inhibitors, modifications at the N-1 position of the pyrazole ring are crucial for potency and selectivity.[2]

  • Introduce Hydrogen Bond Donors and Acceptors: The pyrazole core itself contains hydrogen bond donors and acceptors.[3] Strategically adding functional groups that can form additional hydrogen bonds with the target protein can significantly enhance potency.

Issue 2: Poor Cellular Potency Despite High Enzymatic Potency

Your derivative is a potent inhibitor of the isolated enzyme but shows significantly weaker activity in cell-based assays.

Troubleshooting Steps:

  • Assess Cell Permeability: The compound may have poor membrane permeability. Evaluate this using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Investigate Efflux Pump Liability: The compound could be a substrate for efflux pumps like P-glycoprotein (P-gp). Conduct assays to determine if your compound is actively transported out of the cells.

  • Improve Physicochemical Properties:

    • Reduce Polar Surface Area (PSA): A high PSA is often associated with poor cell permeability. Modify the structure to reduce the number of exposed polar atoms.

    • Optimize Lipophilicity (logP): A logP in the range of 1-3 is often optimal for cell permeability. Synthesize analogs with varying lipophilicity to find the optimal range.

  • Consider Prodrug Strategies: If the compound has inherent properties that limit its cellular activity (e.g., high polarity), a prodrug approach could be employed to mask polar functional groups and improve cell entry.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets for tetrahydropyrrolo[3,4-c]pyrazole derivatives?

A1: Tetrahydropyrrolo[3,4-c]pyrazole derivatives have been investigated against several important drug targets. These include:

  • Tropomyosin receptor kinases (TRKs): These are key targets in oncology, and derivatives of this scaffold have been developed as potent TRK inhibitors for the treatment of cancers with NTRK gene fusions.[2]

  • N-type calcium channels (Cav2.2): Blockers of these channels are being explored for the treatment of chronic pain.[4]

  • Aurora-A kinase: This is another oncology target, and 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles have been synthesized and evaluated as inhibitors.[1]

Q2: How can I improve the selectivity of my tetrahydropyrrolo[3,4-c]pyrazole derivative?

A2: Improving selectivity is a critical step in drug development. Consider the following strategies:

  • Target Specific Pockets: Exploit differences in the amino acid residues of the ATP-binding pocket between your primary target and off-targets. Molecular modeling can help identify opportunities to introduce substituents that interact with unique residues in the target kinase.

  • Vary Substituents on Aromatic Rings: The nature and position of substituents on any pendant aromatic rings can have a profound impact on selectivity. For example, in the development of TRK inhibitors, specific substitutions were found to enhance selectivity against other kinases.[2]

  • Kinome Profiling: Screen your lead compounds against a broad panel of kinases to identify off-target activities early. This data will guide your medicinal chemistry efforts to improve selectivity.

Q3: What are some common synthetic routes to the tetrahydropyrrolo[3,4-c]pyrazole core?

A3: The synthesis of the tetrahydropyrrolo[3,4-c]pyrazole core can be achieved through multi-step sequences. A common approach involves the construction of the pyrazole ring followed by the annulation of the pyrrolidine ring. Key reactions often include cyclocondensation reactions to form the pyrazole and subsequent intramolecular cyclizations to build the fused ring system. For specific examples and detailed procedures, referring to the primary literature is recommended.[1][2]

Data Presentation

Table 1: Potency of Representative Tetrahydropyrrolo[3,4-c]pyrazole Derivatives against TRK Kinases

Compound IDTargetIC50 (nM)Reference
17aTRKA1230[2]
19mTRKA5.4[2]
19mTRKB3.2[2]
19mTRKC2.8[2]

Experimental Protocols

Protocol 1: In Vitro TRK Kinase Inhibition Assay

This protocol outlines a typical method for determining the in vitro potency of a compound against TRK kinases.

Materials:

  • Recombinant human TRKA, TRKB, and TRKC enzymes

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 25 nL of the compound dilutions to the wells of a 384-well plate.

  • Add 5 µL of a solution containing the TRK enzyme and the substrate in assay buffer to each well.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer. The final ATP concentration should be at the Km value for each respective kinase.

  • Incubate for 1 hour at room temperature.

  • Stop the reaction and detect the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizations

SAR_Logic cluster_core Core Scaffold Modification cluster_modifications Structural Modifications cluster_outcomes Desired Outcomes Core Tetrahydropyrrolo[3,4-c]pyrazole Core N1_Sub N-1 Substitution on Pyrazole Core->N1_Sub Aromatic_Sub Substituents on Aromatic Rings Core->Aromatic_Sub Linker_Mod Linker Modification Core->Linker_Mod Potency Increased Potency N1_Sub->Potency Selectivity Improved Selectivity N1_Sub->Selectivity Aromatic_Sub->Potency Aromatic_Sub->Selectivity Linker_Mod->Potency PK_Props Enhanced PK Properties Linker_Mod->PK_Props

Caption: Structure-Activity Relationship (SAR) Logic for Potency Enhancement.

Experimental_Workflow Start Initial Hit Compound Enzymatic_Assay Enzymatic Potency Assay (IC50) Start->Enzymatic_Assay SAR_Iteration SAR-Guided Synthesis of Analogs Enzymatic_Assay->SAR_Iteration SAR_Iteration->Enzymatic_Assay Iterate Cellular_Assay Cellular Potency Assay (EC50) SAR_Iteration->Cellular_Assay Potent? Selectivity_Screen Kinase Selectivity Profiling Cellular_Assay->Selectivity_Screen ADME_Tox In Vitro ADME/Tox Selectivity_Screen->ADME_Tox In_Vivo In Vivo Efficacy Studies ADME_Tox->In_Vivo

Caption: Experimental Workflow for Lead Optimization.

TRK_Signaling_Pathway Ligand Neurotrophin TRK_Receptor TRK Receptor Ligand->TRK_Receptor Dimerization Dimerization & Autophosphorylation TRK_Receptor->Dimerization Inhibitor Tetrahydropyrrolo[3,4-c]pyrazole Inhibitor Inhibitor->Dimerization Inhibits Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) Dimerization->Downstream Response Cell Proliferation & Survival Downstream->Response

Caption: Simplified TRK Signaling Pathway and Point of Inhibition.

References

Cell permeability issues with 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell permeability issues with 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivative shows high potency in biochemical assays but low activity in cell-based assays. Could this be a permeability issue?

A1: Yes, a significant drop in potency from a biochemical to a cell-based assay is a classic indicator of poor cell permeability. The compound may not be efficiently crossing the cell membrane to reach its intracellular target.

Troubleshooting Steps:

  • Confirm Compound Integrity: Ensure the compound is stable and not degrading in the cell culture medium.

  • Assess Physicochemical Properties: Analyze the compound's lipophilicity (LogP) and polar surface area (PSA). High PSA and low LogP can suggest poor passive diffusion.

  • Perform a Permeability Assay: Directly measure the compound's ability to cross a cell monolayer using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 permeability assay.[1][2]

  • Evaluate Efflux Liability: The compound might be a substrate for efflux pumps (like P-glycoprotein), which actively remove it from the cell. A bidirectional Caco-2 assay can determine the efflux ratio. An efflux ratio greater than 2 is indicative of active efflux.[2]

Q2: What are the key physicochemical properties of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole compounds that might influence their cell permeability?

A2: The cell permeability of these compounds is influenced by a balance of several physicochemical properties:

  • Lipophilicity (LogP): This determines how readily a compound partitions into the lipid bilayer of the cell membrane. An optimal LogP range (typically 1-3 for oral drugs) is often sought.[3]

  • Polar Surface Area (PSA): The PSA is the sum of the surfaces of polar atoms in a molecule. A higher PSA is associated with a greater number of hydrogen bond donors and acceptors, which can hinder membrane permeation.

  • Molecular Weight (MW): Larger molecules generally exhibit lower passive diffusion across the cell membrane.

  • Solubility: Poor aqueous solubility can lead to compound precipitation in assay buffers, resulting in artificially low permeability measurements.[2]

  • Ionization State (pKa): The charge of a molecule at physiological pH can significantly impact its ability to cross the cell membrane.

The core 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold has several nitrogen atoms that can act as hydrogen bond donors and acceptors, potentially leading to a higher PSA. Substituents on the scaffold will significantly modulate these properties.

Q3: How can I improve the cell permeability of my 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivative?

A3: Several strategies can be employed to enhance cell permeability:

  • Structural Modification:

    • Reduce Hydrogen Bonding: Masking polar functional groups through N-methylation or other derivatizations can decrease the PSA.

    • Increase Lipophilicity: Adding lipophilic substituents can increase the LogP. However, this must be balanced to avoid excessive lipophilicity, which can lead to poor solubility and other issues.

    • Prodrug Approach: A prodrug is a modified version of the active compound that is designed to be more permeable. Once inside the cell, it is converted back to the active form. This is a versatile strategy to improve permeability.[2][4]

  • Formulation Strategies:

    • For preclinical studies, formulating the compound with solubility enhancers or in lipid-based nanocarriers like liposomes can improve its apparent permeability.[2][5]

Q4: Which in vitro assays are recommended for assessing the cell permeability of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole compounds?

A4: A tiered approach is often most effective:

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, cell-free assay that predicts passive permeability. It's an excellent initial screen as it is not confounded by active transport or efflux mechanisms.[1][6]

  • Caco-2 Cell Permeability Assay: This assay uses a monolayer of human intestinal cells and is considered the gold standard for in vitro prediction of oral absorption. It can assess both passive diffusion and active transport, including efflux.[1][6]

  • MDCK-MDR1 Assay: This assay uses Madin-Darby Canine Kidney cells transfected with the human MDR1 gene, which encodes the P-glycoprotein efflux pump. It is particularly useful for specifically identifying compounds that are substrates of this major efflux transporter.[1]

Quantitative Data Summary

The following table summarizes the in vitro activity of selected 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives from the literature. Note that direct permeability data for this class of compounds is not widely published.

Compound IDTargetAssayIC50 (µM)Cell LineReference
Compound 11a AnticancerCell ViabilityNot specified, but 4- to 28-fold more potent than (R)-roscovitineHCT-116 and others[7]
Compound 70 AnticancerCell ViabilityPotent resultsHCT-116[8]
Compound 9d Aurora Kinase InhibitorAntiproliferativeHigh activityVarious cancer cell lines[9]
Various Derivatives CDK2 InhibitorsBiochemical & Cell ProliferationNanomolar activityTumor cell lines[10]

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane.

Methodology:

  • Prepare a stock solution of the test compound in DMSO.

  • Dilute the stock solution in a suitable buffer (e.g., PBS at pH 7.4) to the final desired concentration.

  • Prepare the PAMPA sandwich plate:

    • Add a lipid solution (e.g., lecithin in dodecane) to the filter of the donor plate.

    • Add the diluted test compound to the wells of the donor plate.

    • Add fresh buffer to the wells of the acceptor plate.

  • Assemble the sandwich by placing the donor plate on top of the acceptor plate.

  • Incubate at room temperature for a defined period (e.g., 4-18 hours).

  • Quantify the compound concentration in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate the permeability coefficient (Pe) .

Caco-2 Permeability Assay

Objective: To determine the apparent permeability (Papp) of a compound across a Caco-2 cell monolayer and to assess its potential for active transport.

Methodology:

  • Cell Culture:

    • Seed Caco-2 cells on permeable Transwell® inserts.

    • Culture for 18-21 days to allow for differentiation and formation of a confluent monolayer.

    • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER). TEER values should be >200 Ω·cm².[1]

  • Permeability Assay:

    • Apical-to-Basolateral (A→B) Permeability:

      • Wash the Caco-2 monolayers with transport buffer.

      • Add the test compound solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

      • Incubate for a set time (e.g., 2 hours) at 37°C.

      • Collect samples from both chambers.

    • Basolateral-to-Apical (B→A) Permeability:

      • Add the test compound solution to the basolateral chamber and fresh buffer to the apical chamber.

      • Incubate and collect samples as above.

  • Sample Analysis: Quantify the concentration of the test compound in the samples using LC-MS/MS.

  • Calculations:

    • Calculate the apparent permeability (Papp) for both A→B and B→A directions.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B).

Visualizations

experimental_workflow cluster_screening Initial Screening cluster_investigation Permeability Investigation cluster_analysis Data Analysis & Decision cluster_outcome Conclusion & Next Steps biochemical_assay Biochemical Assay (High Potency) cell_assay Cell-Based Assay (Low Potency) biochemical_assay->cell_assay Discrepancy Observed pampa PAMPA Assay (Passive Diffusion) cell_assay->pampa caco2 Caco-2 Bidirectional Assay (Passive + Active Transport) pampa->caco2 decision1 High PAMPA & Low Caco-2 A->B? caco2->decision1 decision2 High Efflux Ratio (>2)? decision1->decision2 Yes poor_passive Poor Passive Permeability decision1->poor_passive No efflux_substrate Efflux Substrate decision2->efflux_substrate Yes decision2->poor_passive No redesign Compound Redesign/ Prodrug Strategy efflux_substrate->redesign poor_passive->redesign

Caption: Experimental workflow for investigating cell permeability issues.

troubleshooting_flowchart start Low Cell-Based Activity q1 Is compound soluble and stable in media? start->q1 fix_solubility Improve Formulation/ Re-evaluate Compound q1->fix_solubility No q2 Perform PAMPA Assay. Is passive permeability low? q1->q2 Yes a1_yes Yes a1_no No q3 Perform Caco-2 Assay. Is Efflux Ratio > 2? q2->q3 No conclusion1 Poor Passive Permeability: Modify structure to increase LogP/decrease PSA q2->conclusion1 Yes a2_yes Yes a2_no No conclusion2 Efflux Substrate: Modify structure to avoid pump recognition q3->conclusion2 Yes conclusion3 Permeability is likely not the primary issue. Investigate other mechanisms. q3->conclusion3 No a3_yes Yes a3_no No

Caption: Troubleshooting flowchart for low cellular activity.

kinase_pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor proliferation Cell Proliferation, Survival, etc. transcription_factor->proliferation inhibitor 1,4,5,6-Tetrahydropyrrolo [3,4-c]pyrazole (Kinase Inhibitor) inhibitor->raf inhibitor->mek

References

Troubleshooting tetrahydropyrrolo[3,4-c]pyrazole crystallization for X-ray analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-quality single crystals of tetrahydropyrrolo[3,4-c]pyrazole derivatives suitable for X-ray analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the crystallization of tetrahydropyrrolo[3,4-c]pyrazole compounds.

Problem: My compound is "oiling out" instead of crystallizing.

This common issue occurs when the compound's solubility is too high in the chosen solvent, and it separates as a liquid phase upon supersaturation.

  • Solution 1: Change Solvent System. Your compound is too soluble. Switch to a solvent in which it is less soluble, or use a mixed-solvent system. In a mixed system, dissolve your compound in a minimal amount of a "good" solvent and slowly introduce a "poor" solvent (an "anti-solvent") in which the compound is insoluble until turbidity appears.[1][2] Tetrahydrofuran (THF) is known to sometimes cause oiling out; if you observe this, try substituting it with a different solvent.[3]

  • Solution 2: Lower the Temperature. A lower crystallization temperature can decrease solubility and promote crystal nucleation over oiling. If you are at room temperature, try moving the experiment to a refrigerator or freezer.[4]

  • Solution 3: Decrease Compound Concentration. Starting with a less concentrated solution can slow down the process, giving molecules more time to arrange into an ordered crystal lattice rather than crashing out as an oil.

Problem: No crystals are forming after an extended period.

This indicates that the solution has not reached the necessary level of supersaturation for nucleation to occur.

  • Solution 1: Slow Evaporation. Allow the solvent to evaporate slowly. This can be achieved by covering the vial with a cap that is not airtight or by puncturing a septum with a needle.[5] This method is effective when the compound is highly soluble.[4]

  • Solution 2: Change the Solvent. The compound may be too soluble in the current solvent. Switch to a solvent with lower solubility for your compound.[3]

  • Solution 3: Increase Concentration. If slow evaporation is not desired, you may need to start with a more concentrated solution. Be cautious, as too high a concentration can lead to rapid precipitation of powder.[6]

  • Solution 4: Introduce a Seed Crystal. If you have previously obtained even a tiny crystal, introducing it into a saturated solution can initiate further crystal growth.[7]

Problem: I am only getting a fine powder or microcrystals.

This happens when nucleation is too rapid, leading to the formation of many small crystals instead of a few large ones.[8]

  • Solution 1: Slow Down the Process. The key is to slow down the rate of crystallization. If using slow cooling, decrease the cooling rate.[9] If using vapor diffusion, move the setup to a colder environment to slow the diffusion rate.[4][6]

  • Solution 2: Reduce the Number of Nucleation Sites. Scratches or dust inside the crystallization vessel can act as nucleation sites. Ensure you are using clean, scratch-free glassware. Using siliconized glassware can also help reduce nucleation sites on the vessel walls.[3]

  • Solution 3: Use a More Dilute Solution. A lower concentration will slow the approach to supersaturation, favoring the growth of existing nuclei over the formation of new ones.[8]

  • Solution 4: Thermal Gradient. Methods involving a thermal gradient, such as slow cooling of a sealed, saturated solution, can produce very high-quality crystals by carefully controlling the rate of saturation.[3][5]

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for crystallizing tetrahydropyrrolo[3,4-c]pyrazoles?

A1: The choice of solvent is critical and depends on the specific substituents on your tetrahydropyrrolo[3,4-c]pyrazole core. For pyrazole derivatives in general, common and effective solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[1] Aromatic solvents like toluene or benzene can also be effective, sometimes by filling voids in the crystal lattice without being incorporated into the final structure. It is recommended to perform a solubility test with a small amount of your compound in a line of vials with different solvents to identify suitable candidates.[10]

Q2: How pure does my compound need to be for successful crystallization?

A2: The purer the compound, the better the chances of growing single crystals.[4] Impurities can disrupt the crystal lattice formation. A purity of at least 95% is recommended, though higher purity significantly increases the likelihood of success.[11] If you are struggling to get crystals, consider an additional purification step like column chromatography or a preliminary recrystallization.

Q3: How much material do I need to start a crystallization experiment?

A3: You only need one good single crystal for X-ray diffraction, which can weigh as little as 0.05 mg.[12] A good starting point for a screening experiment is to use a concentration similar to what you would prepare for an NMR sample (~5-30 mg in 0.5-1.0 mL of solvent).[4][12]

Q4: My crystals are cracked. Can they still be used for X-ray analysis?

A4: Cracked crystals often result from solvent loss from the crystal lattice, a common issue with volatile solvents like diethyl ether or THF.[3] These crystals may not be suitable for diffraction as the internal order is compromised. To avoid this, try substituting the volatile solvent (e.g., use pentane instead of diethyl ether) or ensure the crystals are not allowed to dry out after formation.[3] It is best to bring the crystals to the crystallographer while they are still in their mother liquor.[3]

Q5: What is the best crystallization method for a small amount of material?

A5: Vapor diffusion is widely regarded as one of the most successful methods, especially when only milligram quantities of the compound are available.[3][12] This technique allows for very slow and controlled changes in solvent composition, which is ideal for growing high-quality crystals.

Data Summary Tables

Table 1: Common Solvents for Crystallization of Pyrazole Derivatives

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Protic Solvents
Water100.080.1Good for polar compounds; often used as an anti-solvent.[1][13]
Ethanol78.424.5A very common and effective solvent for many pyrazoles.[1]
Methanol64.732.7Similar to ethanol, highly polar.
Isopropanol82.619.9A good alternative to ethanol.
Aprotic Solvents
Acetone56.020.7A versatile polar aprotic solvent.
Ethyl Acetate77.16.0Medium polarity, works well for many organic compounds.
Dichloromethane (DCM)39.69.1Volatile; often used in layering or vapor diffusion.[4]
Tetrahydrofuran (THF)66.07.6Can be effective but is known to sometimes cause "oiling out".[2][3]
Acetonitrile81.637.5Polar aprotic solvent.
Toluene110.62.4Non-polar aromatic solvent, can promote crystal packing.[3]
Hexane / Heptane68.0 / 98.4~2.0Non-polar, commonly used as anti-solvents.[1][4]
Diethyl Ether34.64.3Very volatile, can lead to cracked crystals.[3]

Table 2: Summary of Troubleshooting Strategies

IssuePotential Cause(s)Recommended Actions
Oiling Out Compound is too soluble; supersaturation is reached too quickly.Use a less-polar solvent; decrease temperature; use a more dilute solution; try vapor diffusion.
No Crystals Form Solution is not supersaturated; compound is too soluble.Allow slow evaporation; try a less-polar/anti-solvent; increase concentration.
Amorphous Powder Nucleation is too rapid; poor solubility.Slow down crystallization (e.g., slower cooling/diffusion); use a more dilute solution; try a different solvent system.
Microcrystals Nucleation rate is too high.Slow down crystallization; reduce nucleation sites (use clean/smooth vials); decrease concentration.
Cracked Crystals Rapid solvent loss from the lattice.Avoid highly volatile solvents; do not let crystals dry out; mount from mother liquor.[3]
Twinned Crystals Often occurs with crystals grown at higher temperatures.Try growing crystals at a lower temperature.[9]

Experimental Protocols

Protocol 1: Slow Evaporation

This is a straightforward method suitable for compounds that are highly soluble in a volatile solvent.

  • Dissolution: Dissolve the tetrahydropyrrolo[3,4-c]pyrazole compound (10-25 mg) in a minimal amount of a suitable volatile solvent (e.g., dichloromethane, acetone, ethyl acetate) in a clean vial.

  • Filtration: If any insoluble material is present, filter the solution through a small plug of cotton or glass wool into a clean crystallization vessel.

  • Evaporation: Cover the vial with a cap, but do not seal it tightly. Alternatively, cover with parafilm and poke a few small holes with a needle. This allows the solvent to evaporate slowly.[7]

  • Incubation: Place the vial in a location free from vibrations and temperature fluctuations.

  • Monitoring: Check for crystal growth over several days to weeks.

Protocol 2: Slow Cooling

This method is effective when the compound has a significant difference in solubility at high and low temperatures.

  • Dissolution: In a clean test tube or flask, dissolve the compound in a minimal amount of a suitable solvent (e.g., ethanol, isopropanol) at an elevated temperature (near the solvent's boiling point) to create a saturated or nearly saturated solution.[9]

  • Filtration (Hot): If necessary, perform a hot filtration to remove any insoluble impurities.

  • Cooling: Cover the vessel and allow it to cool slowly to room temperature. To slow the cooling rate, the vessel can be placed in an insulated container (like a Dewar flask filled with warm water).[5][9]

  • Low Temperature: Once at room temperature, the vessel can be moved to a refrigerator (4°C) or freezer (-20°C) to further induce crystallization.

  • Harvesting: Collect the crystals by filtration, being careful not to let them dry out if they are sensitive to solvent loss.

Protocol 3: Vapor Diffusion

This is a highly controlled and successful method, excellent for small quantities of material.[3][12]

  • Setup: Place a small, open vial (e.g., 1 mL) inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small jar).

  • Sample Preparation: Prepare a concentrated solution of your compound in a "good" but moderately non-volatile solvent (e.g., THF, chloroform, toluene, methanol).[4] Add this solution to the small inner vial.

  • Anti-Solvent: Add a larger volume of a volatile "poor" solvent (anti-solvent) in which your compound is insoluble (e.g., pentane, hexane, diethyl ether) to the outer container.[4] Ensure the anti-solvent level is below the top of the inner vial.

  • Sealing: Seal the outer container tightly.

  • Diffusion: Over time, the volatile anti-solvent will slowly diffuse into the inner vial, gradually decreasing the solubility of your compound and inducing slow crystallization.

  • Incubation: Store the setup in a stable, vibration-free environment. The process can be slowed by placing it in a refrigerator.[4]

Visualizations

Caption: A general workflow for obtaining single crystals for X-ray analysis.

G Troubleshooting Crystallization Outcomes Start Initial Crystallization Attempt NoCrystals No Crystals Start->NoCrystals Oil Oiling Out Start->Oil Powder Powder / Microcrystals Start->Powder GoodCrystals Good Crystals Start->GoodCrystals Sol_Evap Allow Slow Evaporation NoCrystals->Sol_Evap Sol_AntiSolvent Add Anti-Solvent (Vapor Diffusion) NoCrystals->Sol_AntiSolvent Sol_Conc Increase Concentration NoCrystals->Sol_Conc Sol_LessSoluble Use Less Soluble Solvent System Oil->Sol_LessSoluble Sol_LowerTemp Decrease Temperature Oil->Sol_LowerTemp Sol_Dilute Decrease Concentration Oil->Sol_Dilute Powder->Sol_Dilute Sol_SlowDown Slow Down Rate (Cooling/Diffusion) Powder->Sol_SlowDown Sol_FewerNuclei Reduce Nucleation Sites (Cleaner Vial) Powder->Sol_FewerNuclei

Caption: A decision tree for troubleshooting common crystallization problems.

References

Technical Support Center: Optimizing Tetrahydropyrrolo[3,4-c]pyrazole Inhibitors for Aurora Kinase Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with tetrahydropyrrolo[3,4-c]pyrazole-based inhibitors of Aurora kinases. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you improve the selectivity of your compounds for different Aurora kinase isoforms.

Troubleshooting and FAQs

This section addresses common challenges encountered when trying to achieve selectivity between Aurora A and Aurora B kinases with tetrahydropyrrolo[3,4-c]pyrazole scaffolds.

Q1: My tetrahydropyrrolo[3,4-c]pyrazole inhibitor is a potent pan-Aurora inhibitor. How can I improve its selectivity for Aurora A or Aurora B?

A1: Achieving selectivity between Aurora A and Aurora B is a known challenge due to the high homology in their ATP-binding pockets. However, subtle differences can be exploited. Based on structure-activity relationship (SAR) studies of related pyrazole-based inhibitors, consider the following modifications:

  • Exploit the Gatekeeper Residue: The gatekeeper residue is a key determinant of selectivity for many kinases. While the gatekeeper is the same for both Aurora A and B (Leu210 and Leu154, respectively, in human kinases), the surrounding residues and the overall shape of the pocket differ. Modifications to your inhibitor that interact with regions adjacent to the gatekeeper can confer selectivity.

  • Target the DFG Loop Conformation: Aurora kinases can adopt different activation loop (DFG loop) conformations ("in" and "out"). Inhibitors that preferentially bind to one conformation over the other can exhibit selectivity. For instance, some inhibitors achieve Aurora A selectivity by binding to its D-out conformation. Consider modifications that favor interaction with specific DFG loop states.

  • Substitution on the Phenyl Ring: In 5-phenylacetyl derivatives of the tetrahydropyrrolo[3,4-c]pyrazole scaffold, substitutions on the phenyl ring can significantly impact potency and selectivity. While extensive public data on the direct impact on Aurora A vs. B selectivity for this specific scaffold is limited, in related pyrazole inhibitors, substitution patterns on solvent-exposed aromatic rings are a key area for optimization.

Q2: I'm observing a discrepancy between my biochemical assay and cellular assay results for inhibitor selectivity. What could be the cause?

A2: This is a common issue. Several factors can contribute to this discrepancy:

  • Cellular ATP Concentration: Biochemical assays are often run at ATP concentrations close to the Km of the kinase. In contrast, cellular ATP levels are much higher (millimolar range). An inhibitor that is a potent ATP competitor in a biochemical assay may be less effective in a cellular context.

  • Cell Permeability and Efflux: Your compound may have poor cell permeability or be actively transported out of the cell by efflux pumps, leading to a lower intracellular concentration than expected.

  • Off-Target Effects in Cells: In a cellular environment, your compound may interact with other kinases or proteins, leading to a phenotype that is not solely due to the inhibition of your primary target. This can mask the intended selectivity.

  • Protein-Protein Interactions: Aurora kinases exist in complexes with other proteins in the cell (e.g., Aurora A with TPX2). These interactions can alter the conformation of the kinase and its susceptibility to inhibitors.

To troubleshoot this, it is recommended to use a combination of biochemical and cellular assays, including target engagement assays like the Cellular Thermal Shift Assay (CETSA), to confirm that your compound is binding to the intended target in cells.

Q3: What are the key biomarkers to confirm target engagement of my Aurora kinase inhibitor in cells?

A3: Monitoring the phosphorylation status of downstream substrates is a reliable way to assess target engagement in cells.

  • For Aurora A inhibition: Monitor the autophosphorylation of Aurora A at Threonine 288 (p-AurA T288).

  • For Aurora B inhibition: Monitor the phosphorylation of Histone H3 at Serine 10 (p-H3 S10). This is a well-established and robust biomarker for Aurora B activity.

You can measure these phosphorylation events using techniques like Western blotting or high-content imaging.

Quantitative Data: Inhibitor Potency and Selectivity

The following tables summarize the inhibitory activity of key compounds based on the tetrahydropyrrolo[3,4-c]pyrazole and related pyrazole scaffolds.

Table 1: Biochemical IC50 Values of PHA-739358 (Danusertib)

KinaseIC50 (nM)
Aurora A13
Aurora B79
Aurora C61

Data from Carpinelli et al., 2007.

Table 2: Selectivity Profile of Compound 9d (a 5-phenylacetyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivative)

KinaseIC50 (µM)
Aurora A0.021
Aurora B0.035
CDK2/CycA0.090
IGF-1R0.130
Lck>10

Data from Fancelli et al., 2006.[1]

Experimental Protocols

Here are detailed methodologies for key experiments to assess the potency and selectivity of your tetrahydropyrrolo[3,4-c]pyrazole inhibitors.

Protocol 1: Biochemical Aurora Kinase Inhibition Assay (Luminescence-based)

This protocol is adapted from ADP-Glo™ kinase assay methodologies and is suitable for determining the IC50 values of inhibitors against purified Aurora A and Aurora B kinases.

Materials:

  • Purified recombinant human Aurora A and Aurora B kinases

  • Kinase substrate (e.g., Kemptide for Aurora A, Histone H3 peptide for Aurora B)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test inhibitor (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation:

    • Prepare kinase assay buffer.

    • Prepare a solution of substrate and ATP in the kinase assay buffer. The ATP concentration should be at or near the Km for each kinase.

    • Prepare serial dilutions of your test inhibitor in DMSO. Then, dilute further in kinase assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

    • Dilute Aurora A and Aurora B kinases to their working concentrations in kinase assay buffer.

  • Assay Plate Setup (per well):

    • Add 5 µL of the diluted test inhibitor or vehicle (DMSO in kinase assay buffer) to the appropriate wells.

    • Add 10 µL of the substrate/ATP mixture.

    • Initiate the reaction by adding 10 µL of the diluted kinase solution.

    • For the "no enzyme" control, add 10 µL of kinase assay buffer without the enzyme.

  • Kinase Reaction:

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection (following the ADP-Glo™ protocol):

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the background luminescence (from the "no enzyme" control).

    • Normalize the data to the "vehicle control" (100% activity) and a "no enzyme" or "fully inhibited" control (0% activity).

    • Calculate the IC50 values by fitting the data to a dose-response curve using appropriate software.

Protocol 2: Cellular Target Engagement using Western Blot for Phospho-Histone H3 (Aurora B biomarker)

This protocol allows for the assessment of Aurora B inhibition in a cellular context.

Materials:

  • Human cancer cell line (e.g., HCT116, HeLa)

  • Complete cell culture medium

  • Test inhibitor

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10) and a loading control antibody (e.g., mouse anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with a dose range of your inhibitor or DMSO vehicle for a predetermined time (e.g., 1-2 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for all samples and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-H3 (S10) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

    • Detect the signal using ECL reagent and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for p-H3 (S10) and the loading control.

    • Normalize the p-H3 (S10) signal to the loading control.

    • Determine the concentration of inhibitor required to reduce the p-H3 (S10) signal by 50% (IC50).

Visualizations

Aurora Kinase Signaling Pathways in Mitosis

The following diagram illustrates the distinct roles and key substrates of Aurora A and Aurora B during mitosis.

Aurora_Signaling cluster_Prophase Prophase cluster_Metaphase Metaphase cluster_Anaphase_Telophase Anaphase/Telophase Centrosome Centrosome Maturation & Separation Spindle_Pole Spindle Pole TPX2 TPX2 Aurora_A Aurora A TPX2->Aurora_A activates PLK1 PLK1 Aurora_A->Centrosome Aurora_A->Spindle_Pole Aurora_A->PLK1 activates Kinetochore Kinetochore- Microtubule Attachment SAC Spindle Assembly Checkpoint (SAC) INCENP INCENP Aurora_B Aurora B INCENP->Aurora_B form CPC, activates Survivin Survivin Survivin->Aurora_B form CPC, activates Borealin Borealin Borealin->Aurora_B form CPC, activates Aurora_B->Kinetochore corrects errors Aurora_B->SAC activates Histone_H3 Histone H3 Aurora_B->Histone_H3 phosphorylates (p-H3 S10) Central_Spindle Central Spindle Midbody Midbody Cytokinesis Cytokinesis Aurora_B_late Aurora B Aurora_B_late->Central_Spindle Aurora_B_late->Midbody Aurora_B_late->Cytokinesis Prophase_label Early Mitosis cluster_Prophase cluster_Prophase Metaphase_label Mid Mitosis cluster_Metaphase cluster_Metaphase Anaphase_label Late Mitosis cluster_Anaphase_Telophase cluster_Anaphase_Telophase

Caption: Simplified signaling pathways of Aurora A and Aurora B in different stages of mitosis.

Experimental Workflow for Kinase Inhibitor Selectivity

This diagram outlines a general workflow for characterizing the selectivity of a novel kinase inhibitor.

Workflow Biochemical_Screen Primary Biochemical Screen (e.g., ADP-Glo) Hit_Compound Potent Hit Identified Biochemical_Screen->Hit_Compound Selectivity_Panel Kinase Selectivity Panel (Biochemical) Hit_Compound->Selectivity_Panel SAR Structure-Activity Relationship (SAR) for Selectivity Selectivity_Panel->SAR Cellular_Potency Cellular Potency Assay (e.g., Cell Proliferation) Selectivity_Panel->Cellular_Potency SAR->Selectivity_Panel Iterative Optimization Target_Engagement Cellular Target Engagement (e.g., Western Blot for p-H3, CETSA) Cellular_Potency->Target_Engagement Phenotypic_Assay Phenotypic Assay (e.g., High-Content Imaging for Mitotic Arrest) Target_Engagement->Phenotypic_Assay Lead_Compound Selective Lead Compound Phenotypic_Assay->Lead_Compound

Caption: A general workflow for the development and characterization of selective kinase inhibitors.

References

Technical Support Center: Parallel Synthesis of Tetrahydropyrrolo[3,4-c]pyrazole Libraries

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the parallel synthesis of tetrahydropyrrolo[3,4-c]pyrazole libraries. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for building the tetrahydropyrrolo[3,4-c]pyrazole core for library synthesis?

A1: The most prevalent strategy involves a multi-step sequence, often centered around a 1,3-dipolar cycloaddition reaction.[1][2] A typical approach generates a pyrazole intermediate with functional groups that allow for the subsequent annulation of the pyrrolidine ring. Key reactions include the condensation of hydrazines with dicarbonyl compounds to form the pyrazole core, followed by steps to introduce the necessary components for the cycloaddition.[3][4]

Q2: What are the critical quality control (QC) checkpoints for a tetrahydropyrrolo[3,4-c]pyrazole library?

A2: For any combinatorial library, rigorous QC is essential to ensure the reliability of downstream screening data. Key QC checkpoints should include:

  • Purity Assessment: Typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). A common purity threshold for screening libraries is >85-90%.

  • Identity Confirmation: Mass spectrometry (MS) is used to confirm that the molecular weight of the synthesized compound matches the expected structure.

  • Concentration Verification: For libraries plated in solution (e.g., DMSO), concentration can be verified using techniques like quantitative NMR (qNMR) or by cross-referencing with analytical standards.

  • Stability Assessment: A subset of the library may be re-analyzed after a period of storage to check for degradation.

Q3: What are the main advantages of using a 1,3-dipolar cycloaddition for constructing the bicyclic scaffold?

A3: The 1,3-dipolar cycloaddition is a powerful tool for constructing five-membered heterocyclic rings. Its advantages include:

  • High Convergence: It allows for the rapid assembly of the core structure from relatively simple precursors.

  • Stereochemical Control: The reaction can be stereospecific, allowing for control over the stereochemistry of the resulting product, which is crucial for exploring structure-activity relationships (SAR).

  • Versatility: A wide range of dipoles and dipolarophiles can be used, enabling the introduction of diverse substituents into the library.[2]

Troubleshooting Guide

Problem 1: Low Yields in the Core Formation/Cycloaddition Step

Q: I am experiencing low or inconsistent yields across my library plates during the 1,3-dipolar cycloaddition step. What are the likely causes and solutions?

A: Low yields in parallel cycloaddition reactions can stem from several factors. Below is a systematic guide to troubleshooting this issue.

Possible Causes & Solutions

CauseRecommended Solution
Poor Substrate Reactivity Some building blocks (dipolarophiles or precursors to the 1,3-dipole) may be electronically or sterically hindered. Stratify your library design based on building block reactivity. Consider using more forcing reaction conditions (higher temperature, longer reaction times) for less reactive substrates, but be mindful of potential side reactions.
Incorrect Stoichiometry In a parallel format, small errors in dispensing reagents can lead to significant variations in stoichiometry. Ensure that all liquid handling robotics are properly calibrated. For solid-phase synthesis, ensure that resin loading is consistent.
Catalyst Inefficiency or Incompatibility If using a catalyzed cycloaddition (e.g., copper-catalyzed), the catalyst may be sensitive to air or moisture.[2] Ensure all reactions are performed under an inert atmosphere (e.g., nitrogen or argon). Some functional groups on your building blocks may poison the catalyst. A small test library with diverse functional groups can help identify problematic substituents.
Suboptimal Reaction Conditions Temperature and solvent can significantly impact the efficiency of cycloaddition reactions.[1] Screen a matrix of solvents and temperatures for a representative subset of your library to identify optimal conditions before committing to a full plate synthesis.

A logical workflow for troubleshooting low yields is presented below:

G start Low Yields Observed check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Optimize Reaction Conditions (Temp, Solvent) check_reagents->check_conditions Reagents OK implement_changes Implement Optimized Protocol check_reagents->implement_changes Reagent Issue Resolved check_catalyst Evaluate Catalyst Activity & Compatibility check_conditions->check_catalyst Conditions Optimized check_conditions->implement_changes Conditions Issue Resolved analyze_byproducts Analyze Byproducts by LC-MS check_catalyst->analyze_byproducts Catalyst OK check_catalyst->implement_changes Catalyst Issue Resolved redesign_library Redesign Library with Optimized Substrates analyze_byproducts->redesign_library Side Reactions Identified redesign_library->implement_changes success Yields Improved implement_changes->success G Resin Resin Bead Step1 Step 1: Linker Attachment Wash Resin->Step1:f0 Step2 Step 2: Reagent A Wash Step1:f1->Step2:f0 Step3 Step 3: Reagent B Wash Step2:f1->Step3:f0 Step4 Step 4: Cleavage Collect Product Step3:f1->Step4:f0 Product Pure Product Step4:f1->Product

References

Validation & Comparative

Validation of Tetrahydropyrrolo[3,4-c]pyrazole as a CDK2 Inhibitor Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the tetrahydropyrrolo[3,4-c]pyrazole scaffold as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2) against other notable inhibitor scaffolds. The validation is supported by a compilation of experimental data and detailed protocols for key assays, offering a comprehensive resource for researchers in oncology and drug discovery.

Introduction to CDK2 Inhibition

Cyclin-dependent kinase 2 (CDK2) is a serine/threonine protein kinase that plays a pivotal role in cell cycle regulation, particularly during the G1/S phase transition.[1] Dysregulation of CDK2 activity is a common hallmark of various cancers, making it a prime therapeutic target.[2] The development of small molecule inhibitors that can selectively target CDK2 is a significant area of cancer research. An effective CDK2 inhibitor can halt the proliferation of cancer cells by inducing cell cycle arrest.[3] The tetrahydropyrrolo[3,4-c]pyrazole scaffold has emerged as a promising chemical starting point for the development of potent and selective CDK2 inhibitors.[4][5]

Comparative Analysis of CDK2 Inhibitor Scaffolds

The efficacy of a CDK2 inhibitor is primarily determined by its potency (IC50), selectivity against other kinases, and its effect on cancer cell proliferation. This section compares the tetrahydropyrrolo[3,4-c]pyrazole scaffold with other well-established and novel CDK2 inhibitor scaffolds.

Data Presentation
Inhibitor ScaffoldRepresentative Compound(s)CDK2 IC50Cellular Potency (e.g., GI50)Notes
Tetrahydropyrrolo[3,4-c]pyrazole 3-Amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivativesNanomolar activity reported[4]Efficiently inhibit CDK2-mediated tumor cell proliferation[4]A versatile scaffold amenable to rapid parallel expansion for structure-activity relationship (SAR) studies.[4]
Pyrazole-based Compound 9 (unnamed)0.96 µM[6]Mean Growth Inhibition (GI) of 65.90% across NCI-60 cell lines[6]Demonstrates potent CDK2 inhibition and significant anticancer activity with favorable drug-like properties.[6][7]
3-Hydrazonoindolin-2-one HI 5Not explicitly stated, but inhibits CDK2/cyclin A2 activityPromising antiproliferative activity against human breast (MCF-7) and resistant ovarian (NCI-ADR) cell lines[8][9]Induces cell cycle arrest at G2/M and promotes apoptosis in MCF-7 cells.[8][9]
Pan-CDK Inhibitors (for comparison) Roscovitine700 nM[10]Induces growth arrest in G1 and accumulation in G2[8]A pan-CDK inhibitor with activity against CDK1, CDK2, and CDK5.[10]
Milciclib45 nM[8][10]Not specified in the provided resultsPotent CDK2 inhibitor with activity against other CDKs.[10]

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the validation process. The following diagrams illustrate the CDK2 signaling pathway and the general workflows for key validation assays.

CDK2 Signaling Pathway in G1/S Phase Transition

Caption: CDK2 signaling pathway and the point of inhibition by the tetrahydropyrrolo[3,4-c]pyrazole scaffold.

Experimental Workflow for CDK2 Inhibitor Validation

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-based Assays Kinase_Assay In vitro Kinase Assay (e.g., ADP-Glo) Determine_IC50 Determine IC50 Value Kinase_Assay->Determine_IC50 Treat_Cells Treat with Inhibitor Determine_IC50->Treat_Cells Inform Dosing Cell_Culture Cancer Cell Line Culture Cell_Culture->Treat_Cells Proliferation_Assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Treat_Cells->Proliferation_Assay Western_Blot Western Blot Analysis (p-Rb, CDK2, etc.) Treat_Cells->Western_Blot Cell_Cycle_Analysis Flow Cytometry for Cell Cycle Analysis Treat_Cells->Cell_Cycle_Analysis

Caption: General experimental workflow for the validation of a CDK2 inhibitor scaffold.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following are summarized protocols for key assays used in the characterization of CDK2 inhibitors.

In Vitro CDK2 Kinase Assay (Luminescence-based, e.g., ADP-Glo™)

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

  • Reagent Preparation : Prepare the kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA), CDK2/Cyclin A2 or E1 enzyme, substrate (e.g., Histone H1), and ATP.[11][12]

  • Inhibitor Preparation : Create a serial dilution of the test compound (e.g., tetrahydropyrrolo[3,4-c]pyrazole derivative) in the appropriate solvent (e.g., DMSO).[13]

  • Kinase Reaction : In a 96-well or 384-well plate, combine the CDK2 enzyme, substrate, and serially diluted inhibitor. Initiate the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 15-60 minutes).[12][13]

  • Signal Generation :

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.[13]

  • Data Acquisition and Analysis : Measure luminescence using a plate reader.[14] Normalize the data to controls (no inhibitor for 100% activity, a known potent inhibitor for 0% activity) and plot against the inhibitor concentration to determine the IC50 value using a four-parameter logistic fit.[13]

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

These assays measure cell viability and proliferation to determine the cytotoxic or cytostatic effects of the inhibitor.

  • Cell Seeding : Plate cancer cells (e.g., OVCAR-3, HCT116) in a 96-well plate and allow them to adhere overnight.[10][15]

  • Compound Treatment : Treat the cells with a range of concentrations of the CDK2 inhibitor for a specified duration (e.g., 48-72 hours).[16]

  • MTT Assay :

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[15]

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).[15]

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).[15]

  • CellTiter-Glo® Assay :

    • Add CellTiter-Glo® reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

    • Measure the luminescence.[17]

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).[14]

Western Blot Analysis for Downstream Target Modulation

Western blotting is used to detect changes in the expression and phosphorylation status of proteins in the CDK2 signaling pathway.

  • Cell Treatment and Lysis : Treat cells with the CDK2 inhibitor at desired concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay.[18]

  • SDS-PAGE and Protein Transfer : Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[19][20]

  • Immunoblotting :

    • Block the membrane with 5% non-fat dry milk or BSA in TBST.[19]

    • Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Rb (Ser807/811), total Rb, CDK2, p21, and a loading control like GAPDH or β-actin) overnight at 4°C.[19]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[19]

  • Detection and Analysis : Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.[19]

Conclusion

The tetrahydropyrrolo[3,4-c]pyrazole scaffold represents a validated and promising starting point for the development of novel CDK2 inhibitors. Published data indicates that derivatives of this scaffold can achieve nanomolar potency and effectively inhibit cancer cell proliferation.[4] Its chemical tractability allows for extensive medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties.[5] The experimental protocols detailed in this guide provide a robust framework for researchers to further validate and characterize new inhibitors based on this and other scaffolds, ultimately contributing to the development of next-generation cancer therapeutics.

References

A Comparative Analysis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and Pyrazolo[3,4-b]pyridines as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the synthetic strategies, biological activities, and physicochemical properties of two prominent heterocyclic scaffolds in drug discovery.

In the landscape of modern medicinal chemistry, the development of small molecule kinase inhibitors remains a cornerstone of targeted cancer therapy. Among the myriad of heterocyclic scaffolds explored, 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines have emerged as privileged structures, demonstrating potent inhibitory activity against a range of therapeutically relevant kinases. This guide provides a comparative study of these two scaffolds, offering insights into their synthesis, biological performance supported by experimental data, and key physicochemical characteristics relevant to drug development professionals.

Chemical Synthesis: Convergent Strategies to Core Scaffolds

The synthetic accessibility of a chemical scaffold is a critical factor in drug discovery, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies. Both 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines are accessible through multi-step synthetic sequences, often culminating in a key cyclization step to form the bicyclic core.

1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles are frequently synthesized via a convergent approach that involves the construction of a suitably substituted pyrazole precursor followed by the annulation of the pyrrolidine ring. A common strategy involves the reaction of a 3-aminopyrazole with a protected 3,4-dihalopyrrolidine derivative. Subsequent functionalization at various positions allows for the exploration of the chemical space around the core.[1][2]

Pyrazolo[3,4-b]pyridines can be assembled through several well-established synthetic routes. One prevalent method is the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.[3][4] Alternatively, multicomponent reactions involving an aminopyrazole, an aldehyde, and an active methylene compound provide a more convergent and efficient route to highly substituted pyrazolo[3,4-b]pyridines.[3]

Comparative Biological Activity: Potent Inhibition of Key Oncogenic Kinases

Both scaffolds have been extensively investigated as inhibitors of various protein kinases implicated in cancer progression. While there is some overlap in their target profiles, they are often associated with distinct kinase families.

1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles as Aurora and Cyclin-Dependent Kinase Inhibitors:

This class of compounds has shown particular promise as inhibitors of Aurora kinases and Cyclin-Dependent Kinases (CDKs), key regulators of the cell cycle. Notably, compounds such as PHA-739358 and PHA-680632 have demonstrated potent, nanomolar inhibition of these kinases.[5][6] The tetrahydropyrrolopyrazole core provides a rigid scaffold that can be appropriately substituted to achieve high affinity and selectivity for the ATP-binding pocket of these enzymes.

Pyrazolo[3,4-b]pyridines as TRK and FGFR Inhibitors:

The pyrazolo[3,4-b]pyridine scaffold has been successfully employed in the development of potent inhibitors of Tropomyosin receptor kinases (TRKs) and Fibroblast growth factor receptors (FGFRs).[7][8] These receptor tyrosine kinases are often dysregulated in various cancers through gene fusions or amplifications. Several pyrazolo[3,4-b]pyridine-based compounds have entered clinical trials, highlighting the therapeutic potential of this scaffold.

A direct comparative study has also been conducted, synthesizing and evaluating both 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines as inhibitors of Aurora-A kinase.[1] This study provides valuable insights into the subtle differences in how these two scaffolds interact with the same kinase target.

Quantitative Comparison of Kinase Inhibitory Activity

The following table summarizes the in vitro kinase inhibitory activities of representative compounds from each class against their primary targets.

Compound ClassRepresentative CompoundTarget KinaseIC50 (nM)Reference
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazolePHA-739358Aurora A13[5]
Aurora B79[5]
Aurora C61[5]
PHA-680632Aurora A27[6]
Aurora B135[6]
Aurora C120[6]
Pyrazolo[3,4-b]pyridineCompound C03TRKA56[7][8]
Compound 15yTBK10.2[9]

Physicochemical Properties: A Key Determinant of Drug-likeness

The physicochemical properties of a compound, such as solubility and lipophilicity (logP), are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its success as a drug candidate.

Compound ClassRepresentative CompoundMolecular WeightcLogPAqueous SolubilityReference
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazolePHA-680632501.59-DMSO: ≥ 30 mg/mL[6][10]
Pyrazolo[3,4-b]pyridineCompound C03--Good plasma stability[7][8]

Data for specific physicochemical properties of these compounds is limited in the public domain. The provided information is based on available data.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the experimental approaches used to characterize these inhibitors, the following diagrams illustrate key signaling pathways and a general experimental workflow.

Aurora_Kinase_Signaling_Pathway cluster_G2 G2 Phase cluster_M Mitosis Plk1 Plk1 Cdk1_CyclinB Cdk1/Cyclin B Plk1->Cdk1_CyclinB activates Mitosis_Entry Mitosis_Entry Cdk1_CyclinB->Mitosis_Entry triggers Centrosome_Maturation Centrosome Maturation Spindle_Assembly Spindle Assembly Chromosome_Segregation Chromosome Segregation AuroraA Aurora A AuroraA->Plk1 activates AuroraA->Centrosome_Maturation AuroraA->Spindle_Assembly AuroraB Aurora B AuroraB->Chromosome_Segregation Tetrahydropyrrolopyrazole 1,4,5,6-Tetrahydropyrrolo [3,4-c]pyrazoles Tetrahydropyrrolopyrazole->AuroraA Tetrahydropyrrolopyrazole->AuroraB

Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis.

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK_Receptor TRK Receptor RAS RAS TRK_Receptor->RAS PI3K PI3K TRK_Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Neurotrophin Neurotrophin Neurotrophin->TRK_Receptor binds Pyrazolopyridine Pyrazolo[3,4-b]pyridines Pyrazolopyridine->TRK_Receptor

Caption: Simplified TRK Receptor Signaling Pathway.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_adme ADME & In vivo Studies Synthesis Synthesis of Analogs Purification Purification & QC Synthesis->Purification Kinase_Assay In vitro Kinase Assay (IC50 determination) Purification->Kinase_Assay Proliferation_Assay Cell Proliferation Assay (e.g., MTT, MTS) Kinase_Assay->Proliferation_Assay Target_Engagement Target Engagement Assay (e.g., Western Blot) Proliferation_Assay->Target_Engagement ADME_Tox ADME/Tox Profiling Target_Engagement->ADME_Tox In_Vivo In vivo Efficacy Studies ADME_Tox->In_Vivo

Caption: General Experimental Workflow for Kinase Inhibitor Discovery.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol provides a general framework for determining the IC50 values of inhibitors against a target kinase using a luminescence-based ADP detection assay.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • In a 384-well plate, add 2.5 µL of the diluted inhibitor or vehicle control (DMSO).

  • Add 2.5 µL of the kinase solution to each well.

  • Initiate the kinase reaction by adding 5 µL of a pre-mixed solution of the substrate and ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves a two-step addition of reagents to deplete unused ATP and then convert ADP to ATP, which is used to generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11][12]

Cell Proliferation Assay (MTT-based)

This protocol describes a colorimetric assay to assess the effect of inhibitors on cancer cell proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate overnight at room temperature in the dark.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (growth inhibition 50) value.[13][14][15][16]

Conclusion

Both 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines represent highly versatile and potent scaffolds for the development of kinase inhibitors. The tetrahydropyrrolopyrazole core has been particularly successful in targeting cell cycle kinases like Aurora and CDKs, while the pyrazolo[3,4-b]pyridine scaffold has yielded numerous potent inhibitors of receptor tyrosine kinases such as TRKs and FGFRs. The choice of scaffold for a drug discovery program will depend on the specific kinase target and the desired pharmacological profile. The synthetic tractability and the rich SAR data available for both classes of compounds make them attractive starting points for the design of novel and effective targeted therapies for cancer and other diseases. Further exploration of these scaffolds, particularly in direct comparative studies, will undoubtedly continue to yield valuable insights for the drug development community.

References

A Comparative Analysis of Tetrahydropyrrolo[3,4-c]pyrazole and Other Pyrazole Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the efficacy, mechanisms of action, and experimental foundations of two promising classes of pyrazole-based anticancer compounds.

In the landscape of modern oncology, the quest for potent and selective therapeutic agents is paramount. Among the myriad of heterocyclic compounds investigated, pyrazole derivatives have emerged as a particularly fruitful area of research, demonstrating significant potential in targeting various hallmarks of cancer. This guide provides a comparative analysis of two noteworthy classes within this family: the fused-ring system of tetrahydropyrrolo[3,4-c]pyrazoles and other prominent pyrazole derivatives. This report is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their relative efficacies, supported by experimental data, detailed protocols, and visual representations of their molecular interactions.

At a Glance: Comparative Efficacy

To facilitate a clear comparison, the following tables summarize the in vitro activities of selected tetrahydropyrrolo[3,4-c]pyrazole derivatives and other pyrazole compounds against various cancer cell lines and protein kinases. The data, presented as IC50 values (the concentration required to inhibit 50% of a biological process), has been collated from multiple independent studies.

Table 1: Anticancer Activity of Tetrahydropyrrolo[3,4-c]pyrazole Derivatives

CompoundTarget/Cell LineIC50 (µM)Reference CompoundIC50 (µM) of Ref.
11a HCT-1160.05(R)-roscovitine1.4
A5490.11(R)-roscovitine2.2
NCI-H4600.07(R)-roscovitine1.8
MCF-70.16(R)-roscovitine1.9
K5620.04(R)-roscovitine1.1
U9370.03(R)-roscovitine0.85
9d HCT-1160.038--
A27800.045--
U9370.019--

Data sourced from multiple studies, direct comparison should be made with caution.[1][2]

Table 2: Anticancer Activity of Other Pyrazole Derivatives

Compound ClassCompoundTarget/Cell LineIC50 (µM)Reference CompoundIC50 (µM) of Ref.
Pyrazole-based6h HT-292.36Doxorubicin-
MCF-76.59Doxorubicin-
6h VEGFR-21.89--
Fused Pyrazole3 EGFR0.06Erlotinib0.13
9 VEGFR-20.22Sorafenib-
1, 2, 4, 8, 11, 12, 15 HEPG20.31-0.71Erlotinib10.6
Pyrazolopyridine4 CDK2/cyclin A20.24Roscovitine0.39
Pyrazole-benzoxazine22 EGFR0.61Erlotinib-
23 EGFR0.51Erlotinib-

Data sourced from multiple studies, direct comparison should be made with caution.[3][4][5][6]

Diving Deeper: Mechanism of Action and Signaling Pathways

The anticancer effects of these pyrazole derivatives are intrinsically linked to their ability to inhibit key signaling pathways that regulate cell proliferation, survival, and angiogenesis.

Tetrahydropyrrolo[3,4-c]pyrazoles as Kinase Inhibitors:

This class of compounds has shown significant promise as potent inhibitors of Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.[1][2][7] These kinases are crucial regulators of the cell cycle, and their dysregulation is a common feature of many cancers. By blocking the activity of these enzymes, tetrahydropyrrolo[3,4-c]pyrazoles can induce cell cycle arrest and apoptosis in cancer cells. For instance, compound 11a was found to be a potent inhibitor of CDK5 and GSK3β.[1]

CDK_Inhibition_Pathway cluster_cell_cycle Cell Cycle Progression G1 G1 S S G1->S G2 G2 S->G2 M M G2->M CDK CDK/Cyclin Complex Proliferation Cell Proliferation CDK->Proliferation Phosphorylation of - Rb protein - Other substrates Tetrahydropyrrolo_pyrazole Tetrahydropyrrolo[3,4-c]pyrazole (e.g., Compound 11a) Tetrahydropyrrolo_pyrazole->CDK Inhibition

Figure 1: Simplified pathway of CDK inhibition by tetrahydropyrrolo[3,4-c]pyrazoles.

Diverse Mechanisms of Other Pyrazole Derivatives:

The broader class of pyrazole derivatives exhibits a wider range of mechanisms, targeting key pathways in cancer progression, including angiogenesis and growth factor signaling. Many have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[3][4][6] Inhibition of VEGFR blocks the formation of new blood vessels, which are essential for tumor growth and metastasis. EGFR inhibition, on the other hand, disrupts signaling pathways that promote cell proliferation and survival.

Angiogenesis_Inhibition_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding Angiogenesis Angiogenesis VEGFR->Angiogenesis Activation of - PLCγ - PI3K/Akt - Ras/MAPK Pyrazole_Derivative Other Pyrazole Derivatives Pyrazole_Derivative->VEGFR Inhibition

Figure 2: Overview of VEGFR signaling inhibition by pyrazole derivatives.

Experimental Corner: Protocols and Methodologies

The quantitative data presented in this guide are primarily derived from two key in vitro assays: the MTT assay for assessing cell proliferation and kinase inhibition assays to determine enzymatic activity.

1. Cell Proliferation (MTT) Assay:

This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., tetrahydropyrrolo[3,4-c]pyrazoles or other pyrazole derivatives) for a specified period (typically 48-72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. A solubilizing agent (e.g., DMSO or isopropanol) is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[8]

MTT_Assay_Workflow Start Start Seed_Cells Seed cancer cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with pyrazole derivatives (varying concentrations) Seed_Cells->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilizing agent (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance with plate reader Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Figure 3: Workflow for a typical MTT cell proliferation assay.

2. In Vitro Kinase Inhibition Assay:

These assays measure the ability of a compound to inhibit the activity of a specific protein kinase.

  • Assay Principle: The assay typically measures the transfer of a phosphate group from ATP to a substrate by the kinase. The amount of phosphorylation is then quantified.

  • Reagents: The assay mixture includes the purified kinase enzyme, a specific substrate (peptide or protein), ATP (often radiolabeled or with a modified tag for detection), and the test compound at various concentrations.

  • Incubation: The reaction is initiated by adding the kinase and incubated at a specific temperature for a set time.

  • Detection: The level of substrate phosphorylation is measured. This can be done through various methods, such as:

    • Radiometric assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of radioactivity into the substrate.

    • Fluorescence-based assays: Using fluorescently labeled antibodies that recognize the phosphorylated substrate.

    • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.

  • IC50 Determination: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined from the resulting dose-response curve.

Concluding Remarks

Both tetrahydropyrrolo[3,4-c]pyrazoles and the broader class of pyrazole derivatives represent highly promising scaffolds for the development of novel anticancer agents. Tetrahydropyrrolo[3,4-c]pyrazoles have demonstrated remarkable potency as inhibitors of cell cycle kinases like CDKs and Aurora kinases. Other pyrazole derivatives have shown a wider therapeutic window, targeting a diverse range of kinases involved in critical cancer pathways such as angiogenesis and cell growth signaling.

The choice of which scaffold to pursue for further drug development will ultimately depend on the specific cancer type and the desired molecular target. The data and methodologies presented in this guide provide a foundational understanding for researchers to make informed decisions in the ongoing effort to combat cancer. It is important to note that while in vitro data is crucial, further in vivo studies are necessary to fully elucidate the therapeutic potential of these compounds.

References

Comparative Cross-Reactivity Profiling of Tetrahydropyrrolo[3,4-c]pyrazole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyrrolo[3,4-c]pyrazole scaffold has emerged as a versatile core structure for the development of potent kinase inhibitors targeting key regulators of cell division and signaling pathways implicated in cancer. This guide provides a comparative analysis of the cross-reactivity profiles of notable inhibitors from this class, supported by experimental data, to aid in the selection of appropriate tool compounds and to inform the design of next-generation selective therapeutics.

Data Presentation: Kinase Inhibition Profiles

The following tables summarize the in vitro inhibitory activities (IC50) of key tetrahydropyrrolo[3,4-c]pyrazole derivatives against a panel of kinases. This data is crucial for understanding the selectivity and potential off-target effects of these compounds.

Table 1: Cross-Reactivity Profile of PHA-739358 (Danusertib)

PHA-739358 is a well-characterized inhibitor from this class that has been evaluated in clinical trials. Its inhibitory activity against a panel of kinases reveals a primary targeting of Aurora kinases with significant cross-reactivity against several receptor tyrosine kinases.[1][2]

Kinase TargetIC50 (nM)
Aurora A13
Aurora B79
Aurora C61
Abl25
TrkA31
RET31
FGFR147

Table 2: Qualitative Selectivity of Other Notable Tetrahydropyrrolo[3,4-c]pyrazole Inhibitors

While comprehensive quantitative data for all analogs is not publicly available, studies on other derivatives highlight their potential for varied selectivity profiles.

Compound IDPrimary Target(s)Notable Off-Target(s)Reference
9d Aurora kinasesPotent against other un-disclosed anticancer kinase targets in the low nanomolar range.[3][4]
19m TRK family kinasesRelatively strong inhibitory activity on ALK.[5]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the cross-reactivity profiling of kinase inhibitors.

Biochemical Kinase Assays (General Protocol)

Biochemical assays are fundamental for determining the direct inhibitory effect of a compound on purified kinase enzymes. Two common and robust methods are the ADP-Glo™ Kinase Assay and the LanthaScreen™ Eu Kinase Binding Assay.

1. ADP-Glo™ Kinase Assay

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

  • Materials:

    • Kinase of interest

    • Kinase-specific substrate

    • ATP

    • Test compound (e.g., tetrahydropyrrolo[3,4-c]pyrazole inhibitor)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • White multi-well assay plates (e.g., 384-well)

  • Procedure:

    • Kinase Reaction: A reaction mixture is prepared containing the kinase, its substrate, and ATP in a suitable reaction buffer.

    • Compound Addition: The test inhibitor is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

    • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

    • Termination and ATP Depletion: ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete any unconsumed ATP. This is followed by a 40-minute incubation at room temperature.

    • ADP to ATP Conversion and Detection: Kinase Detection Reagent is added, which converts the generated ADP back to ATP and provides the necessary components (luciferase/luciferin) for a luminescent signal. The plate is incubated for 30-60 minutes at room temperature.

    • Luminescence Measurement: The luminescence is measured using a plate-reading luminometer. The signal is inversely proportional to the kinase inhibition.

    • Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assays

Cell-based assays are crucial for evaluating the activity of inhibitors in a more physiologically relevant context.

1. Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the number of viable cells in a culture after treatment with a test compound.

  • Materials:

    • Cancer cell line of interest

    • Cell culture medium and supplements

    • Test compound

    • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

    • Clear or opaque-walled multi-well plates

  • Procedure:

    • Cell Seeding: Cells are seeded into multi-well plates at a predetermined density and allowed to adhere overnight.

    • Compound Treatment: The cells are treated with serial dilutions of the tetrahydropyrrolo[3,4-c]pyrazole inhibitor. Control wells with vehicle (e.g., DMSO) are included.

    • Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

    • Viability Measurement:

      • MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells. The crystals are then solubilized, and the absorbance is measured.

      • CellTiter-Glo® Assay: The CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.

    • Data Analysis: The results are used to determine the concentration of the inhibitor that causes a 50% reduction in cell viability (GI50 or IC50).

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the signaling pathways primarily targeted by the discussed tetrahydropyrrolo[3,4-c]pyrazole kinase inhibitors.

TRK_Signaling_Pathway Neurotrophins Neurotrophins (e.g., NGF, BDNF) TRK_Receptor TRK Receptor Neurotrophins->TRK_Receptor Binds and activates RAS RAS TRK_Receptor->RAS PI3K PI3K TRK_Receptor->PI3K PLCg PLCγ TRK_Receptor->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation IP3_DAG IP3 / DAG PLCg->IP3_DAG Differentiation Neuronal Differentiation IP3_DAG->Differentiation Inhibitor Tetrahydropyrrolo[3,4-c]pyrazole TRK Inhibitor (e.g., 19m) Inhibitor->TRK_Receptor Inhibits

Caption: TRK Signaling Pathway and Inhibition.

Aurora_Kinase_Signaling_Pathway G2_Phase G2 Phase Aurora_A Aurora A G2_Phase->Aurora_A Activation Aurora_B Aurora B G2_Phase->Aurora_B Activation Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis Mitosis Mitotic Progression Centrosome_Maturation->Mitosis Spindle_Assembly->Mitosis Chromosome_Segregation->Mitosis Cytokinesis->Mitosis Inhibitor Tetrahydropyrrolo[3,4-c]pyrazole Aurora Kinase Inhibitor (e.g., PHA-739358, 9d) Inhibitor->Aurora_A Inhibits Inhibitor->Aurora_B Inhibits

Caption: Aurora Kinase Signaling in Mitosis and Inhibition.

Experimental Workflow

The following diagram outlines a general workflow for the cross-reactivity profiling of kinase inhibitors.

Kinase_Inhibitor_Profiling_Workflow Start Start: Synthesized Inhibitor Primary_Assay Primary Target Biochemical Assay Start->Primary_Assay Selectivity_Screen Broad Kinase Panel Selectivity Screen (e.g., at 1µM) Primary_Assay->Selectivity_Screen Potent inhibitors IC50_Determination IC50 Determination for Hits Selectivity_Screen->IC50_Determination Identified hits Cellular_Assays Cellular Assays (Proliferation, Target Phosphorylation) IC50_Determination->Cellular_Assays Data_Analysis Data Analysis & Comparison Cellular_Assays->Data_Analysis

References

In Vitro vs. In Vivo Correlation: A Comparative Guide for Tetrahydropyrrolo[3,4-c]pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro and in vivo experimental data for tetrahydropyrrolo[3,4-c]pyrazole compounds, a class of molecules showing significant therapeutic potential through the inhibition of N-type calcium channels (CaV2.2) and Tropomyosin receptor kinases (TRKs). Understanding the correlation between in vitro activity and in vivo efficacy is paramount for the successful clinical translation of these promising compounds. This guide outlines the key experimental protocols, presents available quantitative data in a comparative format, and explores the in vitro-in vivo correlation (IVIVC) for these two distinct biological targets.

Targeting N-type Calcium Channels (CaV2.2) for Pain Management

A novel series of substituted tetrahydropyrrolo[3,4-c]pyrazoles has been investigated as potent blockers of the N-type calcium channel (CaV2.2), a well-established target for the treatment of chronic pain.[1]

In Vitro Assessment of CaV2.2 Inhibition

The primary in vitro method to assess the potency of compounds on CaV2.2 channels is the patch-clamp electrophysiology assay .

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human CaV2.2 channel are cultured in appropriate media.

  • Cell Preparation: Cells are plated on glass coverslips for recording.

  • Recording Configuration: A whole-cell patch-clamp configuration is established using a glass micropipette to form a high-resistance seal with the cell membrane.

  • Solutions:

    • External Solution (in mM): 140 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH). Barium (Ba²⁺) is used as the charge carrier to enhance the signal and block potassium channels.

    • Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH). Cesium (Cs⁺) is used to block potassium channels from the inside.

  • Voltage Protocol: From a holding potential of -80 mV, a depolarizing step to +20 mV for 25 ms is applied to elicit CaV2.2 channel currents.

  • Compound Application: The test compound is perfused at increasing concentrations to determine the concentration-dependent inhibition of the Ba²⁺ current.

  • Data Analysis: The peak current amplitudes are measured, and the concentration-response data are fitted to a logistic equation to determine the IC₅₀ value, representing the concentration at which the compound inhibits 50% of the channel activity.

In Vivo Evaluation of Analgesic Efficacy

The in vivo analgesic effects of tetrahydropyrrolo[3,4-c]pyrazole compounds targeting CaV2.2 are typically evaluated in rodent models of neuropathic pain.

  • Animal Model: Adult male Sprague-Dawley rats are used.

  • Surgical Procedure: Under anesthesia, the sciatic nerve of one hind paw is loosely ligated with chromic gut sutures at four locations.

  • Behavioral Testing: Mechanical allodynia (pain response to a non-painful stimulus) is assessed using von Frey filaments. The paw withdrawal threshold (PWT) is determined before and after surgery.

  • Compound Administration: The test compound is administered orally (p.o.) or intraperitoneally (i.p.).

  • Efficacy Measurement: The PWT is measured at various time points after compound administration to determine the reversal of mechanical allodynia.

  • Data Analysis: The dose required to produce a 50% reversal of the nerve injury-induced decrease in PWT (ED₅₀) is calculated.

In Vitro vs. In Vivo Correlation for CaV2.2 Inhibitors

A direct, quantitative IVIVC for a specific tetrahydropyrrolo[3,4-c]pyrazole compound targeting CaV2.2 is not extensively detailed in the public literature. However, a general correlation can be inferred. A lower in vitro IC₅₀ value in the patch-clamp assay is expected to correlate with a lower in vivo ED₅₀ in pain models, indicating higher potency. The relationship is influenced by the compound's pharmacokinetic properties, such as oral bioavailability, brain penetration, and metabolic stability. For instance, a compound with a potent in vitro IC₅₀ may show poor in vivo efficacy if it has low bioavailability or is rapidly metabolized.

Table 1: Comparison of In Vitro and In Vivo Data for a Representative Tetrahydropyrrolo[3,4-c]pyrazole CaV2.2 Inhibitor

ParameterAssayValue
In Vitro Potency (IC₅₀) Whole-Cell Patch Clamp (human CaV2.2)[Data not publicly available for a specific compound]
In Vivo Efficacy (ED₅₀) Rat Chronic Constriction Injury Model[Data not publicly available for a specific compound]

Targeting Tropomyosin Receptor Kinases (TRKs) for Cancer Therapy

Another series of tetrahydropyrrolo[3,4-c]pyrazole derivatives has been identified as potent inhibitors of Tropomyosin receptor kinases (TRKs), which are oncogenic drivers in a variety of cancers.

In Vitro Assessment of TRK Inhibition

The inhibitory activity of these compounds against TRK kinases is determined using enzymatic and cell-based assays.

  • Reagents: Recombinant human TRKA, TRKB, or TRKC enzyme, a suitable substrate (e.g., Poly (Glu, Tyr) 4:1), ATP, and the test compound.

  • Assay Procedure:

    • The test compound is serially diluted.

    • The TRK enzyme, substrate, and test compound are incubated together.

    • The kinase reaction is initiated by the addition of ATP.

    • After a set incubation period, the amount of ADP produced, which is directly proportional to kinase activity, is measured using a luminescence-based detection reagent.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

  • Cell Lines: TRK-dependent cancer cell lines (e.g., KM-12, which harbors an NTRK fusion) and TRK-independent cell lines (as a control for off-target cytotoxicity) are used.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and treated with various concentrations of the test compound.

    • After a 72-hour incubation period, cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

  • Data Analysis: The concentration of the compound that inhibits cell growth by 50% (GI₅₀) is calculated.

In Vivo Evaluation of Antitumor Efficacy

The in vivo antitumor activity of TRK-inhibiting tetrahydropyrrolo[3,4-c]pyrazoles is evaluated in xenograft models using immunodeficient mice.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Implantation: TRK-fusion positive human cancer cells (e.g., KM-12) are subcutaneously injected into the flank of the mice.

  • Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compound is administered orally once or twice daily.

  • Efficacy Measurement: Tumor volume and body weight are measured regularly. The tumor growth inhibition (TGI) is calculated at the end of the study.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Blood samples can be collected to determine the pharmacokinetic profile of the compound. Tumor tissue can also be analyzed to assess the inhibition of TRK signaling pathways (e.g., by measuring the phosphorylation of TRK and its downstream effectors).

In Vitro vs. In Vivo Correlation for TRK Inhibitors

For TRK inhibitors, a good correlation is often observed between in vitro enzymatic potency (IC₅₀), cellular activity (GI₅₀), and in vivo antitumor efficacy. A compound with low nanomolar IC₅₀ and GI₅₀ values is expected to demonstrate significant tumor growth inhibition in xenograft models at well-tolerated doses. The IVIVC is further strengthened by establishing a clear relationship between the drug concentration in the tumor tissue and the inhibition of the target (PK/PD relationship).

Table 2: Comparison of In Vitro and In Vivo Data for a Representative Tetrahydropyrrolo[3,4-c]pyrazole TRK Inhibitor

ParameterAssay/ModelValueReference
In Vitro Potency (IC₅₀) TRKA Kinase Assay30 nM[2]
Cellular Activity (GI₅₀) KM-12 Cell Proliferation[Data not publicly available for a specific compound]
In Vivo Efficacy Xenograft Model (e.g., KM-12)[Data not publicly available for a specific compound]
Pharmacokinetics (Rat) Oral AdministrationGood AUC, low clearance[3]

Visualizing the Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment In Vitro Assay In Vitro Assay Potency (IC50) Potency (IC50) In Vitro Assay->Potency (IC50) Determines Pharmacokinetics Pharmacokinetics In Vitro Assay->Pharmacokinetics Informs Efficacy (ED50/TGI) Efficacy (ED50/TGI) Potency (IC50)->Efficacy (ED50/TGI) Correlates with In Vivo Model In Vivo Model In Vivo Model->Efficacy (ED50/TGI) Measures Pharmacokinetics->Efficacy (ED50/TGI) Influences

Caption: Conceptual workflow for establishing in vitro-in vivo correlation.

G cluster_0 N-type Calcium Channel (CaV2.2) Pathway Nociceptive Stimulus Nociceptive Stimulus CaV2.2 Activation CaV2.2 Activation Nociceptive Stimulus->CaV2.2 Activation Calcium Influx Calcium Influx CaV2.2 Activation->Calcium Influx Neurotransmitter Release Neurotransmitter Release Calcium Influx->Neurotransmitter Release Pain Signal Transmission Pain Signal Transmission Neurotransmitter Release->Pain Signal Transmission Tetrahydropyrrolo[3,4-c]pyrazole Tetrahydropyrrolo[3,4-c]pyrazole Tetrahydropyrrolo[3,4-c]pyrazole->CaV2.2 Activation Inhibits

Caption: Simplified signaling pathway of N-type calcium channels in pain transmission.

G cluster_1 TRK Signaling Pathway in Cancer NTRK Gene Fusion NTRK Gene Fusion Constitutive TRK Activation Constitutive TRK Activation NTRK Gene Fusion->Constitutive TRK Activation Downstream Signaling\n(e.g., MAPK, PI3K/AKT) Downstream Signaling (e.g., MAPK, PI3K/AKT) Constitutive TRK Activation->Downstream Signaling\n(e.g., MAPK, PI3K/AKT) Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling\n(e.g., MAPK, PI3K/AKT)->Cell Proliferation & Survival Tumor Growth Tumor Growth Cell Proliferation & Survival->Tumor Growth Tetrahydropyrrolo[3,4-c]pyrazole Tetrahydropyrrolo[3,4-c]pyrazole Tetrahydropyrrolo[3,4-c]pyrazole->Constitutive TRK Activation Inhibits

Caption: Simplified TRK signaling pathway in cancers with NTRK gene fusions.

Conclusion

The tetrahydropyrrolo[3,4-c]pyrazole scaffold represents a versatile platform for the development of potent and selective inhibitors of both N-type calcium channels and TRK kinases. A thorough understanding of the in vitro-in vivo correlation is crucial for optimizing lead compounds and increasing the probability of clinical success. This guide provides a foundational framework for comparing in vitro and in vivo data for this promising class of molecules. Further dedicated IVIVC studies are warranted to establish robust predictive models that can accelerate the development of novel therapeutics for pain and cancer.

References

Unveiling the Binding Mechanisms of Tetrahydropyrrolo[3,4-c]pyrazole Derivatives with Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

The tetrahydropyrrolo[3,4-c]pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent inhibitory activity against a range of therapeutically relevant protein targets. This guide provides a comprehensive comparison of the binding modes of derivatives based on this scaffold with three key protein families: Aurora kinases, N-type calcium channels (Cav2.2), and the Sigma-1 receptor. By presenting quantitative binding data, detailed experimental protocols, and structural insights, this document aims to equip researchers and drug development professionals with the necessary information to advance the design of next-generation inhibitors.

Comparative Analysis of Binding Affinities

The interaction of tetrahydropyrrolo[3,4-c]pyrazole derivatives with their respective protein targets has been quantified using various biophysical and biochemical assays. The following tables summarize the key binding and inhibitory data, offering a comparative overview of the potency and selectivity of these compounds.

CompoundTarget ProteinAssay TypeParameterValue (nM)Reference(s)
Danusertib (PHA-739358) Aurora ABiochemical Kinase AssayIC5013[1][2]
Aurora BBiochemical Kinase AssayIC5079[1][2]
Aurora CBiochemical Kinase AssayIC5061[1][2]
PHA-680626 Aurora ASurface Plasmon Resonance (SPR)Kd~1000[3]
Compound 19 (AD417) Sigma-1 ReceptorRadioligand Binding AssayKi75[1]
Series of Tetrahydropyrrolo[3,4-c]pyrazoles N-type Calcium Channel (Cav2.2)Not specified in detailBlocker-[4]

Table 1: Binding and Inhibitory Data for Tetrahydropyrrolo[3,4-c]pyrazole Derivatives. This table highlights the potency of Danusertib against Aurora kinases and provides comparative data for other derivatives against Aurora A and the Sigma-1 receptor.

CompoundTarget ProteinIC50 (µM)Reference(s)
Cadmium (Cd²⁺) Human Cav2.22.3[5]
ω-Conotoxin MVIIA Human Cav2.2-[5]
Nitrendipine L-type Calcium Channel0.00015 - 0.03[3]
Nifedipine L-type Calcium Channel0.01 - 0.06[3]

Table 2: Comparative IC50 Values of Standard N-type Calcium Channel Blockers. This table provides context for the potency of potential tetrahydropyrrolo[3,4-c]pyrazole-based Cav2.2 inhibitors by comparing them to known blockers.

LigandTarget ProteinKi (nM)Reference(s)
Haloperidol Sigma-1 Receptor-[6]
(+)-Pentazocine Sigma-1 Receptor-[6]
Fluvoxamine Sigma-1 Receptor< 100[6]
Sertraline Sigma-1 Receptor< 100[6]

Table 3: Comparative Ki Values of Standard Sigma-1 Receptor Ligands. This table provides a benchmark for the binding affinity of tetrahydropyrrolo[3,4-c]pyrazole derivatives targeting the Sigma-1 receptor.

Structural Insights into the Binding Mode with Aurora Kinase A

The binding mode of the potent Aurora kinase inhibitor, Danusertib (PHA-739358), has been elucidated through X-ray crystallography, providing a detailed structural basis for its inhibitory activity. The co-crystal structure of Danusertib in complex with Aurora A (PDB ID: 2J50) reveals key interactions within the ATP-binding pocket.[7]

The tetrahydropyrrolo[3,4-c]pyrazole core forms crucial hydrogen bonds with the hinge region of the kinase, a common interaction motif for ATP-competitive inhibitors. The substituents on the core scaffold extend into adjacent hydrophobic pockets, contributing to the high affinity and selectivity of the compound. A related compound, PHA-680626, which differs in the substituent at the 5-position of the pyrazole ring, has been shown to induce a closed conformation of the activation loop of Aurora A, which is unproductive for the binding of its substrate, N-Myc.[3][8] This highlights how subtle modifications to the scaffold can significantly impact the downstream biological consequences of target engagement.

cluster_binding Binding Confirmation Workflow Compound Tetrahydropyrrolo [3,4-c]pyrazole Derivative Biochemical_Assay Biochemical Assay (e.g., Kinase Inhibition) Compound->Biochemical_Assay Biophysical_Assay Biophysical Assay (e.g., SPR, ITC) Compound->Biophysical_Assay Structural_Biology Structural Biology (X-ray Crystallography, NMR) Compound->Structural_Biology Target Target Protein (e.g., Aurora Kinase) Target->Biochemical_Assay Target->Biophysical_Assay Target->Structural_Biology Binding_Affinity Quantitative Binding Data (IC50, Kd, Ki) Biochemical_Assay->Binding_Affinity Biophysical_Assay->Binding_Affinity Binding_Mode Detailed Binding Mode (Interaction Sites) Structural_Biology->Binding_Mode

Figure 1. Workflow for confirming the binding of tetrahydropyrrolo[3,4-c]pyrazole derivatives.

Experimental Protocols

To facilitate the independent validation and further exploration of tetrahydropyrrolo[3,4-c]pyrazole derivatives, detailed experimental protocols for key binding assays are provided below.

Biochemical Aurora Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted for determining the IC50 values of inhibitors against Aurora kinases.

Materials:

  • Purified recombinant Aurora kinase (A, B, or C)

  • Kinase substrate (e.g., Kemptide)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds (inhibitors) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • Reaction Setup: In a 384-well plate, add:

    • 1 µL of test compound dilution or vehicle (for control).

    • 2 µL of a mixture containing the kinase substrate and ATP (final concentrations to be optimized, typically around the Km for ATP).

    • 2 µL of diluted Aurora kinase enzyme.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value by fitting the data to a dose-response curve.

Whole-Cell Patch-Clamp Electrophysiology for N-type (Cav2.2) Calcium Channel Blockers

This protocol provides a framework for assessing the inhibitory effect of compounds on Cav2.2 channels.[5][9]

Materials:

  • Cell line expressing human Cav2.2 channels (e.g., HEK293)

  • External (bath) solution (in mM): 130 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4.[9]

  • Internal (pipette) solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP; pH 7.2.

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

Procedure:

  • Cell Preparation: Plate the Cav2.2-expressing cells onto coverslips suitable for microscopy.

  • Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.[9]

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a selected cell.

    • Hold the cell at a holding potential of -80 mV.

    • Elicit Cav2.2 currents by applying depolarizing voltage steps (e.g., to +10 mV for 50 ms).[5]

    • Record baseline currents in the external solution.

  • Compound Application: Perfuse the cell with the external solution containing the test compound at various concentrations.

  • Data Acquisition: Record the steady-state block of the Cav2.2 current at each compound concentration.

  • Data Analysis: Measure the peak inward current before and after compound application. Calculate the percentage of inhibition and determine the IC50 value from a dose-response curve.

cluster_pathway Aurora Kinase Signaling in Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis Aurora_A Aurora A Aurora_A->Prophase Centrosome Separation Spindle Assembly Aurora_B Aurora B Aurora_B->Metaphase Chromosome Alignment Aurora_B->Anaphase Spindle Checkpoint Aurora_B->Cytokinesis Abscission Tetrahydropyrrolo_pyrazole Tetrahydropyrrolo [3,4-c]pyrazole Inhibitor Tetrahydropyrrolo_pyrazole->Aurora_A Tetrahydropyrrolo_pyrazole->Aurora_B

Figure 2. Simplified signaling pathway of Aurora kinases during mitosis and the point of inhibition.

Radioligand Binding Assay for Sigma-1 Receptor

This protocol is a general framework for determining the binding affinity (Ki) of compounds for the Sigma-1 receptor.

Materials:

  • Membrane preparation from a source rich in Sigma-1 receptors (e.g., guinea pig brain).

  • Radioligand with high affinity and selectivity for the Sigma-1 receptor (e.g., --INVALID-LINK---pentazocine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., haloperidol at a high concentration).

  • Test compounds.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Reaction Setup: In test tubes, combine:

    • Membrane preparation.

    • Radioligand at a concentration near its Kd.

    • Assay buffer.

    • Test compound at various concentrations (for competition binding) or buffer (for total binding).

    • Non-specific binding control (for determining non-specific binding).

  • Incubation: Incubate the mixture at a specified temperature (e.g., 37°C) for a defined period to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. For competition assays, determine the IC50 value of the test compound and convert it to a Ki value using the Cheng-Prusoff equation.

Conclusion

The tetrahydropyrrolo[3,4-c]pyrazole scaffold represents a versatile platform for the development of potent and selective inhibitors for a variety of protein targets. This guide provides a comparative analysis of the binding characteristics of these derivatives with Aurora kinases, N-type calcium channels, and the Sigma-1 receptor. The presented quantitative data, structural insights, and detailed experimental protocols offer a valuable resource for researchers in the field of drug discovery, facilitating the rational design and optimization of novel therapeutics based on this promising chemical framework. Further biophysical characterization, such as Isothermal Titration Calorimetry (ITC), would provide a more complete thermodynamic profile of these interactions and is encouraged for future studies.

References

Head-to-Head Comparison of Tetrahydropyrrolo[3,4-c]pyrazole Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Analysis of Tetrahydropyrrolo[3,4-c]pyrazole Analogs as Inhibitors of TRK Kinases, Aurora Kinases, and N-type Calcium Channels

The tetrahydropyrrolo[3,4-c]pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of inhibitors for a variety of therapeutic targets. This guide provides a head-to-head comparison of different analogs based on this core structure, focusing on their activity as inhibitors of Tropomyosin Receptor Kinases (TRKs), Aurora Kinases, and N-type calcium channels (CaV2.2). The information presented herein, supported by experimental data from peer-reviewed studies, is intended to assist researchers, scientists, and drug development professionals in their efforts to design and develop novel therapeutics.

Key Signaling Pathways and Experimental Workflow

To provide context for the comparative data, the following diagrams illustrate the signaling pathways of the targeted proteins and a general workflow for the evaluation of the tetrahydropyrrolo[3,4-c]pyrazole analogs.

TRK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane Neurotrophin Neurotrophin (e.g., NGF, BDNF) TRK_Receptor TRK Receptor (TRKA, TRKB, TRKC) Neurotrophin->TRK_Receptor Binding Dimerization Dimerization TRK_Receptor->Dimerization Inhibitor Tetrahydropyrrolo[3,4-c]pyrazole TRK Inhibitor Inhibitor->Dimerization Inhibits Autophosphorylation

Aurora_Kinase_Signaling_Pathway cluster_aurora Aurora Kinase Regulation Aurora_A Aurora A Centrosome Centrosome Aurora_A->Centrosome Aurora_B Aurora B Chromosome Chromosome Aurora_B->Chromosome Histone_H3 Histone_H3 Aurora_B->Histone_H3 G2_M G2_M G2_M->Aurora_A Mitosis Mitosis Mitosis->Aurora_B Centrosome->Mitosis Aneuploidy Aneuploidy Centrosome->Aneuploidy Chromosome->Mitosis Chromosome->Aneuploidy Inhibitor Tetrahydropyrrolo[3,4-c]pyrazole Aurora Kinase Inhibitor Inhibitor->Aurora_A Inhibits Inhibitor->Aurora_B Inhibits Apoptosis Apoptosis Aneuploidy->Apoptosis Leads to

N_type_Calcium_Channel_Function Action_Potential Action_Potential Depolarization Depolarization Action_Potential->Depolarization CaV2_2 CaV2_2 Depolarization->CaV2_2 Opens Ca_Influx Ca_Influx CaV2_2->Ca_Influx Vesicle_Fusion Vesicle_Fusion Ca_Influx->Vesicle_Fusion Neurotransmitter Neurotransmitter Vesicle_Fusion->Neurotransmitter Inhibitor Tetrahydropyrrolo[3,4-c]pyrazole N-type Ca²⁺ Channel Blocker Inhibitor->CaV2_2 Blocks

Experimental_Workflow cluster_design Compound Design & Synthesis cluster_screening In Vitro Screening cluster_evaluation Lead Optimization & Preclinical Evaluation Synthesis Synthesis of Tetrahydropyrrolo[3,4-c]pyrazole Analogs Biochemical_Assay Biochemical Assay (e.g., Kinase Assay) Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., Proliferation, Ca²⁺ Flux) Biochemical_Assay->Cell_Based_Assay SAR Structure-Activity Relationship (SAR) Studies Cell_Based_Assay->SAR SAR->Synthesis Iterative Design ADME_Tox ADME/Tox Profiling SAR->ADME_Tox In_Vivo In Vivo Efficacy Models ADME_Tox->In_Vivo

I. Tetrahydropyrrolo[3,4-c]pyrazole Analogs as TRK Inhibitors

Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. Chromosomal rearrangements involving the NTRK genes can lead to the expression of constitutively active TRK fusion proteins, which act as oncogenic drivers in a wide range of cancers.[1]

A. In Vitro Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of representative tetrahydropyrrolo[3,4-c]pyrazole analogs against TRK kinases.

CompoundTRKA IC₅₀ (nM)TRKB IC₅₀ (nM)TRKC IC₅₀ (nM)Reference
Compound 14 30--[2]
Larotrectinib 3.0130.2[3]
Entrectinib 135[2]
AZ-23 28-[2]
Compound 19m ---[4]

Note: "-" indicates data not available.

B. Cellular Anti-proliferative Activity

The anti-proliferative activity of these analogs has been evaluated in cancer cell lines harboring TRK fusions.

CompoundCell LineCancer TypeTRK FusionIC₅₀ (µM)Reference
Compound 19m KM-12Colon CarcinomaTPM3-NTRK1-[4]
Larotrectinib KM-12Colorectal CancerTPM3-NTRK1≤0.005[1]
Entrectinib KM-12Colorectal CancerTPM3-NTRK10.002[1]
KRC-108 KM-12CColon CancerTPM3-NTRK10.22[5]

Note: "-" indicates specific IC₅₀ value not provided, but significant inhibition was reported.

C. Experimental Protocols

1. In Vitro TRK Kinase Inhibition Assay (Representative Protocol)

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against TRK kinases.

  • Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) or a luminescence-based assay (e.g., ADP-Glo™) is commonly used.

  • Procedure:

    • Recombinant human TRKA, TRKB, or TRKC kinase domains are incubated with the test compound at various concentrations in a kinase assay buffer.

    • The kinase reaction is initiated by the addition of ATP and a suitable peptide substrate.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 60 minutes at 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate (in TR-FRET) or ADP produced (in luminescence-based assays) is quantified using a plate reader.[2][6]

    • IC₅₀ values are calculated from the dose-response curves.

2. Cellular Anti-proliferative Assay (MTT/CellTiter-Glo®)

  • Objective: To assess the effect of test compounds on the viability and proliferation of cancer cells.

  • Cell Line: KM-12 cells, which harbor a TPM3-NTRK1 gene fusion, are a commonly used model.[7]

  • Procedure:

    • KM-12 cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with serial dilutions of the test compounds for 48-72 hours.[8]

    • Cell viability is assessed using either the MTT assay, which measures the metabolic activity of cells, or a luminescence-based ATP assay like CellTiter-Glo®.

    • For the MTT assay, the MTT reagent is added to the wells, and after a 4-hour incubation, the resulting formazan crystals are solubilized, and the absorbance is measured.

    • IC₅₀ values, representing the concentration of the compound that inhibits cell growth by 50%, are determined from the dose-response curves.

II. Tetrahydropyrrolo[3,4-c]pyrazole Analogs as Aurora Kinase Inhibitors

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many cancers, making them attractive targets for cancer therapy.[9][10]

A. In Vitro Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of representative tetrahydropyrrolo[3,4-c]pyrazole analogs against Aurora kinases.

CompoundAurora A IC₅₀ (nM)Aurora B IC₅₀ (nM)Aurora C IC₅₀ (nM)Reference
PHA-739358 (Danusertib) 137961[9]
Compound 9d ---[11]
VX-680 (Tozasertib) 0.7 (Ki)18 (Ki)4.6 (Ki)[12]

Note: "-" indicates data not available. Ki values represent the inhibition constant.

B. Cellular Anti-proliferative Activity

The anti-proliferative activity of these analogs has been evaluated in various cancer cell lines.

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
PHA-739358 HCT-116Colon Carcinoma-[13]
PHA-739358 A549Lung Carcinoma-[13]
PHA-739358 HL-60Promyelocytic Leukemia-[11]
Compound P-6 HCT-116Colorectal Carcinoma0.37-0.44[14]
Compound P-6 MCF-7Breast Cancer0.37-0.44[14]
Pyrazolo[3,4-b]pyridines HCT116, A549, A2780Various-[15]

Note: "-" indicates that while activity was reported, specific IC₅₀ values were not provided in the abstract.

C. Experimental Protocols

1. In Vitro Aurora Kinase Inhibition Assay (Luminescence-Based)

  • Objective: To determine the IC₅₀ of test compounds against Aurora kinases.

  • Methodology: A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is frequently employed.[1]

  • Procedure:

    • Recombinant Aurora A, B, or C kinase is incubated with serially diluted test compounds.

    • The kinase reaction is initiated by adding a mixture of a suitable substrate (e.g., Kemptide) and ATP.[1]

    • After incubation for a specified time (e.g., 45-60 minutes at 30°C), the ADP-Glo™ Reagent is added to stop the reaction and deplete the remaining ATP.[3]

    • The Kinase Detection Reagent is then added to convert the generated ADP to ATP and produce a luminescent signal, which is measured by a plate reader.[3]

    • IC₅₀ values are calculated from the dose-response curves.

2. Cellular Anti-proliferative Assay (SRB/MTT)

  • Objective: To evaluate the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Lines: A panel of cancer cell lines, such as HCT-116 (colon), A549 (lung), and MCF-7 (breast), are commonly used.[16][17]

  • Procedure:

    • Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).

    • Cell viability is determined using assays like the Sulforhodamine B (SRB) or MTT assay.

    • For the SRB assay, cells are fixed, stained with SRB dye, and the incorporated dye is solubilized. The absorbance is then measured.

    • IC₅₀ values are determined from the resulting dose-response curves.

III. Tetrahydropyrrolo[3,4-c]pyrazole Analogs as N-type Calcium Channel Blockers

The N-type voltage-gated calcium channel (CaV2.2) is predominantly located in presynaptic nerve terminals and plays a crucial role in neurotransmitter release, including the transmission of pain signals. Blockers of this channel are of significant interest for the development of novel analgesics.[18]

A. In Vitro Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of representative tetrahydropyrrolo[3,4-c]pyrazole analogs against N-type calcium channels.

CompoundTargetAssay TypeIC₅₀ (µM)Reference
Substituted tetrahydropyrrolo[3,4-c]pyrazoles CaV2.2--[19]
Cav 2.2 blocker 1 CaV2.2Cell-free assay0.001[14]

Note: "-" indicates that while a novel series was investigated, specific IC₅₀ values for individual analogs were not provided in the abstract.

B. Cellular Activity

The activity of these compounds is typically assessed in cell lines endogenously or recombinantly expressing the CaV2.2 channel.

CompoundCell LineAssay TypeEffectReference
Tricyclic Antidepressants SH-SY5YFLIPRInhibition of CaV2.2[20]
Fluorophenoxyanilides SH-SY5YFLIPRDose-dependent inhibition of Ca²⁺ response[19]
C. Experimental Protocols

1. Whole-Cell Patch-Clamp Electrophysiology

  • Objective: To directly measure the inhibitory effect of compounds on the ion current through CaV2.2 channels.

  • Cell Lines: HEK293 cells stably expressing the human CaV2.2 channel are commonly used.[11][15]

  • Procedure:

    • A glass micropipette forms a high-resistance seal with the membrane of a single cell.

    • The membrane patch under the pipette is ruptured to allow electrical access to the cell's interior (whole-cell configuration).

    • The membrane potential is clamped at a holding potential (e.g., -80 mV).

    • Depolarizing voltage steps (e.g., to +10 mV) are applied to elicit CaV2.2 currents.[15]

    • The test compound is perfused onto the cell at various concentrations, and the resulting inhibition of the CaV2.2 current is recorded.

    • IC₅₀ values are determined by plotting the percentage of current inhibition against the compound concentration.

2. Calcium Flux Assay (FLIPR)

  • Objective: To measure changes in intracellular calcium concentration in response to channel activation and inhibition in a high-throughput format.

  • Cell Line: SH-SY5Y neuroblastoma cells, which endogenously express CaV2.2 channels, are a suitable model.[20]

  • Procedure:

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • The cells are then treated with the test compounds at different concentrations.

    • The channels are activated by depolarization with a high concentration of potassium chloride (KCl).

    • The change in fluorescence, corresponding to the influx of calcium, is measured in real-time using a Fluorometric Imaging Plate Reader (FLIPR).

    • The inhibitory effect of the compounds is quantified by the reduction in the fluorescence signal, and IC₅₀ values are calculated.

Conclusion

The tetrahydropyrrolo[3,4-c]pyrazole scaffold has proven to be a versatile starting point for the development of potent and selective inhibitors of TRK kinases, Aurora kinases, and N-type calcium channels. The data presented in this guide highlight the potential of different analogs for these important therapeutic targets. Further optimization of these scaffolds, guided by detailed structure-activity relationship studies and comprehensive preclinical evaluation, holds promise for the discovery of novel drug candidates for the treatment of cancer and chronic pain.

References

Unveiling the Anti-Proliferative Potential of Tetrahydropyrrolo[3,4-c]pyrazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are continuously seeking novel compounds with potent anti-proliferative effects for cancer therapy. Among these, the tetrahydropyrrolo[3,4-c]pyrazole scaffold has emerged as a promising pharmacophore. This guide provides a comparative analysis of the anti-proliferative efficacy of novel tetrahydropyrrolo[3,4-c]pyrazole derivatives against various cancer cell lines, supported by experimental data and detailed methodologies.

Comparative Anti-Proliferative Activity

A series of novel 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives have demonstrated significant in vitro anticancer activity. The anti-proliferative effects of these compounds were evaluated against a panel of human cancer cell lines, with compound 11a emerging as a particularly potent derivative.[1] For comparison, the well-established anti-proliferative agent Roscovitine was used as a positive control.

CompoundHCT-116 (Colon Carcinoma) IC50 (μM)A549 (Lung Carcinoma) IC50 (μM)MCF-7 (Breast Adenocarcinoma) IC50 (μM)Hela (Cervical Carcinoma) IC50 (μM)PC-3 (Prostate Adenocarcinoma) IC50 (μM)U-87 MG (Glioblastoma-astrocytoma) IC50 (μM)
11a 0.180.360.210.110.150.12
Roscovitine 2.011.455.891.881.871.95

Table 1: Comparative IC50 values of compound 11a and Roscovitine across multiple human cancer cell lines. Data sourced from Bioorganic & Medicinal Chemistry Letters, 2012.[1]

The data clearly indicates that compound 11a is significantly more potent than Roscovitine, exhibiting 4- to 28-fold greater activity against the tested cell lines.[1]

Mechanism of Action: Targeting Key Cellular Kinases

The anti-proliferative activity of tetrahydropyrrolo[3,4-c]pyrazoles is often attributed to their ability to inhibit key enzymes involved in cell cycle progression and signaling. For instance, some derivatives have been identified as potent inhibitors of Aurora kinases, which are crucial for mitotic regulation.[2] Other studies have shown that these compounds can act as Tropomyosin receptor kinase (TRK) inhibitors, which are implicated in the growth and survival of various tumor types.[3] Compound 11a was specifically assessed for its activity against a panel of 12 kinases and was evaluated for its interaction with cyclin-dependent kinase 5 (CDK5) and glycogen synthase kinase-3β (GSK3β) through docking experiments.[1]

G cluster_0 Cell Proliferation Signaling cluster_1 Therapeutic Intervention TRK TRK Receptor Proliferation Cell Proliferation TRK->Proliferation ALK ALK Receptor ALK->Proliferation AuroraKinase Aurora Kinase AuroraKinase->Proliferation CDK5 CDK5 CDK5->Proliferation GSK3B GSK3β GSK3B->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Shift Towards THP Tetrahydropyrrolo[3,4-c]pyrazoles THP->TRK Inhibition THP->ALK Inhibition THP->AuroraKinase Inhibition THP->CDK5 Inhibition THP->GSK3B Inhibition

Figure 1: Simplified signaling pathway illustrating the inhibitory action of tetrahydropyrrolo[3,4-c]pyrazoles on key kinases, leading to a reduction in cell proliferation.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols are essential. The following outlines the methodology for a standard cell viability assay used to determine the anti-proliferative effects of these compounds.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., HCT-116, A549, MCF-7)

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Tetrahydropyrrolo[3,4-c]pyrazole compounds and control compounds (e.g., Roscovitine) dissolved in dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in the growth medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.

G start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_compounds Prepare serial dilutions of compounds incubate_overnight->prepare_compounds treat_cells Treat cells with compounds prepare_compounds->treat_cells incubate_treatment Incubate for 48-72 hours treat_cells->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 values read_absorbance->analyze_data end End analyze_data->end

Figure 2: Experimental workflow for the MTT cell viability assay.

Conclusion

The tetrahydropyrrolo[3,4-c]pyrazole scaffold represents a valuable starting point for the development of novel anti-proliferative agents. The presented data highlights the superior potency of certain derivatives compared to established compounds like Roscovitine. Their mechanism of action, involving the inhibition of key kinases, underscores their potential as targeted cancer therapeutics. The provided experimental protocol for the MTT assay offers a standardized method for validating the anti-proliferative effects of these and other novel compounds in a laboratory setting. Further in-depth studies, including in vivo models, are warranted to fully elucidate the therapeutic potential of this promising class of molecules.

References

Benchmarking a Novel Pyrrole-Pyrazole Scaffold Against Established N-Type Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Development

This guide provides a comprehensive analysis of a novel class of N-type (Cav2.2) calcium channel blockers, the tetrahydropyrrolo[3,4-c]pyrazoles, benchmarked against established clinical and preclinical modulators of this critical therapeutic target. N-type calcium channels are voltage-gated ion channels predominantly expressed in the central and peripheral nervous systems, where they play a pivotal role in neurotransmitter release and the transmission of pain signals.[1][2] Consequently, they are a key target for the development of novel analgesics.

This document summarizes the available quantitative data for a representative pyrazole-based N-type calcium channel inhibitor alongside the well-characterized peptide blocker ziconotide and the gabapentinoid class of drugs. Detailed experimental protocols for key assays are provided, and relevant signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the comparative landscape.

Quantitative Comparison of N-Type Calcium Channel Blockers

While specific IC50 values for the novel tetrahydropyrrolo[3,4-c]pyrazole series from the primary literature are not publicly available in the searched databases, this section presents data for a representative pyrazole-containing N-type calcium channel blocker for comparative purposes. The data for the established drugs, ziconotide, gabapentin, and pregabalin, are also summarized.

Compound ClassSpecific Compound/TargetMechanism of ActionPotency (IC50/Kd)Cell/Tissue System
Tetrahydropyrrolo[3,4-c]pyrazole Derivative Representative Pyrazole CompoundDirect block of N-type (Cav2.2) calcium channelData not publicly available for this specific series. A representative pyrazole derivative (Compound 18) has shown an IC50 of 14.85 µM against a cancer cell line (data on direct N-type channel inhibition not specified).[3]Jurkat cell line[3]
Peptide Toxin Ziconotide (ω-conotoxin MVIIA)Selective block of the N-type (Cav2.2) calcium channel pore.[2][4]IC50: ~0.5 nM - 63 nM[2]Rat hippocampal neurons, peripheral sympathetic efferent neurons, dorsal root ganglion neurons[2]
Gabapentinoid GabapentinBinds to the α2δ-1 and α2δ-2 auxiliary subunits of voltage-gated calcium channels.[1][5]Kd: 59 nM (α2δ-1), 153 nM (α2δ-2)[5][6]Porcine brain[5]
Gabapentinoid PregabalinBinds with high affinity to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels.[7][8]Inhibition of N-type calcium channel currents observed at 200 µM.[9]Rat Dorsal Root Ganglion (DRG) culture neurons[9]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the process of evaluating these compounds, the following diagrams illustrate the N-type calcium channel signaling pathway and a typical experimental workflow for validating novel blockers.

N_type_calcium_channel_signaling_pathway N-Type Calcium Channel Signaling Pathway in Nociception cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_blockers Mechanism of Blockers Action_Potential Action Potential Depolarization N_type_Channel N-type (Caᵥ2.2) Calcium Channel Action_Potential->N_type_Channel Activates Ca_Influx Ca²⁺ Influx N_type_Channel->Ca_Influx Vesicle_Fusion Synaptic Vesicle Fusion Ca_Influx->Vesicle_Fusion Triggers Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate, Substance P) Vesicle_Fusion->Neurotransmitter_Release Neurotransmitters Neurotransmitters Neurotransmitter_Release->Neurotransmitters Receptors Postsynaptic Receptors Neurotransmitters->Receptors Bind to Signal_Propagation Pain Signal Propagation Receptors->Signal_Propagation Tetrahydropyrrolo_pyrazole Tetrahydropyrrolo[3,4-c]pyrazole (Direct Blocker) Tetrahydropyrrolo_pyrazole->N_type_Channel Inhibits Ziconotide Ziconotide (Direct Pore Blocker) Ziconotide->N_type_Channel Inhibits Gabapentinoids Gabapentinoids (α2δ Subunit Binding) Alpha2delta α2δ Subunit Gabapentinoids->Alpha2delta Binds to Alpha2delta->N_type_Channel Modulates

Caption: N-Type Calcium Channel Signaling in Pain Transmission.

experimental_workflow Experimental Workflow for N-Type Calcium Channel Blocker Validation Start Compound Synthesis (e.g., Tetrahydropyrrolo[3,4-c]pyrazole) Primary_Screening Primary Screening: High-Throughput Calcium Imaging Assay Start->Primary_Screening Hit_Identification Hit Identification (Compounds showing significant inhibition) Primary_Screening->Hit_Identification Secondary_Assay Secondary Assay: Whole-Cell Patch Clamp Electrophysiology Hit_Identification->Secondary_Assay IC50_Determination IC₅₀ Determination and Selectivity Profiling Secondary_Assay->IC50_Determination In_Vivo_Models In Vivo Efficacy Models (e.g., Neuropathic Pain Models) IC50_Determination->In_Vivo_Models Lead_Optimization Lead Optimization (SAR Studies) In_Vivo_Models->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Caption: Workflow for N-Type Channel Blocker Validation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of N-type calcium channel blockers. Below are protocols for two key in vitro assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ionic current flowing through N-type calcium channels in response to voltage changes, providing a precise quantification of channel blockade.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on N-type calcium channels.

Materials:

  • Cell line stably expressing human Cav2.2 channels (e.g., HEK293 cells).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

  • Micromanipulator.

  • Perfusion system.

  • External (extracellular) solution (in mM): 140 TEA-Cl, 10 BaCl2, 10 HEPES, 10 Glucose, pH 7.4 with TEA-OH.

  • Internal (pipette) solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH.

  • Test compound stock solution (e.g., 10 mM in DMSO).

Procedure:

  • Cell Preparation: Plate cells expressing Cav2.2 channels onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber and perfuse with external solution.

    • Establish a gigaohm seal between the patch pipette and a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a membrane potential of -80 mV.

    • Elicit N-type calcium channel currents by applying a depolarizing voltage step (e.g., to +10 mV for 200 ms).

  • Compound Application:

    • Record baseline currents in the absence of the test compound.

    • Perfuse the cell with increasing concentrations of the test compound, allowing the current to reach a steady state at each concentration.

    • Record currents at each concentration.

  • Data Analysis:

    • Measure the peak current amplitude at each compound concentration.

    • Normalize the current amplitudes to the baseline current.

    • Plot the normalized current as a function of compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Calcium Imaging Assay

This method uses fluorescent indicators to measure changes in intracellular calcium concentration, providing a high-throughput method for screening compound libraries and identifying potential N-type calcium channel blockers.

Objective: To screen for compounds that inhibit depolarization-induced calcium influx through N-type calcium channels.

Materials:

  • Cell line expressing N-type calcium channels (e.g., IMR-32 neuroblastoma cells).

  • Fluorescent calcium indicator (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS).

  • High potassium stimulation buffer (e.g., HBSS with 90 mM KCl).

  • Fluorescence microscope or plate reader with appropriate filters.

  • Test compounds.

Procedure:

  • Cell Plating: Seed cells in a multi-well plate (e.g., 96-well) and grow to confluence.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in HBSS.

    • Incubate cells with the loading solution for 30-60 minutes at 37°C.

    • Wash the cells with HBSS to remove excess dye.

  • Compound Incubation: Add test compounds at various concentrations to the wells and incubate for a specified period.

  • Stimulation and Measurement:

    • Establish a baseline fluorescence reading.

    • Add the high potassium stimulation buffer to depolarize the cells and open voltage-gated calcium channels.

    • Immediately measure the change in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after stimulation.

    • Normalize the response to a positive control (e.g., a known N-type channel blocker) and a negative control (vehicle).

    • Identify compounds that significantly reduce the depolarization-induced calcium influx.

Conclusion

The tetrahydropyrrolo[3,4-c]pyrazole scaffold represents a promising new chemical class for the development of N-type calcium channel blockers. While direct quantitative comparisons are currently limited by the availability of public data, the established methodologies outlined in this guide provide a clear framework for the head-to-head evaluation of these novel compounds against clinically and preclinically validated agents like ziconotide and the gabapentinoids. Future research focused on generating and publishing detailed structure-activity relationships and in vivo efficacy data for the tetrahydropyrrolo[3,4-c]pyrazole series will be crucial in determining their therapeutic potential for the treatment of chronic pain and other neurological disorders.

References

Safety Operating Guide

Safe Disposal of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride (CAS No. 157327-47-4), ensuring compliance with safety regulations and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to be aware of its associated hazards. This compound is classified as harmful and an irritant.

Hazard Summary:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.[1]

Appropriate Personal Protective Equipment (PPE) must be worn at all times during the disposal process to mitigate exposure risks.

Personal Protective Equipment (PPE)Specification
Eye/Face Protection Chemical safety goggles or face shield (8-inch minimum)
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)
Body Protection Laboratory coat, long-sleeved shirt, and trousers
Respiratory Protection Use only in a well-ventilated area.[1]

Chemical Waste Disposal Procedure

The primary method for the disposal of this compound is through a licensed professional waste disposal service. Adherence to both national and local regulations is mandatory.

Step-by-Step Disposal Protocol:

  • Segregation of Waste:

    • Do not mix this compound with other waste streams unless explicitly permitted by your institution's waste management guidelines.

    • Store the waste in a designated, clearly labeled, and sealed container. The container must be compatible with the chemical.

  • Contacting a Licensed Waste Disposal Service:

    • Engage a certified hazardous waste disposal company to collect and manage the chemical waste.

    • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) to ensure they are fully aware of the material's hazards and handling requirements.

  • Disposal of Contaminated Packaging:

    • Empty containers should be treated as hazardous waste until they have been properly decontaminated.

    • Dispose of contaminated packaging in the same manner as the chemical itself, through a licensed professional waste disposal service.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Figure 1: Disposal Workflow for this compound A Identify Waste for Disposal B Wear Appropriate PPE A->B H Dispose of Contaminated Packaging as Hazardous Waste A->H C Segregate Chemical Waste B->C D Store in Labeled, Sealed Container C->D E Contact Licensed Waste Disposal Service D->E F Provide Safety Data Sheet (SDS) E->F G Arrange for Waste Collection F->G

Figure 1: Disposal Workflow Diagram

Disclaimer: This information is intended as a guide and should not replace the specific protocols and regulations of your institution or region. Always consult your organization's Environmental Health and Safety (EHS) department for detailed guidance on chemical waste disposal.

References

Personal protective equipment for handling 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride (CAS No. 157327-47-4). Given the limited specific toxicological data available for this compound, a cautious approach is mandated, treating it as a potentially hazardous substance. The following procedures are based on best practices for handling novel chemical entities and related heterocyclic compounds.

I. Personal Protective Equipment (PPE)

The primary line of defense when handling this compound is the consistent and correct use of appropriate personal protective equipment. A risk assessment should always be conducted before beginning any work.[1]

Minimum PPE Requirements:

  • Body Protection: A standard laboratory coat should be worn and kept buttoned to protect against splashes and spills.[2][3] For tasks with a higher risk of significant contamination, a chemically resistant apron or coveralls should be considered.

  • Hand Protection: Chemical-resistant gloves are mandatory.[3] Disposable nitrile gloves are a suitable minimum.[1] For prolonged handling or in case of submersion, heavier-duty gloves should be used. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[1] However, due to the powdered nature of the compound and the potential for splashing when making solutions, chemical safety goggles are strongly recommended.[2][3] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[2]

  • Foot Protection: Closed-toe shoes must be worn at all times in the laboratory.[2]

Respiratory Protection:

Work with the solid form of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not sufficient or during a large spill, respiratory protection may be necessary.[2] The type of respirator will depend on the specific circumstances of exposure.

II. Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling ensures safety and minimizes exposure.

  • Preparation:

    • Designate a specific area for handling, preferably within a chemical fume hood.

    • Ensure all necessary PPE is available and in good condition.

    • Have spill cleanup materials readily accessible.

    • Review the Safety Data Sheet (SDS) for any available information. If an SDS for the specific compound is unavailable, review SDSs for similar pyrazole-based compounds.[4][5]

  • Handling the Solid Compound:

    • Perform all weighing and transfers of the solid material within a chemical fume hood to prevent inhalation of airborne powder.

    • Use tools such as spatulas and weighing paper appropriate for the quantities being handled.

    • Avoid creating dust.

  • Preparing Solutions:

    • Add the solid compound slowly to the solvent to prevent splashing.

    • If the dissolution process is exothermic, use an ice bath for cooling.

    • Keep the container capped or covered as much as possible during dissolution.

  • Post-Handling:

    • Thoroughly clean the work area after completion of the task.

    • Decontaminate all equipment used.

    • Wash hands thoroughly with soap and water after removing gloves.

III. Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: Treat all waste containing this compound as hazardous chemical waste.[6]

  • Solid Waste:

    • Collect contaminated materials such as gloves, weighing paper, and paper towels in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect all solutions and rinsates in a compatible, sealed, and labeled hazardous waste container.

    • As this compound contains chlorine, it may need to be segregated into a halogenated organic waste stream, depending on institutional guidelines.[6]

  • Empty Containers:

    • Rinse empty containers thoroughly with a suitable solvent. The first rinseate must be collected as hazardous waste.[6] Subsequent rinses may also need to be collected depending on local regulations.

Consult your institution's Environmental Health & Safety (EHS) department for specific disposal protocols.[6]

IV. Quantitative Data Summary

PropertyValueSource
CAS Number157327-47-4ChemScene[7], ChemShuttle[8]
Molecular FormulaC₅H₉Cl₂N₃ChemScene[7], ChemShuttle[8]
Molecular Weight182.05ChemScene[7], ChemShuttle[8]
Purity≥95%ChemScene[7], ChemShuttle[8]
StorageRoom temperature or 2-8°CChemScene[7], ChemShuttle[8]

Mandatory Visualizations

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_ppe Don PPE prep_area Prepare Fume Hood prep_ppe->prep_area prep_spill Ready Spill Kit prep_area->prep_spill handle_weigh Weigh Solid prep_spill->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve cleanup_area Clean Work Area handle_dissolve->cleanup_area dispose_waste Dispose of Waste cleanup_area->dispose_waste cleanup_ppe Doff PPE dispose_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for handling this compound.

Disposal_Logic cluster_waste_types Waste Categorization cluster_disposal_actions Disposal Actions start Generate Waste solid_waste Solid Waste (Gloves, Paper) start->solid_waste Categorize liquid_waste Liquid Waste (Solutions, Rinsate) start->liquid_waste Categorize container_waste Empty Containers start->container_waste Categorize collect_solid Collect in Labeled Hazardous Waste Bag solid_waste->collect_solid collect_liquid Collect in Labeled Halogenated Waste Container liquid_waste->collect_liquid rinse_container Triple Rinse (Collect 1st Rinseate) container_waste->rinse_container end_node EHS Pickup collect_solid->end_node Store for collect_liquid->end_node Store for rinse_container->end_node Store for

Caption: Logical flow for the disposal of waste from handling the target compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride
Reactant of Route 2
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.